5'-Phosphopyridoxyl-7-azatryptophan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Vitamin B 6 - Pyridoxal - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
CAS No. |
157117-38-9 |
|---|---|
Molecular Formula |
C18H21N4O7P |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28) |
InChI Key |
BAIQWXUHBVQAML-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CN=C3C2=CC=CN3)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
Synonyms |
5'-phosphopyridoxyl-7-azatryptophan 5-PPAT |
Origin of Product |
United States |
Foundational & Exploratory
5'-Phosphopyridoxyl-7-azatryptophan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Phosphopyridoxyl-7-azatryptophan is a synthetic molecule formed by the adduction of pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, and 7-azatryptophan, an analog of the essential amino acid tryptophan.[1] This compound has garnered interest primarily as a photophysical probe for investigating protein structure and dynamics due to its distinct spectroscopic properties.[1] Its structural similarity to the natural substrates of tryptophan synthase also positions it as a potential inhibitor of this enzyme, a validated target for antimicrobial drug development, particularly against Mycobacterium tuberculosis. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its interaction with tryptophan synthase.
Chemical and Physical Properties
This compound is a unique chemical entity whose properties are derived from its constituent parts: the pyridoxal phosphate moiety, which is a crucial cofactor in many enzymatic reactions, and the 7-azatryptophan moiety, which introduces altered electronic and steric properties compared to natural tryptophan.
Spectral Properties
The key feature of this compound is its distinct absorbance and emission spectra, which differ significantly from those of its precursors, PLP and 7-azatryptophan.[1] This makes it a valuable tool for spectroscopic studies of protein environments.
Table 1: Spectroscopic Data for 7-azatryptophan and its Derivatives
| Compound | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Reference |
| 7-azatryptophan | ~288 nm | ~390-397 nm | [2] |
| This compound | Distinct from PLP and 7-azatryptophan | Distinct from PLP and 7-azatryptophan | [1] |
Note: Specific numerical values for the absorption and emission maxima of this compound are not detailed in the primary literature but are noted as being distinct from its components.
Synthesis of this compound
The synthesis of this compound involves the reaction of pyridoxal 5'-phosphate with D,L-7-azatryptophan. A general protocol, based on the initial reported synthesis, is outlined below.[1]
Experimental Protocol: Synthesis
Materials:
-
Pyridoxal 5'-phosphate (PLP)
-
D,L-7-azatryptophan
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Appropriate buffer solutions (e.g., phosphate buffer)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: Dissolve D,L-7-azatryptophan in a suitable aqueous buffer.
-
Addition of PLP: Add an equimolar amount of pyridoxal 5'-phosphate to the solution.
-
pH Adjustment: Adjust the pH of the reaction mixture to a slightly alkaline condition (e.g., pH 8-9) using NaOH to facilitate the reaction.
-
Reaction Incubation: Stir the reaction mixture at room temperature for several hours, monitoring the progress by UV-Vis spectroscopy or HPLC.
-
Purification: Purify the resulting this compound adduct using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy.
Interaction with Tryptophan Synthase
Tryptophan synthase is a well-characterized enzyme that catalyzes the final two steps in the biosynthesis of tryptophan. It is a heterotetrameric complex composed of two α and two β subunits (α2β2). The α-subunit catalyzes the cleavage of indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate. The β-subunit, which contains a PLP cofactor, then catalyzes the condensation of indole with serine to form tryptophan.
Given that this compound is an adduct of a PLP derivative and a tryptophan analog, it is hypothesized to interact with the active site of the tryptophan synthase β-subunit.
Proposed Mechanism of Action
While specific enzyme kinetic data for the inhibition of tryptophan synthase by this compound is not available in the reviewed literature, a plausible mechanism of action is competitive inhibition. The compound likely competes with the natural substrate, the aminoacrylate intermediate formed from serine and PLP, for binding to the active site of the β-subunit. The 7-aza substitution in the indole ring may also lead to non-productive binding or a slower catalytic turnover.
The study of allosteric inhibitors of tryptophan synthase has revealed that molecules can bind at the interface of the α and β subunits, stabilizing a non-productive conformation of the enzyme. It is also conceivable that this compound could exert an allosteric effect.
Experimental Protocol: Tryptophan Synthase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory potential of this compound against tryptophan synthase.
Materials:
-
Purified tryptophan synthase (e.g., from E. coli or M. tuberculosis)
-
Indole
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
This compound (as the potential inhibitor)
-
Potassium phosphate buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of tryptophan synthase in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Mixture: In a cuvette, combine the assay buffer, L-serine, PLP, and a specific concentration of the inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Reaction Monitoring: Monitor the reaction progress by observing the decrease in indole concentration (absorbance at 290 nm) or the increase in tryptophan concentration (fluorescence emission at 350 nm upon excitation at 290 nm) over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying the substrate concentrations can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Application as a Photophysical Probe
The primary described application of this compound is as a fluorescent probe to study protein structure and dynamics.[1] The sensitivity of its fluorescence to the local environment can provide information about:
-
Binding Events: Changes in the fluorescence properties upon binding to a protein can be used to quantify binding affinities.
-
Conformational Changes: Alterations in protein conformation can be detected by monitoring changes in the fluorescence of the bound probe.
-
Solvent Accessibility: The degree of exposure of the probe to the solvent can be inferred from its fluorescence lifetime and quantum yield.
Future Directions and Drug Development Implications
The tryptophan biosynthesis pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. Tryptophan synthase, in particular, is essential for the survival of Mycobacterium tuberculosis in the host. The development of potent and specific inhibitors of this enzyme is a promising strategy for new anti-tuberculosis therapies.
While the inhibitory activity of this compound against tryptophan synthase has not been quantitatively characterized, its structure suggests it could serve as a scaffold for the design of new inhibitors. Further studies are warranted to:
-
Determine the inhibition constants (Ki and IC50) of this compound for tryptophan synthases from various organisms.
-
Elucidate the precise mode of inhibition through detailed kinetic and structural studies.
-
Synthesize and evaluate analogs of this compound to optimize inhibitory potency and selectivity.
Conclusion
This compound is a molecule with dual potential. It is a valuable tool for biophysical studies of proteins due to its unique photophysical properties. Furthermore, its structural relationship to the substrates of tryptophan synthase suggests a role as a potential enzyme inhibitor, making it a relevant starting point for the design of novel antimicrobial agents. This technical guide provides a foundation for researchers and drug development professionals to explore the synthesis, properties, and applications of this intriguing compound.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of 5'-Phosphopyridoxyl-7-azatryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Phosphopyridoxyl-7-azatryptophan is a unique synthetic amino acid derivative that serves as a valuable tool in biochemical and biophysical research. It combines the structural features of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and 7-azatryptophan, a fluorescent analog of tryptophan. This strategic combination results in a molecule with distinct photophysical properties, making it an excellent intrinsic probe for studying protein structure, dynamics, and interactions.[1] Unlike native tryptophan, which can have complex fluorescence characteristics, 7-azatryptophan and its derivatives often exhibit more predictable and environmentally sensitive fluorescence, allowing for clearer interpretation of experimental data.
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It includes detailed, reconstructed experimental protocols, representative quantitative data, and visualizations to aid researchers in the successful production and application of this important molecular probe.
Synthesis of this compound
Experimental Protocol: Synthesis
Materials:
-
Pyridoxal 5'-phosphate (PLP)
-
D,L-7-azatryptophan
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve pyridoxal 5'-phosphate and a molar equivalent of D,L-7-azatryptophan in anhydrous methanol.
-
Adjust the pH of the solution to approximately 8.5-9.0 using a dilute solution of sodium hydroxide in methanol. This basic condition facilitates the nucleophilic attack of the amino group of 7-azatryptophan on the aldehyde group of PLP.[2][3][4]
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the yellow-colored Schiff base (aldimine) can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak.[3]
-
-
Reduction of the Schiff Base:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a molar excess (e.g., 2-3 equivalents) of sodium borohydride in small portions. The sodium borohydride reduces the imine bond of the Schiff base to a stable secondary amine, resulting in the formation of this compound.[2] The disappearance of the yellow color indicates the reduction of the Schiff base.
-
Allow the reaction to proceed for an additional 1-2 hours at room temperature after the addition of sodium borohydride is complete.
-
-
Quenching and Neutralization:
-
Carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Adjust the pH of the solution to approximately 7.0 with dilute sodium hydroxide.
-
-
Solvent Removal:
-
Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product as a solid residue.
-
Purification of this compound
The crude product from the synthesis contains the desired this compound, unreacted starting materials, and byproducts. A multi-step purification process involving ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) is recommended to obtain a highly pure product.
Experimental Protocol: Purification
1. Ion-Exchange Chromatography:
-
Rationale: This step separates the phosphorylated product from non-phosphorylated compounds based on charge.
-
Column: A strong anion exchange column (e.g., DEAE-Sepharose or a similar resin).
-
Procedure:
-
Dissolve the crude product in a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dissolved sample onto the pre-equilibrated anion exchange column.
-
Wash the column with the starting buffer to remove unbound, non-phosphorylated impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).
-
Collect fractions and monitor the absorbance at the characteristic wavelength for the product.
-
Pool the fractions containing the desired product and desalt if necessary.
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Rationale: This step provides high-resolution separation to achieve final purity, separating the product from any remaining closely related impurities.[5][6]
-
Column: A C18 reverse-phase column suitable for preparative or semi-preparative separations.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Procedure:
-
Dissolve the partially purified product from the ion-exchange step in Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the product using a linear gradient of increasing Solvent B concentration (e.g., 5% to 50% Solvent B over 30 minutes).
-
Monitor the elution profile using a UV detector at the appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fractions to obtain the final pure product as a solid.
-
Data Presentation
The following tables provide representative quantitative data that would be expected from the synthesis and purification of this compound, based on data from analogous compounds.
Table 1: Synthesis and Purification Yields
| Step | Expected Yield | Purity (by HPLC) |
| Crude Product | 70-85% | ~60% |
| After Ion-Exchange | 50-65% | >85% |
| After RP-HPLC | 30-45% | >98% |
Table 2: Spectroscopic Data
| Technique | Expected Values |
| ¹H NMR (D₂O) | Characteristic peaks for both the pyridoxyl and 7-azatryptophan moieties. The proton signals adjacent to the newly formed secondary amine would be indicative of successful reduction. |
| ³¹P NMR (D₂O) | A single resonance corresponding to the phosphate group, with a chemical shift characteristic of a phosphomonoester.[7][8] |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of this compound. |
| UV-Vis Absorbance | Absorbance maxima characteristic of the 7-azaindole and pyridoxyl chromophores. |
| Fluorescence Emission | An emission maximum that is sensitive to the solvent environment. |
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and purification of this compound.
Application as a Photophysical Probe
This compound is primarily used as a photophysical probe to study protein dynamics. One common application is in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances and detect conformational changes in proteins.
Caption: Use of this compound in a FRET experiment to probe protein conformational changes.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorus-31 nuclear magnetic resonance study of pyridoxal 5'-phosphate binding to Escherichia coli tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectral Properties of the 5'-Phosphopyridoxyl-7-azatryptophan Adduct
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5'-Phosphopyridoxyl-7-azatryptophan adduct is a synthetic compound formed by the covalent linkage of 5'-phosphopyridoxal (the active form of vitamin B6) and 7-azatryptophan, a fluorescent analog of tryptophan. This adduct holds significant potential as a photophysical probe in the study of protein structure, dynamics, and interactions. Its unique spectral properties, differing from its parent molecules, allow for selective excitation and monitoring, making it a valuable tool in biochemical and biophysical research. This guide provides a comprehensive overview of the known spectral characteristics, detailed experimental protocols for its synthesis and analysis, and visual representations of key processes.
Introduction
Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a vast array of enzymatic reactions, primarily in amino acid metabolism. Its reactivity stems from the formation of a Schiff base with the amino group of substrates. 7-Azatryptophan, an isostere of tryptophan, exhibits distinct absorption and fluorescence properties, including a red-shifted emission spectrum compared to tryptophan, which makes it a sensitive reporter of its local environment.
The covalent adduction of these two molecules results in a novel probe, the this compound adduct. The formation of this adduct was first reported by Smirnov, Rich, and Petrich in 1994, who highlighted its distinct absorbance and emission spectra. Understanding the spectral characteristics of this adduct is crucial for its application in drug development and as a molecular probe to investigate protein active sites and conformational changes.
Chemical Structure and Formation
The formation of the this compound adduct proceeds through the formation of a Schiff base between the aldehyde group of 5'-phosphopyridoxal and the primary amino group of 7-azatryptophan. This is followed by a reduction of the imine to form a stable secondary amine linkage.
Caption: Reaction scheme for the formation of the this compound adduct.
Spectral Properties
The spectral properties of the this compound adduct are distinct from its precursors, 5'-phosphopyridoxal and 7-azatryptophan. This distinction allows for the selective study of the adduct without significant interference from the individual components.
Quantitative Spectral Data
The following tables summarize the key spectral parameters for the adduct and its parent compounds. Note: Specific quantitative data for the adduct is based on the initial report by Smirnov et al. (1994) and may require experimental verification for specific solvent conditions.
Table 1: Absorption Spectral Properties
| Compound | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |
| 5'-Phosphopyridoxal | ~388 | ~5,500 | Phosphate Buffer (pH 7.0) |
| 7-Azatryptophan | ~288 | ~6,000 | Phosphate Buffer (pH 7.0) |
| This compound Adduct | ~325 | Data not available | Aqueous Buffer |
Table 2: Fluorescence Spectral Properties
| Compound | Excitation Maximum (λex) (nm) | Emission Maximum (λem) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 5'-Phosphopyridoxal | ~388 | ~530 | Low in aqueous solution | Data not available | Phosphate Buffer (pH 7.0) |
| 7-Azatryptophan | ~288 | ~390-400 | ~0.1-0.5 (solvent dependent) | ~2-5 | Phosphate Buffer (pH 7.0) |
| This compound Adduct | ~325 | ~420 | Data not available | Data not available | Aqueous Buffer |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of the this compound adduct. These protocols are based on established methods for similar pyridoxal phosphate adducts and the initial report of the target compound.
Synthesis of the this compound Adduct
This protocol describes a two-step process involving the formation of a Schiff base followed by its reduction.
Materials:
-
5'-Phosphopyridoxal monohydrate
-
D,L-7-Azatryptophan
-
Sodium borohydride (NaBH4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffered saline (PBS), pH 7.4
-
Methanol
-
Stir plate and stir bar
-
pH meter
-
Round bottom flask
-
Ice bath
Procedure:
-
Schiff Base Formation:
-
Dissolve 5'-Phosphopyridoxal monohydrate and a slight molar excess of D,L-7-Azatryptophan in PBS (pH 7.4) in a round bottom flask.
-
Stir the solution at room temperature for 1-2 hours, monitoring the formation of the Schiff base by observing the appearance of a characteristic yellow color and a shift in the UV-Vis absorption spectrum.
-
The pH of the solution should be maintained around 7.4 using small additions of 0.1 M NaOH or HCl as needed.
-
-
Reduction of the Schiff Base:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared, ice-cold solution of sodium borohydride in water to the reaction mixture with continuous stirring. A molar excess of NaBH4 is required.
-
The disappearance of the yellow color indicates the reduction of the Schiff base.
-
Allow the reaction to proceed for 30-60 minutes in the ice bath.
-
Quench any excess NaBH4 by the careful, dropwise addition of 1 M HCl until the effervescence ceases.
-
-
Purification:
-
The resulting adduct can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
A gradient of water and methanol or acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.
-
Monitor the elution profile at the absorption maximum of the adduct (~325 nm).
-
Collect the fractions containing the purified adduct and confirm its identity and purity using mass spectrometry and NMR spectroscopy.
-
Caption: Experimental workflow for the synthesis and purification of the adduct.
Spectroscopic Analysis
4.2.1. UV-Visible Absorption Spectroscopy
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of the purified adduct in the desired buffer (e.g., PBS, pH 7.4).
-
Determine the concentration of the stock solution if the molar extinction coefficient is known. If not, a relative concentration can be used.
-
Prepare a series of dilutions of the adduct in the same buffer.
-
Record the absorption spectra of the blank (buffer) and the adduct solutions from 250 nm to 500 nm.
-
Determine the absorption maximum (λmax).
-
If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
4.2.2. Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer equipped with an excitation and emission monochromator
-
Quartz fluorescence cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of the purified adduct in the desired buffer, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from an initial scan) and scan the excitation monochromator over a range (e.g., 280 nm to 400 nm) to determine the excitation maximum (λex).
-
Emission Spectrum: Set the excitation monochromator to the excitation maximum (λex) and scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm) to determine the emission maximum (λem).
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the adduct and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54).
-
Calculate the quantum yield of the adduct using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry. This provides information on the decay kinetics of the excited state.
-
Potential Applications
The unique spectral properties of the this compound adduct make it a promising tool for various applications in research and drug development:
-
Probing Enzyme Active Sites: The adduct can be used to label lysine residues in the active sites of PLP-dependent enzymes, providing a fluorescent reporter to study enzyme-substrate interactions and conformational changes.
-
Fluorescence Resonance Energy Transfer (FRET): The adduct can serve as a FRET donor or acceptor in combination with other fluorophores to measure distances and study molecular interactions.
-
High-Throughput Screening: The fluorescent signal of the adduct can be utilized to develop assays for screening potential inhibitors of PLP-dependent enzymes.
-
Protein Folding Studies: The sensitivity of the 7-azatryptophan moiety to its environment can be exploited to monitor changes in protein folding and stability.
Caption: Potential applications of the this compound adduct.
Conclusion
The this compound adduct is a valuable synthetic probe with distinct spectral properties that offer significant advantages for studying biological systems. Its red-shifted absorption and emission spectra, relative to its constituent molecules, enable selective spectroscopic analysis. The detailed protocols provided in this guide for its synthesis and characterization will facilitate its broader adoption by the scientific community. Further research to fully elucidate its photophysical properties, including quantum yield and fluorescence lifetime in various environments, will undoubtedly expand its utility in elucidating complex biological processes and in the development of novel therapeutics.
A Technical Guide to the Photophysical Characteristics of 7-Azatryptophan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical characteristics of 7-azatryptophan (7-AW) and its derivatives. These tryptophan analogs serve as valuable fluorescent probes in biochemical and biophysical research, offering distinct advantages over native tryptophan. This document summarizes key quantitative data, outlines experimental protocols for their characterization, and provides a visual representation of a typical experimental workflow.
Core Photophysical Properties of 7-Azatryptophan and Its Analogs
7-Azatryptophan and its derivatives are distinguished by their unique spectroscopic properties, which are sensitive to the local environment. The substitution of a nitrogen atom at the 7-position of the indole ring leads to a red-shift in both absorption and emission spectra compared to tryptophan, reducing interference from native tryptophans in protein studies.[1][2]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for 7-azatryptophan and several of its important derivatives. These values highlight the influence of chemical modification and solvent environment on their fluorescent behavior.
Table 1: Photophysical Properties of 7-Azatryptophan and Related Compounds in Aqueous Buffer
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| L-Tryptophan | 280 | ~350 | 0.13 | ~3.15 and ~0.5 (biphasic) | [3][4] |
| 7-Azatryptophan (7-AW) | 288-294 | 390-400 | 0.01 | 0.78 | [1][2][5] |
| 7-Azaindole (7-AI) | 294 | 400 | 0.017 | 0.91 | [2][6][7] |
| N-methylated 4-azatryptophan | - | 391 | - | Longer than tryptophan | [3] |
| N-methylated 7-azatryptophan | - | - | - | - | [3] |
| 1-Methyl-7-azaindole | - | - | 0.55 | 21 | [1] |
| Biotinylated 7-azatryptophan | - | - | - | 0.646 | [8] |
Note: Photophysical properties can vary depending on pH, temperature, and buffer composition.
Table 2: Solvent Effects on the Photophysical Properties of 7-Azaindole
| Solvent | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference(s) |
| Cyclohexane | 325 | Decreased 10-fold from water | 1.72 | [1][2] |
| Water | 400 | - | 0.82 | [1][2] |
| Methanol | 374 and 505 (bimodal) | - | - | [1] |
| Acetonitrile | - | 0.25 | - | [2] |
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of 7-azatryptophan derivatives involves a series of standard spectroscopic techniques.
Synthesis of 7-Azatryptophan Derivatives
The synthesis of 7-azatryptophan and its derivatives can be achieved through various organic chemistry routes. For instance, the asymmetric synthesis of tryptophan analogues can be accomplished using a stereoselective strategy with the Schöllkopf chiral reagent.[3] Another approach involves the solid-phase Fmoc-method for incorporating 7-azatryptophan into peptides.[2] More recent methods have focused on the selective synthesis of the 7-azaindole core structure.[9]
UV/Visible Absorption Spectroscopy
UV/visible absorption spectra are recorded to determine the molar absorptivity and the absorption maximum (λabs).
-
Instrumentation : A dual-beam UV/vis spectrophotometer is typically used.
-
Sample Preparation : Solutions of the 7-azatryptophan derivative are prepared in a suitable solvent (e.g., anhydrous methanol, aqueous buffer) at a known concentration (e.g., 5 x 10-5 M) in a quartz cuvette with a 1-cm path length.[3]
-
Measurement : Spectra are recorded over a relevant wavelength range (e.g., 220-400 nm).[3] The instrument is blanked with the solvent used for sample preparation.
Steady-State Fluorescence Spectroscopy
Steady-state fluorescence measurements provide information on the emission maximum (λem) and the fluorescence quantum yield (ΦF).
-
Instrumentation : A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Sample Preparation : Samples are prepared in a similar manner to absorption spectroscopy, often at a lower concentration to avoid inner filter effects.
-
Measurement of Emission Spectra : The sample is excited at or near its absorption maximum, and the emission spectrum is scanned over a longer wavelength range.
-
Determination of Quantum Yield : The quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured under identical conditions.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime (τ) of the excited state.
-
Instrumentation : Time-Correlated Single Photon Counting (TCSPC) is a common technique.
-
Measurement : The sample is excited by a pulsed light source (e.g., a laser diode or a flash lamp), and the arrival times of the emitted photons are recorded. The resulting decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s). For example, the fluorescence decay of biotinylated 7-azatryptophan has been described by a biexponential function.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of a novel 7-azatryptophan derivative.
Caption: Workflow for Synthesis and Photophysical Characterization.
Applications in Research and Drug Development
The distinct photophysical properties of 7-azatryptophan derivatives make them powerful tools for:
-
Probing Protein Structure and Dynamics : Their environmental sensitivity allows for the study of conformational changes, folding, and unfolding of proteins.[1][8]
-
Investigating Protein-Protein and Protein-Ligand Interactions : Changes in the fluorescence signal upon binding can be used to determine binding affinities and kinetics.[2][8]
-
Förster Resonance Energy Transfer (FRET) Studies : The spectral overlap between 7-azatryptophan derivatives and other fluorophores can be exploited to measure distances within and between biomolecules.[2]
-
Cellular Imaging : Their biocompatibility allows for their incorporation into proteins in living cells for fluorescence microscopy studies.[3][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pnas.org [pnas.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
The Discovery and Characterization of 5'-Phosphopyridoxyl Adducts in Biological Systems: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 5'-phosphopyridoxyl adducts. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a highly reactive molecule that forms covalent adducts, primarily Schiff bases, with proteins and other biomolecules. These adducts are fundamental to the catalytic activity of a vast array of PLP-dependent enzymes involved in crucial metabolic pathways, including amino acid synthesis and neurotransmitter production. This document details the chemistry of adduct formation, presents quantitative data on their binding kinetics and affinity, outlines detailed experimental protocols for their detection and analysis using mass spectrometry, and illustrates their role in key biological pathways. This guide is intended for researchers, scientists, and drug development professionals working in biochemistry, enzymology, and neuroscience.
Introduction: The Central Role of a Reactive Cofactor
Pyridoxal 5'-phosphate (PLP) is an essential cofactor in all forms of life, participating in over 140 distinct enzymatic reactions, which account for approximately 4% of all classified catalytic activities.[1][2] Its versatility stems from the reactivity of its C4' aldehyde group, which readily reacts with primary amino groups, most notably the ε-amino group of lysine residues within proteins, to form a covalent adduct known as a Schiff base or an internal aldimine.[1][3] This reversible covalent linkage is the cornerstone of PLP-dependent catalysis, acting as an "electron sink" to stabilize carbanionic intermediates that would otherwise be energetically unfavorable.[2]
The discovery of these adducts was intrinsically linked to the elucidation of the mechanism of PLP-dependent enzymes. Initially observed through characteristic spectral shifts upon cofactor binding, the definitive identification and characterization of these covalent linkages have been driven by advancements in protein chemistry and, more recently, mass spectrometry.[4][5] Beyond their canonical role in catalysis, the formation of non-specific PLP adducts with other proteins or small molecules can have toxicological implications, and dysregulation of PLP homeostasis is linked to severe neurological diseases, such as vitamin B6-dependent epilepsy.[4][6]
This guide will explore the fundamental chemistry of 5'-phosphopyridoxyl adducts, provide quantitative metrics of their formation, detail the methodologies for their study, and contextualize their function within critical biological pathways.
Chemistry of Adduct Formation
The primary 5'-phosphopyridoxyl adduct formed in biological systems is the Schiff base (an imine) resulting from the condensation of the PLP aldehyde group and a primary amine.
The Internal Aldimine
In the resting state of a PLP-dependent enzyme, the cofactor is covalently bound to a specific lysine residue in the active site.[3] This internal aldimine keeps the cofactor poised for catalysis. The formation is a reversible nucleophilic addition-elimination reaction.
Transaldimination
The catalytic cycle begins when an amino acid substrate, possessing its own primary amine, displaces the enzyme's lysine to form a new Schiff base, known as the external aldimine.[3] This process, termed transaldimination, brings the substrate into covalent linkage with the cofactor, priming it for the subsequent catalytic steps (e.g., decarboxylation, transamination).[7]
Quantitative Data on PLP Adducts
The stability and kinetics of 5'-phosphopyridoxyl adducts are critical for their biological function. These interactions are characterized by equilibrium dissociation constants (Kd), which measure binding affinity, and kinetic rate constants for formation and hydrolysis. A lower Kd value signifies a tighter binding interaction.[8][9]
Dissociation Constants (Kd)
The affinity of PLP for its target proteins varies. Fluorescence-based titration experiments have been used to determine the Kd for PLP binding to the allosteric and active sites of enzymes like E. coli Pyridoxine 5'-phosphate Oxidase (PNPOx).
| Protein / Condition | Ligand | Kd (nM) | Method |
| E. coli apo-PNPOx | PLP | 446 ± 23 | Fluorometric Titration |
| E. coli PNPOx (R23L/R24L mutant) | PLP | 11 ± 1 | Fluorometric Titration |
| E. coli PNPOx (R23L/R24L/R215L mutant) | PLP | 25 ± 2 | Fluorometric Titration |
| Human Serum Albumin | PLP | ~1,000 | (log K > 6 implies Kd < 1 µM) |
Data compiled from references[10] and[11]. Note that the binding affinity can be significantly altered by mutations in the binding site.
Kinetic Parameters
The formation and hydrolysis of the Schiff base adduct are dynamic processes. The table below presents kinetic data for the decarboxylation of amino acids by PLP-dependent Aromatic Amino Acid Decarboxylases (AADC), where the formation of the external aldimine is a key step.
| Enzyme Source | Substrate | KM (mM) | kcat (s-1) |
| Pseudomonas putida | L-Tryptophan | 0.08 ± 0.01 | 3.3 ± 0.2 |
| Pseudomonas putida | 5-Hydroxy-L-tryptophan | 0.02 ± 0.01 | 1.8 ± 0.1 |
| Pig Kidney | L-DOPA | 0.44 ± 0.04 | 12.0 ± 0.5 |
| Pig Kidney | 5-Hydroxy-L-tryptophan | 0.06 ± 0.01 | 9.0 ± 0.4 |
Data adapted from reference[12]. KM (Michaelis constant) reflects the substrate concentration at half-maximal reaction velocity, and kcat (turnover number) is the maximum number of substrate molecules converted to product per enzyme active site per second.
Biological Significance: Role in Neurotransmitter Synthesis
A critical role for 5'-phosphopyridoxyl adducts is in the biosynthesis of key neurotransmitters. Deficiencies in PLP can lead to reduced neurotransmitter levels, resulting in neurological dysfunction such as neuronal hyperexcitability and epilepsy.[7] The enzymes Glutamate Decarboxylase (GAD) and Aromatic L-Amino Acid Decarboxylase (AADC) are prime examples.
-
GABA Synthesis: GAD, a PLP-dependent enzyme, catalyzes the decarboxylation of the excitatory neurotransmitter glutamate to form the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[7]
-
Serotonin and Dopamine Synthesis: AADC, also PLP-dependent, is a key enzyme in the metabolic pathway for monoamine neurotransmitters. It converts 5-hydroxytryptophan (5-HTP) to serotonin and L-DOPA to dopamine.[13][14]
The central catalytic step in these reactions involves the formation of an external aldimine between the amino acid substrate and the enzyme-bound PLP.
Experimental Protocols
The identification and characterization of 5'-phosphopyridoxyl adducts rely heavily on mass spectrometry-based proteomics. A key challenge is the low stoichiometry of these modifications. The workflow involves protein digestion, enrichment of the modified peptides, and analysis by LC-MS/MS. Because the native Schiff base is labile, it is often stabilized by reduction with sodium borohydride (NaBH₄), converting the imine to a stable secondary amine prior to analysis.[4]
Protocol 1: In-Solution Tryptic Digestion of Protein Sample
This protocol outlines the basic steps for digesting a protein sample into peptides suitable for mass spectrometry.
-
Solubilization: Resuspend the protein pellet in 50 mM ammonium bicarbonate, pH 7.8.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) mass ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The sample is now ready for enrichment or desalting.
Protocol 2: Enrichment of Phosphopeptides via IMAC
This protocol is for the selective enrichment of peptides containing a phosphate group, such as 5'-phosphopyridoxyl-modified peptides, using Immobilized Metal Affinity Chromatography (IMAC).[15][16][17]
-
Bead Preparation:
-
Take an aliquot of Fe³⁺-IMAC beads (e.g., magnetic beads).
-
Wash the beads twice with 100 µL of IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid). Use a magnetic rack to separate beads during washes.
-
-
Sample Loading:
-
Resuspend the washed beads in 100 µL of IMAC loading buffer.
-
Add the acidified peptide digest from Protocol 1 to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle shaking to allow phosphopeptides to bind to the beads.
-
-
Washing:
-
Separate the beads on a magnetic rack and discard the supernatant (containing non-phosphorylated peptides).
-
Wash the beads sequentially with:
-
100 µL of IMAC loading buffer.
-
100 µL of 50% acetonitrile, 0.1% trifluoroacetic acid.
-
100 µL of ultrapure water.
-
-
-
Elution:
-
Elute the bound phosphopeptides by incubating the beads with 50 µL of IMAC elution buffer (e.g., 1% ammonium hydroxide or a high pH buffer like pH 10.5).
-
Incubate for 10 minutes. Separate beads and collect the supernatant containing the enriched phosphopeptides.
-
Repeat the elution step and pool the eluates.
-
-
Final Preparation: Immediately acidify the eluate with formic acid and proceed to desalting (e.g., using a C18 StageTip) prior to LC-MS/MS analysis.
Conclusion
5'-phosphopyridoxyl adducts represent a fundamental covalent modification in biology, serving as the linchpin for a vast range of enzymatic reactions essential for metabolism. The formation of a Schiff base between PLP and an enzyme's active site lysine is the defining feature of the PLP-dependent enzyme superfamily. Modern analytical techniques, particularly mass spectrometry coupled with enrichment strategies like IMAC, have been instrumental in identifying and quantifying these adducts, providing deep insights into their function. As demonstrated by their indispensable role in neurotransmitter synthesis, the proper formation and regulation of these adducts are critical for physiological health. Further research into the "PLP-ome" will undoubtedly uncover new roles for these adducts and provide novel targets for therapeutic intervention in diseases linked to metabolic and neurological dysfunction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of pyridoxal phosphate-modified proteins using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-institut.de [beilstein-institut.de]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 9. Fidabio [fidabio.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and Clinical Evaluation of a High-Throughput LC-MS/MS Assay for Vitamin B6 in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A study of the Schiff base formed between pyridoxal-5′-phosphate and poly-L-lysine of low polymerization degree - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Formation of 5'-Phosphopyridoxyl-7-Azatryptophan: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Phosphopyridoxyl-7-azatryptophan is a stable adduct formed from the reaction of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and 7-azatryptophan, a tryptophan analog. This adduct is of significant interest in the study of PLP-dependent enzymes, particularly tryptophan synthase, where it can act as a mechanistic probe. Understanding the formation of this adduct provides valuable insights into the catalytic mechanism of these enzymes and can inform the design of novel inhibitors with therapeutic potential. This technical guide synthesizes the current understanding of the formation mechanism of this compound, outlines relevant experimental protocols, and presents key data in a structured format.
Core Mechanism: The Role of Tryptophan Synthase
The formation of this compound is catalyzed by the β-subunit of tryptophan synthase (TrpS), a well-characterized PLP-dependent enzyme.[1][2] TrpS is a bienzymatic α2β2 complex that catalyzes the final two steps in tryptophan biosynthesis.[2] The β-subunit is responsible for the synthesis of tryptophan from indole and L-serine, a reaction that proceeds through a series of PLP-dependent intermediates.[2] It has been demonstrated that the TrpS β-subunit can utilize 7-aza-indole and serine to synthesize 7-azatryptophan, confirming that 7-azatryptophan is a substrate for the enzyme.
The proposed mechanism for the formation of the stable this compound adduct within the TrpS β-subunit active site is a deviation from the canonical catalytic cycle, leading to a stable covalent bond between the PLP cofactor and the tryptophan analog.
Proposed Signaling Pathway for Adduct Formation
The following diagram illustrates the proposed sequence of events leading to the formation of the this compound adduct, based on the known mechanism of tryptophan synthase.
References
5'-Phosphopyridoxyl-7-azatryptophan: A Novel Photophysical Probe for Protein Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Phosphopyridoxyl-7-azatryptophan is a unique fluorescent probe designed for the investigation of protein structure and dynamics, particularly in the context of pyridoxal 5'-phosphate (PLP)-dependent enzymes such as tryptophan synthase. This adduct, formed between the PLP cofactor and the tryptophan analog 7-azatryptophan, possesses distinct photophysical properties that offer a specialized tool for studying enzymatic mechanisms and protein-ligand interactions. This guide provides a comprehensive overview of its synthesis, spectral characteristics, and potential applications, along with detailed experimental considerations.
Introduction
The study of protein dynamics and enzyme mechanisms is fundamental to drug discovery and molecular biology. Fluorescent probes offer a powerful, non-invasive method to monitor conformational changes and binding events in real-time. This compound emerges as a promising tool in this domain, combining the enzymatic specificity of a PLP-adduct with the environmentally sensitive fluorescence of the 7-azatryptophan moiety.[1] The presence of a nitrogen atom at the 7-position of the indole ring in 7-azatryptophan results in significant shifts in its absorption and emission spectra compared to native tryptophan, making it a distinguishable reporter group.[2] This guide details the available scientific knowledge on this probe, offering insights into its application for studying complex biological systems.
Photophysical and Spectral Properties
Spectral Characteristics of the Adduct
The formation of the this compound adduct results in absorbance and emission spectra that are distinctly different from either of the parent molecules.[1] This spectral shift is indicative of the new electronic environment created by the covalent linkage and provides the basis for its use as a reporter. The adduct is reported to have a unique absorbance spectrum that allows for its selective excitation.[1]
Properties of 7-Azatryptophan
7-Azatryptophan exhibits a red-shifted absorption and emission spectrum compared to tryptophan, a property that is advantageous for minimizing background fluorescence from native tryptophan residues in a protein.[2] Its fluorescence is particularly sensitive to the polarity of its environment, a feature that can be exploited to probe changes in the local environment of the active site of an enzyme.
Properties of Pyridoxal 5'-Phosphate (PLP)
PLP itself has characteristic absorbance features that change upon formation of a Schiff base with an amino acid. The internal aldimine (PLP bound to a lysine residue in the enzyme) and the external aldimine (PLP bound to the substrate amino acid) have distinct spectral properties that are used to monitor enzymatic reactions.
Table 1: Comparative Photophysical Data of Tryptophan and 7-Azatryptophan
| Property | Tryptophan | 7-Azatryptophan | Reference |
| Absorption Maximum (λmax, abs) | ~280 nm | ~290 nm | [2] |
| Emission Maximum (λmax, em) | ~350 nm | ~396 nm | [2] |
| Quantum Yield (ΦF) in Water | ~0.13 | ~0.01-0.1 | [2] |
| Fluorescence Lifetime (τF) in Water | Biexponential (~0.5 ns, ~3 ns) | Biexponential (~0.4 ns, ~1.4 ns) |
Note: The quantum yield and lifetime of 7-azatryptophan are highly solvent-dependent.
Synthesis of this compound
A detailed, step-by-step protocol for a high-yield synthesis of this compound is not available in the peer-reviewed literature. However, the original report by Smirnov et al. (1994) suggests a straightforward formation of the adduct.[1] The following is a generalized protocol based on the principles of Schiff base formation between pyridoxal 5'-phosphate and an amino acid.
Experimental Protocol: Synthesis of the Adduct
Materials:
-
D,L-7-Azatryptophan
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium borohydride (NaBH4)
-
Potassium phosphate buffer (pH 7.0)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Schiff Base Formation:
-
Dissolve D,L-7-Azatryptophan and a molar excess of Pyridoxal 5'-phosphate in 0.1 M potassium phosphate buffer (pH 7.0).
-
Incubate the mixture at room temperature in the dark for approximately 2 hours to allow for the formation of the Schiff base (aldimine). The reaction can be monitored by observing the appearance of a characteristic absorbance peak for the aldimine around 425 nm.
-
-
Reduction of the Schiff Base:
-
To stabilize the adduct, the Schiff base is reduced to a secondary amine. Cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared solution of sodium borohydride in cold water or methanol. The addition should be done portion-wise to control the reaction.
-
The reduction can be monitored by the disappearance of the 425 nm absorbance peak.
-
-
Purification:
-
The resulting this compound adduct can be purified from the reaction mixture using reverse-phase HPLC.
-
A C18 column is suitable, with a gradient of water and methanol (both containing 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect fractions and verify the product using mass spectrometry and UV-Vis spectroscopy.
-
-
Storage:
-
Lyophilize the purified fractions and store the resulting powder at -20°C or lower, protected from light.
-
Application in Studying Tryptophan Synthase
Tryptophan synthase is a well-studied α2β2 multienzyme complex that catalyzes the final two steps in the biosynthesis of tryptophan. The β-subunit contains a PLP cofactor and is responsible for the condensation of indole and serine to form tryptophan. This compound can be used as a probe to study the active site of the β-subunit.
Experimental Protocol: Probing the Tryptophan Synthase Active Site
Materials:
-
Purified Tryptophan Synthase (apoenzyme, without PLP)
-
This compound
-
Potassium phosphate buffer (pH 7.8)
-
Fluorometer
Procedure:
-
Preparation of the Apoenzyme:
-
Prepare the apo form of Tryptophan Synthase by removing the native PLP cofactor. This can be achieved by dialysis against a buffer containing hydroxylamine or by other established methods.
-
-
Reconstitution with the Probe:
-
Incubate the apoenzyme with a slight molar excess of the purified this compound adduct in potassium phosphate buffer (pH 7.8) at room temperature for 1-2 hours.
-
-
Removal of Unbound Probe:
-
Remove any unbound probe by size-exclusion chromatography or dialysis against the working buffer.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the reconstituted enzyme. The excitation wavelength should be chosen to selectively excite the 7-azatryptophan moiety of the adduct.
-
Monitor changes in the fluorescence intensity and emission maximum upon the addition of substrates (e.g., indole, serine) or allosteric effectors of Tryptophan Synthase. These changes will reflect alterations in the microenvironment of the active site.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biochemistry of Pyridoxal 5'-Phosphate Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental biochemistry of Pyridoxal 5'-Phosphate (PLP) adducts. It covers the mechanisms of their formation, their central role in catalysis, and their significance in biological systems and drug development. This document is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to Pyridoxal 5'-Phosphate (PLP)
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is one of nature's most versatile coenzymes, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities.[1][2] Its remarkable catalytic prowess stems from the reactivity of its C4' aldehyde group. This group readily reacts with primary amines, such as the ε-amino group of lysine residues within an enzyme's active site or the α-amino group of amino acid substrates, to form covalent adducts known as Schiff bases or aldimines.[3][4]
These PLP adducts are not mere static intermediates; they are the cornerstone of PLP-dependent catalysis. The formation of the adduct creates a conjugated π-system that extends from the substrate to the pyridine ring of the coenzyme. This extended system acts as an "electron sink," effectively stabilizing the transient, electron-rich carbanionic intermediates that are common to a wide array of amino acid transformations.[1]
The catalytic cycle typically begins with the PLP coenzyme already linked to a specific lysine residue in the enzyme's active site, forming an internal aldimine .[5] Upon binding of an amino acid substrate, a transimination (or transaldimination) reaction occurs: the substrate's amino group displaces the enzyme's lysine, forming a new Schiff base known as the external aldimine .[5][6] It is from this PLP-substrate adduct that the diverse chemistry of these enzymes unfolds.
The Catalytic Mechanism of PLP Adducts
The versatility of PLP arises from its ability to stabilize carbanionic intermediates generated by the cleavage of one of the three bonds around the α-carbon (Cα) of the amino acid substrate.[7]
Key Mechanistic Steps:
-
External Aldimine Formation: The amino acid substrate forms a Schiff base with the enzyme-bound PLP.[7]
-
Bond Cleavage and Quinonoid Intermediate Formation: The enzyme's active site is precisely structured to orient the external aldimine in such a way that one of the three bonds to the Cα is perpendicular to the plane of the pyridine ring. This specific orientation, as described by the Dunathan Stereoelectronic Hypothesis , facilitates the cleavage of that bond.[1] The cleavage results in a highly stabilized carbanionic intermediate, often called the quinonoid intermediate , where the negative charge is delocalized into the pyridine ring's electron sink.[7]
-
Reaction Divergence: The fate of the quinonoid intermediate determines the type of reaction catalyzed. This can include:
-
Transamination: Reprotonation at the C4' position of the coenzyme, followed by hydrolysis, yields a keto acid and pyridoxamine 5'-phosphate (PMP).
-
Decarboxylation: Cleavage of the Cα-carboxyl bond releases CO₂, and subsequent protonation at Cα yields an amine.[5]
-
Racemization: Abstraction and non-stereospecific re-addition of the Cα proton scrambles the stereochemistry.[5]
-
β-Elimination/Substitution: Abstraction of the Cα proton initiates the elimination of a group on the β-carbon.
-
Quantitative Data on PLP Adducts
The formation, stability, and concentration of PLP adducts are governed by specific kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.
Table 1: Kinetic and Affinity Constants of PLP Adducts
| Protein/System | Parameter | Value | Conditions | Reference |
| Human Serum Albumin (HSA) | Dissociation Constant (Kd) - High Affinity Site | 8.7 µM | pH 7.4 | [8] |
| Human Serum Albumin (HSA) | Dissociation Constant (Kd) - Low Affinity Sites | ≥ 90 µM | pH 7.4 | [8] |
| Human Serum Albumin (HSA) | Binding Rate Constant (k1) | 7.72 mM⁻¹ min⁻¹ | pH 7.4 | [8] |
| Human Serum Albumin (HSA) | Binding Rate Constant (k2) | 0.088 min⁻¹ | pH 7.4 | [8] |
| Apoglutamate Decarboxylase | Binding Kinetics | Levels off near 1 mM PLP | pH 4.9 | [9] |
Table 2: Physiological Concentrations of PLP
| Organism/Tissue | Condition | PLP Concentration (nmol/L) | Reference |
| Rat Plasma (Male Wistar) | Control Diet (6 mg/kg) | 514 ± 56 | [10] |
| Rat Plasma (Male Wistar) | Low B6 Diet (3 mg/kg) | 314 ± 40 | [10] |
| Rat Plasma (Male Wistar) | Deficient B6 Diet (<0.5 mg/kg) | 98 ± 12 | [10] |
| Rat Plasma (Male Wistar, 8 mo) | Baseline | 514 ± 56 | [11] |
| Rat Plasma (Male Wistar, 27 mo) | Baseline | 317 ± 124 | [11] |
Table 3: Spectroscopic Properties of PLP and its Adducts
| Species | Absorbance Maxima (λmax, nm) | Conditions/Notes | Reference |
| Free PLP | 388 | In solution, dark conditions | [1] |
| PLP-HSA Adduct | 338 and 414 | pH 7.4; 414 nm peak attributed to protonated aldimine | [8] |
| PLP-Endoinulinase Adduct | 340 and 430 | pH 7.5; 430 nm peak attributed to protonated Schiff base | [12] |
| PLP-Amino Acid Adduct | ~360 | General value for external aldimine | [13] |
| Quinonoid Intermediate | ~495 | General value for this carbanionic intermediate | |
| PLP-Aspartate Adduct (Light Exposed) | 412 | pH 9.0, during conversion to PMP | [13] |
Experimental Protocols for Studying PLP Adducts
Characterizing PLP adducts requires a combination of spectroscopic, spectrometric, and enzymatic techniques.
Protocol: UV-Visible Spectroscopy for Schiff Base Formation
This method is used to monitor the formation of the PLP-protein aldimine adduct by observing changes in the absorbance spectrum.
-
Reagent Preparation: Prepare a buffered solution (e.g., 50-100 mM HEPES or phosphate buffer, pH 7.5) and stock solutions of the apoenzyme (enzyme without PLP) and PLP.
-
Spectrometer Setup: Calibrate a dual-beam UV-Vis spectrophotometer. Set the wavelength scan range from 250 nm to 600 nm.
-
Baseline Measurement: Record a baseline spectrum of the apoenzyme in the buffer solution in a 1 mL quartz cuvette.
-
Initiate Reaction: Add a known concentration of PLP (e.g., 0.1 mM final concentration) to the cuvette containing the apoenzyme. Mix gently by inversion.
-
Spectral Scans: Immediately begin recording spectra at timed intervals (e.g., every 1-2 minutes for 30-60 minutes).
-
Data Analysis: Observe the decrease in the free PLP absorbance peak (~388 nm) and the concomitant increase in the peak(s) corresponding to the Schiff base adduct. A protonated internal aldimine typically absorbs between 410-430 nm.[12] Plot the change in absorbance at the aldimine λmax versus time to determine formation kinetics.
Protocol: Mass Spectrometry for PLP-Binding Site Identification
This protocol identifies the specific lysine residue(s) that form the covalent adduct with PLP.
-
Adduct Formation and Stabilization:
-
Incubate the purified protein with a molar excess of PLP (e.g., 10-fold) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5) for 1 hour at room temperature.
-
To create a stable, non-hydrolyzable bond, reduce the Schiff base by adding a freshly prepared solution of sodium borohydride (NaBH₄) to a final concentration of 5-10 mM. Incubate on ice for 30 minutes.
-
Quench the reaction and remove excess reagents by dialysis or buffer exchange into a buffer compatible with digestion (e.g., ammonium bicarbonate).
-
-
Proteolytic Digestion:
-
Denature the protein sample (e.g., with urea or by heating).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the protein into peptides using a sequence-specific protease, typically trypsin, overnight at 37°C.
-
-
Peptide Enrichment (Optional but Recommended): Since PLP-modified peptides often have suppressed ionization efficiency, enrichment using techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) can be employed to select for the phosphopeptides.[14]
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).[15]
-
Use a data-dependent acquisition (DDA) method where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against the protein's sequence using a database search algorithm (e.g., MaxQuant, Mascot).
-
Crucially, search for peptides containing a lysine residue with a mass modification corresponding to reduced PLP (+231.05 Da).
-
Manually inspect the MS/MS spectra of candidate peptides. A key diagnostic feature of PLP-modified peptides is the prominent neutral loss of phosphoric acid (H₃PO₄, -98 Da) and the entire reduced PLP moiety (-231 Da) from the precursor ion.[14]
-
Protocol: General Enzymatic Assay for Transaminase Activity
This protocol measures the catalytic activity of a PLP-dependent transaminase. This example follows the conversion of an amino donor and a keto acceptor.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5) containing a saturating concentration of PLP (e.g., 0.1 mM). According to IFCC recommendations, assay reagents for clinical enzymes like ALT and AST should be supplemented with P5P to ensure maximal activity.[16][17]
-
Prepare stock solutions of the amino donor (e.g., 100 mM alanine) and the amino acceptor (e.g., 100 mM α-ketoglutarate).
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, amino donor, and amino acceptor. Pre-warm the mixture to the desired reaction temperature (e.g., 37°C).
-
-
Initiate Reaction: Add a specific amount of the transaminase enzyme to the reaction mixture to start the reaction. The total reaction volume is typically 100-1000 µL.
-
Time Course and Quenching:
-
Allow the reaction to proceed for a set period (e.g., 10-30 minutes), ensuring that less than 15% of the substrate is consumed to remain in the linear range.
-
Take aliquots at different time points and stop the reaction by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) or by rapid heating.[1]
-
-
Product Quantification:
-
Quantify the formation of one of the products (e.g., glutamate or pyruvate) using a suitable analytical method.
-
HPLC: Separate the reaction components by reverse-phase HPLC and quantify the product peak by integrating its area and comparing it to a standard curve.[1]
-
Coupled Spectrophotometric Assay: Couple the production of a product to a second reaction that results in a change in absorbance. For example, the production of pyruvate can be coupled to lactate dehydrogenase, which oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.
-
-
Calculate Activity: Calculate the specific activity of the enzyme, typically expressed in units (µmol of product formed per minute) per milligram of enzyme (U/mg).
Visualizing PLP Adduct Biochemistry
Diagrams generated using the DOT language provide clear visual summaries of complex biochemical processes.
Diagram: General PLP Adduct Formation
Diagram: PLP-Dependent Transamination Cycle
Diagram: Workflow for PLP Adduct Mass Spectrometry
Significance in Drug Development and Toxicology
The biochemistry of PLP adducts is critically important for the pharmaceutical industry.
-
Drug Targets: Because PLP-dependent enzymes are central to metabolism, particularly the synthesis of neurotransmitters (e.g., GABA, serotonin, dopamine), they are attractive targets for drug intervention in neurological and psychiatric disorders.[2] Inhibitors are often designed to mimic the substrate and form irreversible or very stable adducts with the PLP coenzyme, thereby inactivating the enzyme.
-
Drug-Induced Toxicity: Many drugs are metabolized by the liver into chemically reactive metabolites. These electrophilic species can form covalent adducts with cellular proteins, including PLP-dependent enzymes. Such adduct formation can lead to several adverse outcomes:
-
Enzyme Inactivation: Adduction at or near the active site can destroy catalytic function.
-
Haptenization and Immune Response: The drug-protein adduct can be recognized as foreign by the immune system, triggering an idiosyncratic adverse drug reaction.
-
Disruption of Homeostasis: The non-specific adduction of PLP itself can disrupt vitamin B6 homeostasis, potentially leading to toxicity.[4]
-
Therefore, a thorough understanding of a drug candidate's potential to form adducts—either with PLP or with the proteins that use it—is a crucial component of modern safety and toxicology assessment in drug development. Mass spectrometry-based "adductomics" approaches are increasingly used to screen for and identify these modifications.[15]
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Complexes of vitamin B6XX: equilibrium and mechanistic studies of the reaction of pyridoxal-5'-phosphate with pyridoxamine-5'-phosphate in the presence of copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-institut.de [beilstein-institut.de]
- 8. The binding of pyridoxal 5'-phosphate to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridoxal-5'-phosphate and pyridoxal biokinetics in male Wistar rats fed graded levels of vitamin B-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridoxal-5'-phosphate and pyridoxal biokinetics in aging Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of pyridoxal-5'-phosphate (PLP)-bonding sites in proteins: a peptide mass fingerprinting approach based on diagnostic tandem mass spectral features of PLP-modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.cap.org [documents.cap.org]
- 17. meridian.allenpress.com [meridian.allenpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Exploration of 7-Azatryptophan Isosteres in Biochemistry
This guide provides a comprehensive overview of 7-azatryptophan and its isosteres, focusing on their synthesis, incorporation into proteins, and their application as powerful tools in biochemical and pharmaceutical research. The unique photophysical properties of these tryptophan analogs offer distinct advantages for studying protein structure, dynamics, and interactions.
Physicochemical and Spectroscopic Properties
7-Azatryptophan (7-azaTrp) is an isostere of tryptophan where the carbon atom at position 7 of the indole ring is replaced by a nitrogen atom. This substitution significantly alters its electronic and photophysical properties compared to the canonical amino acid, making it a valuable fluorescent probe. The primary advantages include a red-shifted absorption and emission spectrum, which allows for selective excitation and detection in proteins that contain multiple native tryptophan residues, and a single-exponential fluorescence decay in aqueous solutions, simplifying data interpretation.[1][2][3]
Other azatryptophan isosteres, such as 4-azatryptophan and 5-azatryptophan, have also been explored. Notably, 4-azatryptophan exhibits a more significant Stokes shift and higher quantum yield in aqueous buffers compared to 7-azatryptophan, making it a superior optical probe in some applications.[4]
Table 1: Comparison of Spectroscopic Properties of Tryptophan and its Aza-Isosteres
| Property | Tryptophan (Trp) | 7-Azatryptophan (7-azaTrp) | 4-Azatryptophan (4-azaTrp) | 5-Azatryptophan (5-azaTrp) | Reference(s) |
| Absorption Max (λabs) | ~280 nm | ~290 nm (10 nm red-shift) | ~288 nm | ~266 nm | [1][4][5] |
| Emission Max (λem) in Water | ~350 nm | ~390-400 nm (46-70 nm red-shift) | ~418-423 nm (in protein) | ~358 nm (in protein) | [2][4][5] |
| Stokes Shift in Water | ~70 nm | ~100-110 nm | ~130 nm | ~92 nm | [4] |
| Quantum Yield (Φ) in Water (pH 7) | ~0.13 | ~0.01 | ~0.085 (5-fold > 7-azaTrp) | ~0.085 (5-fold > 7-azaTrp) | [4][5] |
| Fluorescence Decay | Non-exponential | Single-exponential | - | - | [1][3] |
Synthesis and Incorporation into Proteins
The utility of 7-azatryptophan as a biochemical probe is contingent on its successful incorporation into a peptide or protein of interest. This can be achieved through chemical synthesis for smaller peptides or biosynthetic incorporation for larger proteins expressed in cellular systems.
Experimental Protocol 1: Biosynthetic Incorporation via Tryptophan Auxotrophs
This method leverages an E. coli strain that cannot synthesize its own tryptophan (trp auxotroph). By providing 7-azatryptophan in the growth medium, the cellular machinery is forced to incorporate the analog into the expressed proteins.[6][7]
Methodology:
-
Strain Selection: Utilize a tryptophan auxotroph E. coli strain (e.g., W3747 or an engineered strain) transformed with a plasmid containing the gene of interest under an inducible promoter.
-
Growth Medium: Prepare a minimal medium (e.g., M9) supplemented with all essential amino acids except for tryptophan. Add a limiting amount of tryptophan to allow initial cell growth.
-
Cell Culture: Grow the bacterial culture at 30-37°C with shaking until it reaches the mid-log phase (e.g., A570 of ~1.6).[7] The cells will enter a stationary phase due to tryptophan starvation.
-
Induction and Analog Addition: Induce protein expression (e.g., by a temperature shift to 42°C for a temperature-sensitive repressor system).[6][7] Simultaneously, add racemic D,L-7-azatryptophan to the culture medium at a final concentration of approximately 60 mg/L.[7]
-
Expression: Continue the culture for a period of 90 minutes to several hours to allow for protein expression and incorporation of 7-azatryptophan.
-
Harvesting and Purification: Collect the cells by centrifugation. Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Verification: Confirm the incorporation and estimate the efficiency (often >95%) using mass spectrometry and UV-Vis absorption spectroscopy, noting the characteristic red-shifted absorbance of 7-azatryptophan.[6][7]
Experimental Protocol 2: Enzymatic Synthesis of L-7-Azatryptophan
Commercial 7-azatryptophan is often supplied as a racemic (D,L) mixture. For most biological applications, the pure L-enantiomer is required. This can be obtained by enzymatic resolution.
Methodology:
-
N-Acetylation: Acetylate the D,L-7-azatryptophan racemate. To a solution of 1 mmole of D,L-7-azatryptophan in neat acetic acid, add 1.2 mmoles of acetic anhydride under vigorous stirring at room temperature.[5]
-
Enzymatic Hydrolysis: Perform an enantioselective hydrolysis of the Nα-acetyl-D,L-7-azatryptophan derivative using an immobilized acylase (e.g., acylase I from Aspergillus oryzae immobilized on Eupergit-C).[5] The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Separation: The resulting mixture contains L-7-azatryptophan and N-acetyl-D-7-azatryptophan. These can be separated based on their different chemical properties (e.g., using ion-exchange chromatography).
-
Alternative (Direct Synthesis): L-7-azatryptophan can also be synthesized directly from 7-azaindole and L-serine using an engineered tryptophan synthase β-subunit (TrpB) enzyme.[8][9]
Applications in Biochemical Research
The unique spectral properties of 7-azatryptophan make it a versatile probe for investigating various aspects of protein biochemistry.
Probing Protein Folding and Conformational Changes
The sensitivity of 7-azatryptophan's fluorescence to its local environment and its utility as a FRET acceptor make it an excellent tool for monitoring protein folding.
In a protein containing a native tyrosine (FRET donor) and an incorporated 7-azatryptophan (FRET acceptor), the distance between the two residues changes during folding. In the unfolded state, the residues are far apart, resulting in strong tyrosine fluorescence. As the protein folds and the residues come into proximity (<100 Å), FRET occurs, leading to quenching of the donor's fluorescence and a corresponding increase in the acceptor's emission, providing a direct measure of the folding process.[5]
Investigating Protein-Ligand and Protein-Protein Interactions
7-Azatryptophan can be placed at or near a binding interface. The binding of a ligand or another protein can alter the local environment of the 7-azaTrp residue, leading to a change in its fluorescence signal (intensity, lifetime, or emission maximum). For example, the fluorescence of a biotinylated 7-azatryptophan is significantly quenched upon binding to avidin, providing a clear signal of the interaction.[3][10]
This approach is particularly powerful because the red-shifted absorption of 7-azaTrp allows it to be selectively excited even in the presence of many native tryptophans and tyrosines, isolating the signal to the specific site of interest.[11]
Impact on Protein Structure and Stability
While often considered a minimally perturbing probe, the substitution of tryptophan with 7-azatryptophan can impact protein stability. Guanidine-hydrochloride-induced unfolding studies on staphylococcal nuclease showed that while the 7-azaTrp variant retained its secondary structure, its apparent stability was lower than that of the wild-type protein.[6] Similarly, in lambda lysozyme, the incorporation of 7-azaTrp mildly reduced stability at neutral pH but strongly decreased it at acidic pH due to the protonation of the azaindole nitrogen (pKa ≈ 4.6).[7][12] These potential perturbations must be considered when interpreting functional data.
Conclusion and Future Outlook
7-Azatryptophan and its isosteres are invaluable tools in modern biochemistry and drug development. Their unique photophysical properties provide a window into molecular processes such as protein folding, conformational dynamics, and intermolecular interactions with a high degree of specificity. While 7-azatryptophan is the most established analog, isosteres like 4-azatryptophan offer improved quantum yields and larger Stokes shifts, expanding the capabilities of this class of probes.[4] Future developments in genetic code expansion will likely enable even more precise and efficient site-specific incorporation of these and other novel amino acids, furthering our ability to dissect complex biological systems at the molecular level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pnas.org [pnas.org]
- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Functional dynamics of a single tryptophan residue in a BLUF protein revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
A Guide to the Predicted Stability and Degradation Profile of 5'-Phosphopyridoxyl-7-azatryptophan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive overview of the stability and degradation of 5'-Phosphopyridoxyl-7-azatryptophan. To date, specific experimental studies on the stability and degradation of this particular molecule have not been extensively reported in publicly available scientific literature. The information presented herein is extrapolated from studies on its constituent components, 7-azatryptophan and pyridoxal 5'-phosphate (PLP), as well as related tryptophan derivatives.
Executive Summary
This compound is a unique adduct of pyridoxal 5'-phosphate and the fluorescent tryptophan analog, 7-azatryptophan[1]. Its potential as a photophysical probe in protein studies underscores the importance of understanding its stability and degradation characteristics. This guide synthesizes available information on related compounds to predict the stability profile of this compound and provides a framework for experimental investigation. Key factors predicted to influence its stability include light exposure, pH, temperature, and enzymatic activity.
Predicted Physicochemical Stability
The stability of this compound is likely influenced by a combination of factors affecting both the 7-azaindole ring of 7-azatryptophan and the phosphopyridoxyl moiety.
Photostability
Both tryptophan and PLP are known to be light-sensitive. Tryptophan degradation is initiated by UV irradiation, leading to the formation of various photoproducts[2]. Similarly, PLP can degrade in the presence of light, a process that can be influenced by the buffer system[3]. Therefore, it is highly probable that this compound is susceptible to photodegradation.
Predicted Photodegradation Products: Based on the known photodegradation pathways of tryptophan, exposure of this compound to light, particularly UV light, may lead to oxidation of the 7-azaindole ring, potentially forming kynurenine- and N-formylkynurenine-like derivatives.
pH and Thermal Stability
The stability of tryptophan and its derivatives is also dependent on pH and temperature. For instance, the degradation of tryptophan in aqueous solutions is facilitated at higher pH and temperatures. While specific data for this compound is unavailable, it is reasonable to assume that extremes of pH and elevated temperatures could lead to its degradation. Studies on tryptophan-coated magnetites have shown decomposition at elevated temperatures[4].
Predicted Enzymatic Stability
The enzymatic stability of this compound will likely be determined by enzymes that can act on either the 7-azatryptophan or the phosphopyridoxyl components.
Potential Enzymatic Degradation: Enzymes involved in tryptophan metabolism, such as tryptophanase or other PLP-dependent enzymes, may recognize and degrade the 7-azatryptophan portion of the molecule[5]. Additionally, phosphatases could potentially cleave the phosphate group from the pyridoxyl moiety[6]. The overall enzymatic stability will depend on the specific enzymatic environment.
Predicted Degradation Pathways
The degradation of this compound is likely to proceed through multiple pathways, primarily driven by photolytic, hydrolytic, and enzymatic processes.
Proposed Experimental Protocols for Stability and Degradation Analysis
Given the absence of specific data, a systematic approach to studying the stability of this compound is recommended. The following protocols are based on general guidelines for stability testing of pharmaceutical substances and methods used for related compounds.
Photostability Testing (Adapted from ICH Q1B Guidelines)
Objective: To assess the intrinsic photostability of this compound in solution.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) at a known concentration.
-
Light Exposure: Expose the solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
Sampling: Withdraw aliquots at predefined time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see section 5.3) to quantify the remaining this compound and detect the formation of degradation products.
pH and Thermal Stability Studies
Objective: To evaluate the stability of this compound at different pH values and temperatures.
Methodology:
-
pH Stability:
-
Prepare solutions of the compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Analyze samples at various time points by HPLC.
-
-
Thermal Stability:
-
Prepare solutions in a buffer of physiological pH (e.g., 7.4).
-
Store the solutions at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analyze samples at different time intervals by HPLC.
-
Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation: Subject solutions of this compound to forced degradation conditions (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products.
-
Chromatographic Conditions: Develop a reversed-phase HPLC method with UV-Vis or fluorescence detection. The mobile phase composition, gradient, column type, and temperature should be optimized to achieve adequate separation of the parent compound from all degradation products.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary (Hypothetical Framework)
As no specific quantitative data is available, the following table provides a template for summarizing stability data once it is generated through the experimental protocols described above.
| Condition | Parameter | Predicted Outcome |
| Photostability | ||
| UV/Vis Light Exposure | Half-life (t½) | Expected to be shorter than dark control, indicating photosensitivity. |
| Major Degradants | Oxidized 7-azaindole species. | |
| pH Stability | ||
| pH 2 (Acidic) | Degradation Rate Constant | Potentially higher degradation rate due to acid-catalyzed hydrolysis. |
| pH 7.4 (Physiological) | Degradation Rate Constant | Expected to be relatively stable. |
| pH 12 (Alkaline) | Degradation Rate Constant | Potentially higher degradation rate due to base-catalyzed hydrolysis. |
| Thermal Stability | ||
| 40°C | Half-life (t½) | Shorter half-life compared to storage at lower temperatures. |
| 60°C | Half-life (t½) | Significantly shorter half-life, indicating thermal liability. |
| Enzymatic Stability | ||
| Incubation with Phosphatase | % Degradation | Potential for significant degradation through dephosphorylation. |
| Incubation with Tryptophanase | % Degradation | Potential for degradation if the 7-azatryptophan moiety is a substrate. |
Conclusion
While direct experimental data on the stability and degradation of this compound is currently lacking, a predictive analysis based on its constituent parts suggests that it is likely susceptible to degradation by light, extremes of pH and temperature, and enzymatic activity. The provided experimental framework offers a starting point for researchers to systematically investigate the stability profile of this promising photophysical probe. Such studies are crucial for its reliable application in protein research and potential development in other fields.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
The Photophysical Properties of 7-Azatryptophan in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7-azaTrp), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful probe in biophysical and biochemical research. Its unique photophysical properties, particularly its sensitivity to the local environment, make it an invaluable tool for studying protein structure, dynamics, and interactions. This technical guide provides an in-depth overview of the quantum yield of 7-azatryptophan in aqueous solution, detailing quantitative data, experimental protocols, and the underlying photophysical principles.
Quantitative Analysis of 7-Azatryptophan's Quantum Yield
The fluorescence quantum yield (Φ) of a fluorophore is a critical parameter that describes the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For 7-azatryptophan, the quantum yield is highly dependent on the polarity of its environment. In aqueous solutions, the fluorescence of 7-azatryptophan is significantly quenched compared to its behavior in nonpolar solvents.[1][2]
Below is a summary of the reported quantum yield values for 7-azatryptophan and its derivatives in various solvents.
| Compound | Solvent | pH | Quantum Yield (Φ) | Reference |
| 7-Azatryptophan | Aqueous Solution | 7 | 0.01 | [1] |
| 7-Azatryptophan | Water | 7 | 0.03 | [3] |
| 7-Azatryptophan | Acetonitrile | - | 0.25 | [1] |
| 7-Azaindole | Water | - | 0.031 | [4] |
| N1-Methyl-7-azaindole | Water | - | 0.55 | [5] |
| N1-Methyl-7-azatryptophan | Water | - | 0.53 | [3] |
| Tryptophan | Water | 7 | 0.12 |
The significant decrease in the quantum yield of 7-azatryptophan in water is a key characteristic. This quenching effect is attributed to efficient nonradiative decay processes in polar protic solvents.[6] However, this sensitivity to the environment is also what makes 7-azatryptophan a useful probe, as changes in its fluorescence quantum yield can indicate alterations in the local environment of the molecule, such as its incorporation into a protein.
Experimental Protocols for Quantum Yield Determination
The determination of the fluorescence quantum yield of 7-azatryptophan in aqueous solution involves several key steps, from sample preparation to data analysis. The following is a generalized protocol based on methodologies cited in the literature.
Sample Preparation
-
Solvent: Prepare a buffered aqueous solution. Commonly used buffers include Tris-HCl (e.g., 100 mM, pH 7.5)[2] or phosphate buffer (e.g., 0.1 M, pH 7.2).[7] The choice of buffer and pH should be appropriate for the specific experimental conditions and to ensure the stability of 7-azatryptophan.
-
Concentration: The concentration of the 7-azatryptophan solution should be carefully chosen to ensure that the absorbance at the excitation wavelength is low, typically below 0.1, to avoid inner filter effects.
-
Reference Standard: A well-characterized fluorescence standard with a known quantum yield is required for relative quantum yield measurements. For tryptophan analogs, a common standard is N-acetyl-L-tryptophanamide (NATA), which has a known quantum yield of 0.13 in pH 7.2 buffer.[7]
Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorbance spectrum of the 7-azatryptophan solution and the reference standard using a spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectra of both the 7-azatryptophan solution and the reference standard at the same excitation wavelength. The excitation and emission slits should be set to an appropriate bandpass (e.g., 2 nm).[7] It is crucial to ensure that the experimental conditions (e.g., temperature, cuvette path length) are identical for both the sample and the standard.
Quantum Yield Calculation
The relative fluorescence quantum yield (Φsample) can be calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φstd is the quantum yield of the standard.
-
Isample and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.
-
Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
nsample and nstd are the refractive indices of the sample and standard solutions, respectively. (For dilute aqueous solutions, this ratio is often assumed to be 1).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the quantum yield of 7-azatryptophan in an aqueous solution.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. DSpace [dr.lib.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for 5'-Phosphopyridoxyl-7-azatryptophan in Protein Dynamics Studies
Introduction
5'-Phosphopyridoxyl-7-azatryptophan (5-pP-7AW) is a specialized fluorescent probe designed for investigating protein structure and dynamics. It is a unique adduct formed between pyridoxal 5'-phosphate (PLP), a common enzymatic cofactor, and 7-azatryptophan (7AW), a fluorescent analog of tryptophan.[1] This design offers significant advantages for studying proteins, particularly PLP-dependent enzymes. The PLP moiety can act as a targeting group, directing the probe to specific active sites, while the 7AW component provides a sensitive, intrinsic fluorescent reporter.
The photophysical properties of 7AW are distinct from native tryptophan, featuring red-shifted absorption and emission spectra.[2][3][4] This spectral separation allows for selective excitation and detection of the probe's fluorescence, even in proteins that contain multiple tryptophan residues, thereby minimizing background signal and simplifying data interpretation.[2][4][5] The fluorescence of the 7AW chromophore is highly sensitive to its local environment, making 5-pP-7AW an excellent tool for reporting on conformational changes, ligand binding, and solvent accessibility within a protein.[3][6][7]
These application notes provide an overview of the properties of 5-pP-7AW and detailed protocols for its use in time-resolved fluorescence spectroscopy and enzyme kinetics.
Principle of Application
The utility of 5-pP-7AW as a probe stems from the combination of its two constituent parts.
-
Site-Specific Targeting (PLP Moiety): Pyridoxal 5'-phosphate is a cofactor for a vast array of enzymes. In many cases, it binds covalently to a lysine residue in the active site via a Schiff base. By preparing the apoenzyme (the protein without its cofactor), 5-pP-7AW can be introduced to specifically label the active site. The phosphopyridoxyl group directs the probe to the cofactor binding pocket, providing a strategic location for monitoring catalytic events.
-
Fluorescent Reporter (7AW Moiety): 7-Azatryptophan possesses favorable spectroscopic properties compared to native tryptophan.[4]
-
Spectral Separation: Its absorption and emission maxima are shifted to longer wavelengths, allowing it to be selectively excited and monitored without interference from other aromatic residues.[3][4]
-
Environmental Sensitivity: The quantum yield and emission maximum of 7AW are strongly influenced by the polarity of its environment.[3] A change from a polar (aqueous) to a non-polar (hydrophobic pocket) environment can lead to a significant increase in fluorescence intensity. This sensitivity allows researchers to monitor events that alter the local environment of the probe, such as substrate binding or protein conformational changes.
-
Simplified Photophysics: Unlike tryptophan, which often exhibits complex, multi-exponential fluorescence decay, 7AW typically displays a single-exponential decay, simplifying the analysis of time-resolved fluorescence data.[8][9]
-
The logical workflow for using 5-pP-7AW to study an enzyme's active site dynamics is visualized below.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional dynamics of a single tryptophan residue in a BLUF protein revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pnas.org [pnas.org]
- 7. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [dr.lib.iastate.edu]
- 9. pubs.acs.org [pubs.acs.org]
Protocol for Incorporating 7-Azatryptophan into Proteins
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Azatryptophan (7aW) is a fluorescent analog of the natural amino acid tryptophan. Its incorporation into proteins provides a powerful tool for studying protein structure, dynamics, and interactions. The unique photophysical properties of 7aW, including a red-shifted absorption and emission spectrum compared to tryptophan, allow for selective excitation and monitoring, making it a valuable probe in fluorescence spectroscopy.[1][2] This document provides detailed protocols for two primary methods of incorporating 7-azatryptophan into proteins expressed in Escherichia coli: global substitution through biosynthetic incorporation in tryptophan auxotrophs and site-specific incorporation using amber suppression technology.
Methods Overview
Two principal strategies are employed for the incorporation of 7-azatryptophan into recombinant proteins:
-
Biosynthetic Incorporation: This method involves the global replacement of tryptophan residues with 7-azatryptophan. It is achieved by expressing the target protein in a tryptophan auxotrophic E. coli strain, which is incapable of synthesizing its own tryptophan.[3] By carefully controlling the composition of the growth medium, 7-azatryptophan is supplied and incorporated in place of tryptophan during protein synthesis. This approach is suitable for proteins with a low number of tryptophan residues or when global labeling is desired.
-
Site-Specific Incorporation (Amber Suppression): For precise control over the location of 7-azatryptophan incorporation, a genetic code expansion strategy is utilized.[4][5] This technique employs an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for 7-azatryptophan and recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired site in the gene of interest.[6][7] This results in the insertion of 7-azatryptophan at a single, defined position within the protein sequence.
Quantitative Data Summary
The efficiency of 7-azatryptophan incorporation and the yield of the resulting protein can vary depending on the chosen method, the target protein, and the expression conditions. The following tables summarize representative quantitative data from published studies.
Table 1: Biosynthetic Incorporation Efficiency
| Protein Target | E. coli Strain | Incorporation Efficiency (%) | Reference |
| Annexin A5 | Tryptophan Auxotroph | ~80 | [8][9] |
| Mannitol Transporter (EIImtl) | Tryptophan Auxotroph | 87 | [3] |
| Phage Lambda Lysozyme | Tryptophan Auxotroph | Efficient (not quantified) | [2][10] |
| Various Proteins | Tryptophan Auxotroph | <30 to >95 | [3] |
Table 2: Site-Specific Incorporation Protein Yield
| Protein Target | E. coli Strain | Culture Volume (mL) | Purified Protein Yield | Reference |
| Zika Virus NS2B-NS3 Protease (ZiPro) Mutants | B95.ΔA | 100 | 35 - 170 µM in 0.5 mL | [3][11] |
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 7-Azatryptophan
This protocol is adapted for a tryptophan auxotrophic E. coli strain, such as BL21(DE3)/NK7402 or C600 ΔtrpE.[8][11]
Materials:
-
Tryptophan auxotrophic E. coli strain (e.g., BL21(DE3)/NK7402) transformed with the expression plasmid for the protein of interest.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
M63 minimal medium (or M9 minimal medium).
-
Sterile stock solutions: 20% (w/v) glucose, 1 M MgSO₄, 1 mg/mL thiamine.
-
L-Tryptophan.
-
7-Azatryptophan.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Purification resin (e.g., Ni-NTA for His-tagged proteins).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Initial Growth in Minimal Medium:
-
Medium Exchange:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet twice with 500 mL of M63 medium (without tryptophan) to remove residual L-tryptophan.[11]
-
Resuspend the washed cell pellet in 1 L of fresh M63 medium containing 2% glucose, the appropriate antibiotic, and the desired concentration of 7-azatryptophan (e.g., 60 mg/L).[10]
-
-
Induction of Protein Expression:
-
Incubate the culture for 20-30 minutes at 37°C to deplete any remaining intracellular tryptophan.[11]
-
Induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 1 mM IPTG).
-
Continue to grow the culture at a suitable temperature (e.g., 18-30°C) for the required duration (e.g., 4-16 hours).
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation (e.g., 30,000 x g for 1 hour at 4°C).[12]
-
-
Protein Purification: Purify the 7-azatryptophan-labeled protein from the clarified lysate using standard chromatography techniques appropriate for the protein's purification tag (e.g., affinity chromatography for His-tagged proteins).[12]
Protocol 2: Site-Specific Incorporation of 7-Azatryptophan via Amber Suppression
This protocol utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair for 7-azatryptophan. A specific mutant of the pyrrolysyl-tRNA synthetase from Methanogenic archaeon ISO4-G1 (G1PylRS) has been shown to be effective.[3]
Materials:
-
E. coli expression strain (e.g., BL21(DE3) or B95.ΔA).[3]
-
Expression plasmid for the protein of interest containing an amber stop codon (UAG) at the desired incorporation site.
-
A compatible plasmid expressing the engineered 7-azatryptophan-specific aminoacyl-tRNA synthetase (e.g., a G1PylRS mutant) and its corresponding tRNA.
-
LB medium with appropriate antibiotics for both plasmids.
-
7-Azatryptophan.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer.
-
Purification resin.
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid for the target protein (with the amber codon) and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar containing antibiotics for both plasmids.
-
Expression Culture:
-
Inoculate a single colony into LB medium with the appropriate antibiotics. Grow overnight at 37°C.
-
Inoculate 1 L of LB medium containing the antibiotics with the overnight culture.
-
Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Induction:
-
Cell Harvest, Lysis, and Purification: Follow steps 5 and 6 from the Biosynthetic Incorporation protocol.
Visualizations
Experimental Workflows
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Growth (Biosynthetic Method) | 7-azatryptophan is toxic to E. coli. | Optimize the concentration of 7-azatryptophan. Ensure complete removal of L-tryptophan before induction, as residual tryptophan can support growth without incorporation. Consider a richer minimal medium formulation. |
| Low Protein Yield | The incorporated 7-azatryptophan affects protein folding or stability, leading to degradation. | Lower the expression temperature and shorten the induction time. Co-express molecular chaperones. |
| No or Low Incorporation (Site-Specific Method) | Inefficient amber suppression. | Verify the sequences of the orthogonal synthetase and tRNA. Optimize the concentration of 7-azatryptophan. Ensure the expression levels of the synthetase and tRNA are sufficient. |
| Readthrough of Amber Codon (Site-Specific Method) | The amber codon is recognized by release factor 1 (RF1). | Use an E. coli strain with a deleted or modified RF1. |
Conclusion
The incorporation of 7-azatryptophan into proteins offers a versatile approach for biophysical studies. The choice between biosynthetic and site-specific methods depends on the specific research question and the nature of the target protein. The protocols provided herein offer a starting point for the successful production of 7-azatryptophan-labeled proteins. Optimization of expression conditions may be necessary for each specific protein of interest to achieve high yields and incorporation efficiencies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Escherichia coli amino acid auxotrophic expression host strains for investigating protein structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Application Notes: 7-Azatryptophan as a Fluorescent Amino Acid Probe
Introduction
7-Azatryptophan (7-azaTrp) is a fluorescent, non-canonical amino acid that serves as a powerful isosteric substitute for natural tryptophan (Trp).[1][2] Its unique photophysical properties make it an invaluable tool for investigating protein structure, dynamics, and interactions with minimal structural perturbation.[2][3][4] The key advantage of 7-azaTrp lies in its distinct spectral characteristics compared to native tryptophan. The presence of a nitrogen atom at the 7th position of the indole ring results in a significant red-shift in both its absorption and emission spectra.[1][4][5] This spectral separation allows for the selective excitation and detection of 7-azaTrp, even in proteins containing multiple native tryptophan and tyrosine residues, thereby overcoming a major limitation of intrinsic protein fluorescence studies.[1][4][6] Furthermore, 7-azaTrp often exhibits a single-exponential fluorescence decay in aqueous solutions, simplifying the interpretation of fluorescence lifetime data compared to the complex, multi-exponential decay of tryptophan.[1][3][7][8][9]
Key Applications
-
Probing Protein Structure and Dynamics: The fluorescence emission spectrum and lifetime of 7-azaTrp are highly sensitive to the local environment's polarity.[1][3] This sensitivity can be exploited to report on the solvent accessibility of specific sites within a protein or to monitor conformational changes upon ligand binding or protein folding.[10] Time-resolved fluorescence anisotropy measurements using 7-azaTrp can reveal information about the local motion of the probe and the overall tumbling of the protein, providing insights into protein dynamics on the picosecond timescale.[7]
-
Investigating Protein-Protein and Protein-Ligand Interactions: By selectively exciting the 7-azaTrp probe at the red edge of its absorption spectrum (around 310-320 nm), changes in its fluorescence signal upon binding to another protein or a small molecule can be monitored without interference from native tryptophans.[1][11] This has been successfully demonstrated in studying the interaction between hirudin and thrombin[1] and the binding of biotinylated 7-azaTrp to avidin.[7]
-
Monitoring Protein Folding: 7-azaTrp can act as an excellent acceptor in fluorescence resonance energy transfer (FRET) experiments, for instance, using a native tyrosine as the donor. This allows for the monitoring of changes in distance between specific residues during the protein folding process.[1]
-
Cellular Imaging: Proteins containing 7-azaTrp exhibit intrinsic blue fluorescence, which can be detected by routine UV irradiation.[10] This opens up possibilities for in-vivo expression of fluorescently labeled proteins for cellular imaging applications without the need for larger, potentially disruptive external fluorophores.[10]
Quantitative Data
The photophysical properties of 7-Azatryptophan are highly dependent on the solvent environment. Below is a summary of its key characteristics in comparison to native Tryptophan.
Table 1: Comparative Spectroscopic Properties of 7-Azatryptophan vs. Tryptophan
| Property | 7-Azatryptophan (7-azaTrp) | Tryptophan (Trp) | Notes |
| Absorption Max (λabs) | ~288 nm[5] | ~280 nm | 7-azaTrp is red-shifted by ~10 nm.[1][5] |
| Emission Max (λem) | ~390-400 nm (in water)[1][5] | ~350 nm (in water) | 7-azaTrp emission is significantly red-shifted by ~40-50 nm.[1][4] |
| Stokes Shift | ~102-112 nm (in water) | ~70 nm (in water) | 7-azaTrp generally has a larger Stokes shift. |
| Quantum Yield (Φ) | 0.01 (in water, pH 7) to 0.25 (in acetonitrile)[1] | ~0.13 (in water)[12] | Strongly solvent-dependent; fluorescence is often quenched in aqueous environments.[1][10] |
| Fluorescence Lifetime (τ) | ~780 ps (in water, pH 4-10)[9] | Multi-exponential (~0.5 ns and ~2.8 ns in water)[12] | 7-azaTrp decay is typically a single exponential.[3][8][9] |
Table 2: Example Fluorescence Lifetime Data for Biotinylated 7-azaTrp
| Sample | Decay Component 1 | Decay Component 2 | Fit Quality (χ²) |
| Biotinylated 7-azaTrp with Avidin | τ₁ = 646 ± 9 ps (98%) | τ₂ = 2690 ± 970 ps (2%) | Not Specified |
Data from the study of biotinylated 7-azatryptophan complexed with avidin. The decay is dominated by a single, short-lived component attributed to the 7-azaTrp probe.[7]
Experimental Protocols
Protocol 1: Biosynthetic Incorporation of 7-Azatryptophan into Proteins
This protocol describes the in-vivo incorporation of 7-azaTrp into a target protein using a tryptophan-auxotrophic E. coli strain.
Materials:
-
E. coli strain auxotrophic for tryptophan (e.g., RF12, a BL21(DE3) derivative).[13]
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with all canonical amino acids except tryptophan.
-
L-Tryptophan solution (sterile filtered).
-
L-7-Azatryptophan solution (sterile filtered).
-
IPTG (for induction).
-
Appropriate antibiotic for plasmid selection.
Methodology:
-
Starter Culture: Inoculate a single colony of the Trp-auxotrophic E. coli strain harboring the expression plasmid for the protein of interest into 5-10 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Adaptation (Optional but Recommended): To adapt cells to grow with the analog, gradually replace tryptophan with 7-azatryptophan over several growth cycles.[13] For example, subculture cells in M9 medium with decreasing ratios of Trp to 7-azaTrp (e.g., 80:20, 50:50, 20:80, 0:100).[13]
-
Main Culture Growth: Inoculate a larger volume of M9 minimal medium (supplemented with all amino acids except Trp, plus antibiotic) with the starter culture or adapted culture. Add a limiting amount of L-Tryptophan to allow the culture to reach a desired optical density (e.g., OD₆₀₀ of 0.4-0.6).
-
Analog Addition and Induction: Once the culture reaches the target OD₆₀₀, pellet the cells by centrifugation (e.g., 4000 x g for 15 min) and wash with M9 medium lacking tryptophan to remove any residual Trp.
-
Resuspend the cell pellet in fresh M9 medium containing 7-azatryptophan (e.g., 1 mM final concentration) and all other necessary supplements.[14]
-
Allow the cells to recover for 30-60 minutes with shaking.
-
Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5-1 mM).
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for several hours or overnight to allow for protein expression.
-
Harvesting and Purification: Harvest the cells by centrifugation. The 7-azaTrp-labeled protein can then be purified from the cell lysate using standard chromatography techniques (e.g., His-tag affinity chromatography).
-
Verification: Confirm incorporation of 7-azaTrp using mass spectrometry.
Protocol 2: Steady-State Fluorescence Spectroscopy
This protocol provides a general method for acquiring fluorescence spectra to study protein-ligand interactions.
Materials:
-
Purified 7-azaTrp labeled protein in a suitable buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[14]
-
Concentrated stock solution of the ligand of interest.
-
Fluorescence spectrophotometer.
-
Quartz cuvette.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 7-azaTrp labeled protein (e.g., 2 µM) in the desired buffer.[1] Ensure the solution is clear and free of precipitates.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the excitation wavelength. To selectively excite 7-azaTrp in the presence of native Trp, use a wavelength at the red-edge of its absorption, typically between 310 nm and 320 nm.[1][7]
-
Set the emission scan range (e.g., 330 nm to 550 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm and 10 nm, respectively).[1] These may need optimization to balance signal intensity and spectral resolution.
-
-
Blank Measurement: Record a spectrum of the buffer alone to account for background signal and Raman scattering.
-
Initial Protein Spectrum: Record the fluorescence emission spectrum of the 7-azaTrp labeled protein alone. The emission maximum should be around 390-400 nm in an aqueous environment.[1]
-
Ligand Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the protein sample in the cuvette. Mix gently but thoroughly.
-
Allow the sample to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
Repeat the additions to obtain a series of spectra at increasing ligand concentrations.
-
-
Data Analysis:
-
Subtract the buffer blank from all recorded spectra.
-
Correct for dilution effects if the volume of added ligand is significant (>5-10% of total volume).
-
Plot the change in fluorescence intensity at a specific wavelength (e.g., the emission maximum) or the shift in the emission maximum as a function of ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model to determine the dissociation constant (Kd).
-
Protocol 3: Time-Resolved Fluorescence Anisotropy
This protocol outlines the measurement of fluorescence anisotropy to probe local and global protein dynamics.
Materials:
-
Purified 7-azaTrp labeled protein.
-
Time-correlated single-photon counting (TCSPC) system equipped with polarizing filters.
-
Pulsed light source (e.g., laser diode or LED) capable of exciting at ~310 nm.
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox).
Methodology:
-
Instrument Setup:
-
Configure the TCSPC system with the appropriate excitation source (~310 nm) and emission filters (e.g., a >400 nm long-pass filter to isolate 7-azaTrp emission).[7]
-
Set the time base (e.g., 3 ns full scale) to accurately capture fast decay components.[7]
-
Place polarizers in the excitation and emission light paths.
-
-
IRF Measurement: Record the instrument response function using a scattering solution with the emission polarizer set parallel to the excitation polarizer.
-
Anisotropy Measurements:
-
Replace the scattering solution with the protein sample.
-
Collect the fluorescence decay with the emission polarizer oriented parallel to the excitation polarizer (IVV(t)).
-
Rotate the emission polarizer to be perpendicular to the excitation polarizer and collect the perpendicular decay (IVH(t)).
-
To correct for polarization bias of the detection system, a G-factor is determined by measuring the ratio of perpendicular to parallel signals when the excitation polarizer is oriented horizontally.
-
-
Data Analysis:
-
Calculate the total fluorescence decay, I(t) = IVV(t) + 2 * G * IVH(t).
-
Calculate the fluorescence anisotropy decay, r(t) = [IVV(t) - G * IVH(t)] / [IVV(t) + 2 * G * IVH(t)].
-
Fit the anisotropy decay curve r(t) to a multi-exponential decay model. For a probe on a protein, this often involves two components:
-
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel noninvasive in situ probe of protein structure and dynamics [scite.ai]
- 4. Functional dynamics of a single tryptophan residue in a BLUF protein revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Using 7-azaindole to probe condensed phase dynamics [spiedigitallibrary.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. DSpace [dr.lib.iastate.edu]
- 9. DSpace [dr.lib.iastate.edu]
- 10. pnas.org [pnas.org]
- 11. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
Application Notes & Protocols: 5'-Phosphopyridoxyl-7-azatryptophan for Monitoring Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Fluorescent probes offer a powerful, non-invasive method for monitoring these interactions in real-time. 5'-Phosphopyridoxyl-7-azatryptophan (pP-7AW) is a unique, intrinsic fluorescent probe formed by the adduction of Pyridoxal 5'-phosphate (PLP), a common coenzyme, with 7-azatryptophan (7AW), a fluorescent analog of tryptophan.[1]
The parent fluorophore, 7AW, possesses distinct spectral properties compared to natural tryptophan (Trp), including red-shifted absorption and emission spectra.[2][3] This spectral separation allows for the selective excitation and monitoring of the 7AW probe, even in proteins containing multiple native tryptophan residues.[2][4] When 7AW, incorporated at a specific site within a protein of interest, forms an adduct with PLP, its fluorescence becomes highly sensitive to the local microenvironment. Changes in this environment, such as those occurring upon binding to another protein, can lead to detectable changes in fluorescence intensity, providing a direct readout of the interaction.[5][6]
These application notes provide a comprehensive guide to utilizing pP-7AW as a sensitive probe for the quantitative analysis of protein-protein interactions.
Principle of the Method
The methodology is based on three key steps:
-
Site-Specific Incorporation: The fluorescent amino acid 7-azatryptophan (7AW) is incorporated into a target protein at a specific site, typically at or near the anticipated interaction interface. This is achieved using amber suppression codon technology with an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[1][7][8]
-
Probe Formation: The purified 7AW-containing protein is incubated with Pyridoxal 5'-phosphate (PLP). The PLP molecule forms a unique adduct with the 7AW residue, creating the environmentally sensitive pP-7AW probe in situ.[1]
-
Interaction Monitoring: The interaction of the pP-7AW-labeled protein with its binding partner is monitored by observing changes in the probe's fluorescence. Upon interaction, the local environment of the pP-7AW probe is altered, typically leading to fluorescence quenching or enhancement.[9] By titrating the binding partner and measuring the corresponding fluorescence change, the binding affinity (Kd) and stoichiometry of the interaction can be determined.[10]
Caption: Principle of PPI detection using the pP-7AW probe.
Data Presentation: Quantitative Properties
The primary advantage of using a 7AW-based probe lies in its distinct spectral properties compared to native tryptophan, which allows for selective analysis.
Table 1: Comparison of Spectral Properties: Tryptophan vs. 7-Azatryptophan.
| Property | Tryptophan (Trp) | 7-Azatryptophan (7AW) | Advantage of 7AW |
|---|---|---|---|
| Absorption Max (λabs) | ~280 nm | ~290 nm | 10 nm red-shift allows for more selective excitation.[2][3] |
| Emission Max (λem) | ~350 nm | ~390-400 nm | ~40-50 nm red-shift significantly reduces signal overlap from native Trp.[3][4][11] |
| Fluorescence Decay | Non-exponential | Single-exponential in water | Simplifies data analysis, especially for lifetime measurements.[2][12] |
| Environmental Sensitivity | High | High (Quantum yield is strongly influenced by solvent polarity) | Provides a robust signal change upon alteration of the local environment, such as during protein binding.[3][13] |
Table 2: Example Data from a Fluorescence Titration Experiment. This table illustrates typical data obtained from an experiment where a constant concentration of Protein A (labeled with pP-7AW) is titrated with increasing concentrations of Protein B.
| [Protein B] (nM) | Raw Fluorescence Intensity (a.u.) | Corrected Fluorescence (F) | Fractional Change (ΔF/F0) |
| 0 | 95,102 | 95,000 | 0.000 |
| 10 | 88,430 | 88,328 | -0.070 |
| 25 | 79,215 | 79,113 | -0.167 |
| 50 | 68,050 | 67,948 | -0.285 |
| 100 | 55,112 | 55,010 | -0.421 |
| 200 | 41,560 | 41,458 | -0.564 |
| 400 | 32,890 | 32,788 | -0.655 |
| 800 | 28,950 | 28,848 | -0.696 |
| 1600 | 28,105 | 28,003 | -0.705 |
| 3200 | 27,990 | 27,888 | -0.706 |
Note: Corrected fluorescence accounts for dilution and inner filter effects where applicable.
Experimental Protocols
The overall workflow involves incorporating 7AW, forming the pP-7AW probe, and then performing the binding analysis.
Caption: Experimental workflow for PPI analysis using pP-7AW.
Protocol 4.1: Site-Specific Incorporation of 7-Azatryptophan (7AW)
This protocol describes a general method for producing a protein with 7AW incorporated at a specific site using an E. coli expression system.
Materials:
-
Expression plasmid for the protein of interest (Protein A), modified to contain a TAG (amber) stop codon at the desired incorporation site.
-
pEVOL plasmid encoding an orthogonal M. jannaschii tyrosyl-tRNA synthetase/tRNACUA pair.[14]
-
E. coli expression host (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Minimal Medium (M9).
-
Antibiotics (as required by plasmids).
-
L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
D,L-7-Azatryptophan (Sigma-Aldrich or equivalent).
Procedure:
-
Transformation: Co-transform the Protein A expression plasmid and the pEVOL plasmid into the E. coli expression host. Plate on LB agar containing appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and antibiotics) with the overnight starter culture.
-
Induction of Synthetase: Grow the culture at 37°C to an OD600 of ~0.4-0.5. Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the aminoacyl-tRNA synthetase.
-
7AW Addition: Immediately add 7-azatryptophan to a final concentration of 1 mM.
-
Protein Expression: Continue to grow the culture at 30°C for 30 minutes. Induce expression of Protein A by adding IPTG to a final concentration of 1 mM.
-
Harvest: Grow the culture for an additional 4-6 hours at 30°C. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
Purification: Purify the 7AW-containing Protein A using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography). Verify incorporation using mass spectrometry.
Protocol 4.2: In Situ Formation of the pP-7AW Probe
Materials:
-
Purified 7AW-containing Protein A.
-
Pyridoxal 5'-phosphate (PLP) stock solution (10 mM in reaction buffer).
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
Procedure:
-
Prepare Protein Solution: Prepare a solution of the purified 7AW-Protein A at a concentration of 10-20 µM in the reaction buffer.
-
Incubation with PLP: Add PLP from the stock solution to the protein solution to a final concentration of 100-200 µM (a 10-fold molar excess).
-
Reaction: Incubate the mixture at room temperature for 1-2 hours, protected from light, to allow for the formation of the pP-7AW adduct.
-
Removal of Excess PLP: Remove unreacted PLP using a desalting column (e.g., PD-10) equilibrated with the reaction buffer.
-
Verification (Optional): Confirm adduct formation by observing the characteristic absorbance spectrum of the pyridoxal phosphate adduct.
Protocol 4.3: Protein-Protein Interaction Analysis via Fluorescence Titration
This protocol details how to measure the binding affinity between the pP-7AW-labeled Protein A and its unlabeled binding partner, Protein B.[15][16]
Materials:
-
pP-7AW-labeled Protein A (from Protocol 4.2).
-
Purified, unlabeled Protein B of known concentration.
-
Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4).
-
Spectrofluorometer with temperature control.
-
Low-volume quartz cuvette.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to the red-edge of 7AW's absorbance, typically ~295-305 nm, to minimize background from native tryptophans and other components.[4][6]
-
Set the emission scan range from 320 nm to 500 nm.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the sample holder to the desired temperature (e.g., 25°C).
-
-
Prepare Protein A Solution: Prepare a solution of pP-7AW-labeled Protein A in the binding buffer. The final concentration should be kept low (e.g., 50-200 nM) and ideally below the expected Kd to ensure binding regime conditions.
-
Initial Measurement (F0): Place the Protein A solution in the cuvette. Record the fluorescence emission spectrum. This is the fluorescence of the free protein (F0).
-
Titration:
-
Prepare a concentrated stock solution of unlabeled Protein B in the same binding buffer.
-
Make sequential additions of small aliquots of the Protein B stock solution to the cuvette containing Protein A.
-
After each addition, mix gently (avoid introducing bubbles) and allow the system to equilibrate for 2-5 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue titrating until the fluorescence signal is saturated (i.e., no further change is observed upon addition of more Protein B).
-
-
Data Correction (Inner Filter Effect - IFE): If Protein B absorbs light at the excitation or emission wavelengths, a control titration must be performed to correct for the Inner Filter Effect.[5][9]
-
Perform an identical titration of Protein B into a solution of N-acetyl-7-azatryptophanamide (NATA-7AW) at the same concentration as the pP-7AW probe.
-
Use the data from this control titration to calculate a correction factor for each point in the experimental titration.
-
-
Data Analysis:
-
Extract the fluorescence intensity at the emission maximum (e.g., ~400 nm) for each titration point.
-
Correct the data for dilution and, if necessary, for the Inner Filter Effect.
-
Plot the change in fluorescence (ΔF = F0 - F) or the fractional saturation as a function of the total concentration of Protein B.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression software (like Origin or GraphPad Prism) to determine the dissociation constant (Kd).[5]
-
References
- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional dynamics of a single tryptophan residue in a BLUF protein revealed by fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic methods for the determination of protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [dr.lib.iastate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Tryptophan Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan synthase, an enzyme absent in mammals but essential for the survival of various pathogens, presents a promising target for the development of novel antimicrobial agents. This enzyme catalyzes the final two steps in the biosynthesis of L-tryptophan. Structurally, it is a heterotetrameric complex composed of two α-subunits and two β-subunits (α2β2). The α-subunit catalyzes the reversible cleavage of indole-3-glycerol phosphate (IGP) to indole and glyceraldehyde-3-phosphate (G3P). The indole then traverses a 25 Å hydrophobic tunnel to the active site of the β-subunit, which catalyzes the pyridoxal phosphate (PLP)-dependent condensation of indole with L-serine to synthesize L-tryptophan.[1][2] The inhibition of either subunit can disrupt this crucial pathway, making tryptophan synthase a key focus for inhibitor screening and drug design.
These application notes provide detailed protocols for various in vitro methods to detect and quantify the inhibition of tryptophan synthase activity. The described assays include spectrophotometric, fluorescence-based, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, catering to different throughput needs and analytical capabilities.
Tryptophan Synthase Signaling Pathway
The catalytic cycle of tryptophan synthase involves a series of coordinated reactions and conformational changes between the α and β subunits, ensuring the efficient channeling of the intermediate indole.
Data Presentation: Comparison of Assay Methods and Inhibitor Potencies
The selection of an appropriate assay for screening tryptophan synthase inhibitors depends on factors such as throughput requirements, sensitivity, and available instrumentation. The following tables summarize the key characteristics of the described methods and the potencies of known inhibitors.
Table 1: Comparison of Tryptophan Synthase Inhibition Assay Methods
| Assay Method | Principle | Throughput | Sensitivity | Equipment Required | Pros | Cons |
| Spectrophotometric (Coupled Enzyme Assay) | Measures the decrease in NADH absorbance at 340 nm as G3P, a product of the α-subunit reaction, is consumed by glyceraldehyde-3-phosphate dehydrogenase. | Medium to High | Moderate | UV-Vis Spectrophotometer (plate reader compatible) | Continuous assay, relatively simple setup. | Indirect measurement, potential for interference from compounds absorbing at 340 nm. |
| Spectrophotometric (Direct Product) | Measures the increase in absorbance at 290 nm corresponding to tryptophan formation. | Medium | Low | UV-Vis Spectrophotometer (plate reader compatible) | Direct measurement of product formation. | High background absorbance from the enzyme itself can interfere with the measurement.[2] |
| Fluorescence-Based (Intrinsic Tryptophan) | Measures the quenching of intrinsic tryptophan fluorescence upon inhibitor binding. | High | High | Fluorescence Plate Reader | Sensitive, label-free. | Not all inhibitors will cause a change in fluorescence. |
| Fluorescence-Based (Coupled Enzyme Assay) | A coupled reaction where tryptophan produced is oxidized by tryptophan oxidase, generating a fluorescent product. | High | High | Fluorescence Plate Reader | High sensitivity and specificity for tryptophan. | Requires additional enzymes, more complex setup. |
| LC-MS/MS | Directly measures the concentrations of substrates (indole, serine) and the product (tryptophan) in the reaction mixture. | Low to Medium | Very High | Liquid Chromatography-Tandem Mass Spectrometry System | Highly specific and sensitive, can detect multiple analytes simultaneously. | Low throughput, requires expensive instrumentation and specialized expertise. |
Table 2: Potency of Known Tryptophan Synthase Inhibitors
| Inhibitor | Target Organism | Target Subunit/Site | Assay Method | IC50 / MIC | Reference |
| BRD4592 | Mycobacterium tuberculosis | Allosteric (α/β interface) | In vitro growth inhibition | MIC90 = 3 µM | [3] |
| GSK1 | Mycobacterium tuberculosis | Allosteric (α/β interface) | In vitro growth inhibition | MIC = 0.76 µM | [4] |
| GSK2 | Mycobacterium tuberculosis | Allosteric (α/β interface) | In vitro growth inhibition | MIC = 1.1 µM | [4] |
| (1-fluorovinyl)glycine | Salmonella typhimurium | β-subunit | Enzyme inactivation | k_in > 1.3 s⁻¹ | |
| Indole-3-propanol phosphate | Mycobacterium tuberculosis | α-subunit | Not specified | Not specified | |
| Aldoxorubicin | Mycobacterium tuberculosis | α-subunit | In vitro growth inhibition | MIC = 4.16 µM | [5] |
| Quarfloxin | Mycobacterium tuberculosis | α-subunit | In vitro growth inhibition | MIC = 20.67 µM | [5] |
Experimental Protocols
Recombinant Tryptophan Synthase Purification
A prerequisite for in vitro inhibition assays is the availability of purified, active tryptophan synthase. The following is a general workflow for the expression and purification of the α2β2 complex.
Protocol:
-
Expression: Co-transform E. coli expression strains (e.g., BL21(DE3)) with plasmids encoding the α and β subunits of tryptophan synthase, often with one or both subunits containing an affinity tag (e.g., 6xHis-tag). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant.[6]
-
Affinity Chromatography: Load the clarified supernatant onto an affinity column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the bound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size Exclusion Chromatography (SEC): For higher purity, concentrate the eluted protein and load it onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.1 mM EDTA).[1] This step also helps to isolate the correctly formed α2β2 heterotetramer.
-
Purity and Concentration: Assess the purity of the protein fractions by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford or BCA assay.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Spectrophotometric Coupled Enzyme Assay for α-Subunit Activity
This assay measures the activity of the α-subunit by coupling the production of G3P to the reduction of NAD⁺ by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified tryptophan synthase
-
Indole-3-glycerol phosphate (IGP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
NAD⁺
-
Assay Buffer: 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 40 µM PLP
-
Test inhibitors
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, NAD⁺ (e.g., 5 mM), and GAPDH (e.g., 5 µM).[2]
-
Add the test inhibitor at various concentrations to the respective wells. Include a no-inhibitor control and a no-enzyme control.
-
Add the purified tryptophan synthase to each well to a final concentration of, for example, 1 µM.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding IGP to a final concentration of, for example, 55 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based Assay for Tryptophan Production (β-Subunit Activity)
This is a coupled enzyme assay that measures the production of tryptophan by the β-subunit. The tryptophan produced is then oxidized by tryptophan oxidase, generating hydrogen peroxide, which reacts with a fluorescent probe in the presence of horseradish peroxidase (HRP).
Materials:
-
Purified tryptophan synthase
-
Indole
-
L-Serine
-
Tryptophan Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or similar)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.3
-
Test inhibitors
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, L-serine (e.g., 10 mM), tryptophan oxidase, HRP, and the fluorometric probe.
-
Add the test inhibitor at various concentrations to the respective wells. Include appropriate controls.
-
Add the purified tryptophan synthase to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding indole (e.g., 5 mM).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530/585 nm).
-
Calculate the percent inhibition and determine the IC50 values as described in the spectrophotometric assay protocol.
LC-MS/MS-Based Assay for Direct Quantification of Tryptophan
This method provides a highly specific and sensitive way to directly measure the formation of tryptophan.
Materials:
-
Purified tryptophan synthase
-
Indole
-
L-Serine
-
Reaction Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl
-
Test inhibitors
-
Quenching solution: e.g., ice-cold methanol or acetonitrile with an internal standard (e.g., ¹³C₁₁-Tryptophan).
-
LC-MS/MS system
Protocol:
-
Set up the enzymatic reaction in microcentrifuge tubes containing reaction buffer, L-serine, and indole.
-
Add the test inhibitor at various concentrations.
-
Add purified tryptophan synthase to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution. For example, mobile phase A could be 0.1% formic acid in water, and mobile phase B could be 0.1% formic acid in acetonitrile.[7]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for tryptophan and the internal standard.
-
-
Quantify the amount of tryptophan produced by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Calculate the percent inhibition and determine the IC50 values.
Workflow for High-Throughput Screening (HTS) of Tryptophan Synthase Inhibitors
For screening large compound libraries, a high-throughput, sensitive, and robust assay is required. A fluorescence-based assay is often the method of choice.
This comprehensive guide provides the necessary protocols and comparative data to aid researchers in the detection and characterization of tryptophan synthase inhibitors, facilitating the discovery of new therapeutic agents.
References
- 1. You are being redirected... [prosci-inc.com]
- 2. Light-Regulation of Tryptophan Synthase by Combining Protein Design and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. waters.com [waters.com]
Application Notes and Protocols for Fluorescence Spectroscopy of 7-Azatryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7-AW) is a fluorescent analog of the natural amino acid tryptophan. Its unique photophysical properties, including a characteristic red-shifted absorption and emission spectrum compared to tryptophan, single exponential fluorescence decay, and high sensitivity to the local environment, make it a powerful probe in protein chemistry and drug development.[1][2][3] This document provides detailed experimental protocols and data for utilizing 7-AW in fluorescence spectroscopy studies.
The substitution of a nitrogen atom at the 7th position of the indole ring in tryptophan results in significant alterations to its electronic properties.[2] This modification allows for the selective excitation and detection of 7-AW even in the presence of multiple tryptophan residues, offering a distinct advantage in studying protein structure, dynamics, and interactions.[1][2]
Key Photophysical Properties of 7-Azatryptophan
The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its environment. In nonpolar environments, it exhibits a blue-shifted emission with a higher quantum yield, while in polar, aqueous environments, the emission is red-shifted and the quantum yield is significantly lower.[2][4] This solvatochromic behavior is a key feature exploited in many of its applications.
Caption: Photophysical processes of 7-azatryptophan.
Quantitative Data Summary
The following tables summarize key quantitative data for 7-azatryptophan fluorescence, providing a reference for experimental design and data interpretation.
Table 1: Solvent Effects on 7-Azatryptophan Fluorescence
| Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Water (pH 7) | ~288 | ~400 | ~112 | 0.01[2] |
| Methanol | ~288 | ~374 | ~86 | - |
| Acetonitrile | - | ~362 | - | 0.25[2] |
| Cyclohexane | - | ~325 | - | - |
Table 2: Fluorescence Lifetimes of 7-Azatryptophan
| Condition | Lifetime (τ) | Decay Model | Reference |
| Water (pH 4-9) | ~0.78 ns | Single Exponential | [5] |
| Biotinylated 7-AW | 646 ± 9 ps | Single Exponential | [1] |
| Biotinylated 7-AW in complex with avidin | - | Single Exponential | [1] |
Experimental Protocols
Steady-State Fluorescence Spectroscopy
This protocol outlines the measurement of fluorescence emission spectra of 7-azatryptophan-containing samples.
Materials:
-
Fluorescence spectrophotometer (e.g., Spex Fluoromax)[1]
-
Quartz cuvettes
-
7-azatryptophan labeled protein or peptide
-
Appropriate buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 M NaCl)[2]
-
Milli-Q water or equivalent
Procedure:
-
Instrument Warm-up: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.[6]
-
Sample Preparation:
-
Prepare a stock solution of the 7-azatryptophan-containing sample in the desired buffer.
-
Dilute the stock solution to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a buffer blank containing the same buffer used for the sample.
-
-
Data Acquisition:
-
Set the excitation wavelength. For selective excitation of 7-AW in the presence of tryptophan, an excitation wavelength of 310 nm is recommended.[1][2] If observing energy transfer from tryptophan to 7-AW, an excitation wavelength of 280 nm can be used.[2]
-
Set the emission scan range, typically from 320 nm to 500 nm.
-
Set the excitation and emission slit widths. Typical values are 5 nm for excitation and 10 nm for emission.[2]
-
Record the fluorescence spectrum of the buffer blank.
-
Record the fluorescence spectrum of the sample.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum to correct for background fluorescence.
-
Determine the wavelength of maximum emission (λmax).
-
Normalize spectra for concentration if comparing multiple samples.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
This protocol describes the measurement of the fluorescence lifetime of 7-azatryptophan.
Materials:
-
Time-correlated single-photon counting (TCSPC) fluorimeter[7]
-
Pulsed light source (e.g., NanoLED-295)[7]
-
Quartz cuvettes
-
7-azatryptophan labeled protein or peptide
-
Appropriate buffer
Procedure:
-
Instrument Setup:
-
Turn on the TCSPC system and allow for stabilization.
-
Select an appropriate excitation source. For 7-AW, a source around 295-310 nm is suitable.
-
-
Sample Preparation:
-
Prepare the sample as described in the steady-state protocol, ensuring the absorbance is low to prevent artifacts.
-
-
Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Collect the fluorescence decay data for the sample at the emission maximum.
-
The full-scale time base should be set appropriately to capture the decay kinetics. For 7-AW, a time base of a few nanoseconds is typically sufficient.[1]
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay models. 7-azatryptophan in a homogeneous environment is expected to exhibit a single exponential decay.[1][3][5]
-
The quality of the fit is typically assessed by examining the chi-squared (χ²) value and the randomness of the residuals.
-
Fluorescence Quenching Experiments
This protocol details how to perform a fluorescence quenching titration to study the binding of a ligand to a 7-azatryptophan-labeled protein.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
7-azatryptophan labeled protein
-
Ligand (quencher) stock solution
-
Appropriate buffer
Procedure:
-
Initial Setup:
-
Prepare a solution of the 7-azatryptophan-labeled protein at a fixed concentration in the desired buffer.
-
Record the initial fluorescence spectrum of the protein solution as described in the steady-state protocol.
-
-
Titration:
-
Add a small aliquot of the concentrated ligand (quencher) stock solution to the protein solution in the cuvette.
-
Mix thoroughly and allow the system to equilibrate.
-
Record the fluorescence spectrum after each addition.
-
Continue the titration until the fluorescence intensity no longer changes significantly or until the desired ligand concentration range is covered.
-
-
Data Analysis:
-
Correct the fluorescence intensity at the emission maximum for dilution at each titration point.
-
Plot the change in fluorescence intensity (or the fractional saturation) as a function of the ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
-
It is crucial to perform a control titration of the quencher into a solution of N-acetyl-7-azatryptophanamide or free 7-azatryptophan to check for non-specific quenching.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for a fluorescence spectroscopy experiment using 7-azatryptophan.
Caption: Experimental workflow for 7-azatryptophan fluorescence.
Conclusion
7-Azatryptophan is a versatile fluorescent probe with distinct advantages for studying protein structure, function, and dynamics. Its unique spectral properties and sensitivity to the local environment provide a powerful tool for researchers in various fields, including biochemistry, molecular biology, and drug discovery. The protocols and data presented here offer a comprehensive guide for the successful implementation of 7-azatryptophan fluorescence spectroscopy in your research.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pnas.org [pnas.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. nist.gov [nist.gov]
- 7. mdpi.com [mdpi.com]
Solid-Phase Synthesis of Peptides Containing 7-Azatryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azatryptophan (7-AzaTrp) is a fluorescent analog of tryptophan where the indole nitrogen at position 7 is replaced by a carbon atom. This modification imparts unique photophysical properties, making it a valuable tool for studying peptide and protein structure, dynamics, and interactions. The incorporation of 7-AzaTrp into peptides via Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific introduction of this fluorescent probe. This document provides detailed application notes and protocols for the successful solid-phase synthesis of peptides containing 7-azatryptophan.
Data Presentation
The successful incorporation of 7-azatryptophan into peptides is dependent on the choice of synthesis strategy. While comprehensive comparative data is limited in the literature, the following tables summarize available quantitative data for key steps in the process.
Table 1: Synthesis and Derivatization of L-7-Azatryptophan
| Step | Method | Reagents | Yield | Purity | Reference |
| Asymmetric Synthesis of L-7-AzaTrp | Alkylation of chiral glycine-Ni(II) complex | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, chiral Ni(II) complex | 49% (overall, 3 steps) | High diastereoselectivity | [1] |
| Fmoc Derivatization | Reaction with Fmoc-Cl | L-7-Azatryptophan, 9-fluorenylmethoxy-carbonyl chloride (Fmoc-Cl) | 99% | High (by RP-HPLC) | [2] |
Table 2: Synthesis of 7-Azatryptophan Containing Peptides
| Peptide Sequence | Synthesis Method | Coupling Reagent | Cleavage Cocktail | Crude Purity | Reference |
| azaTrp-Tyr-OH | Automated SPPS | HOBt ester | TFA/H₂O/TIPS (95:2.5:2.5) | 62.7% | [3] |
| Hirudin Analog (47-mer) | Automated/Manual SPPS | HBTU/HOBt | TFA/thioanisole/H₂O/EDT | Not Reported | [2] |
Experimental Protocols
Preparation of Fmoc-L-7-Azatryptophan-OH
The commercially available Fmoc-L-7-azatryptophan can be used directly. If starting from L-7-azatryptophan, the following protocol can be adapted.
Materials:
-
L-7-Azatryptophan
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Hexane
Protocol:
-
Dissolve L-7-Azatryptophan in 10% sodium bicarbonate solution in water.
-
Add a solution of Fmoc-Cl in dioxane dropwise while stirring vigorously at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-L-7-Azatryptophan-OH. A reported yield for this process is 99%[2].
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of a generic peptide containing 7-azatryptophan. Automated synthesizers can also be programmed with similar steps.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids (including Fmoc-L-7-Azatryptophan-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU, DIC)
-
Activator base (e.g., DIPEA, Oxyma)
-
Cleavage cocktail (see section 3)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HATU, 2.9 eq.), and activator base (e.g., DIPEA, 6 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-L-7-Azatryptophan-OH:
-
The coupling of Fmoc-L-7-Azatryptophan-OH can be achieved using standard coupling reagents. HBTU/HOBt has been successfully used[2].
-
Follow the same procedure as in step 3, using Fmoc-L-7-Azatryptophan-OH. A double coupling may be beneficial to ensure high efficiency.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum.
Cleavage and Deprotection
The choice of cleavage cocktail is critical to prevent side reactions, particularly with the indole ring of tryptophan and its analogs. For tryptophan-containing peptides, a scavenger is essential to trap reactive carbocations generated during cleavage.
Recommended Cleavage Cocktail ("Reagent K" type):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Note: Studies on aza-peptides have shown that the aza-tryptophan side chain can be susceptible to cleavage during standard TFA treatment[3]. Optimization of the cleavage cocktail and duration may be necessary.
Purification and Analysis
Purification:
-
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 30 minutes) is commonly used. The optimal gradient will depend on the peptide's hydrophobicity.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide.
Analysis:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Analytical RP-HPLC: To determine the purity of the final product.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of peptides containing 7-azatryptophan.
Caption: Process flow for the cleavage and purification of 7-azatryptophan-containing peptides.
References
Application Notes and Protocols for Employing 7-Azatryptophan in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring distances on the nanometer scale, making it an invaluable tool for studying protein conformational changes, protein-protein interactions, and enzyme kinetics.[1][2] The use of non-canonical amino acids as intrinsic fluorescent probes offers a significant advantage over bulky extrinsic dyes by minimizing structural perturbations to the protein of interest.[3][4] 7-Azatryptophan (7AW), an isostere of tryptophan, has emerged as a particularly useful probe for FRET-based assays due to its unique photophysical properties.[5][6]
The key advantage of 7AW lies in its absorption and emission spectra, which are red-shifted by approximately 10 nm and 46 nm, respectively, compared to native tryptophan (Trp).[6] This spectral separation allows for selective excitation and minimizes spectral overlap with donor fluorophores, simplifying data analysis.[3] Notably, the fluorescence spectrum of 7AW is well-separated from that of the non-canonical amino acid p-cyanophenylalanine (PheCN), making the PheCN-7AW pair an excellent choice for FRET studies.[3] Furthermore, 7AW can serve as an efficient FRET acceptor from intrinsic tyrosine (Tyr) residues.[6]
These application notes provide detailed protocols and quantitative data for the successful implementation of 7-azatryptophan in FRET-based assays to investigate protein folding, binding events, and conformational dynamics.
Key Advantages of 7-Azatryptophan in FRET
-
Minimal Perturbation: As an amino acid analog, 7AW can be incorporated directly into the polypeptide chain, causing less structural disruption than large, extrinsic fluorescent dyes.[3]
-
Improved Spectral Resolution: The red-shifted absorbance and emission of 7AW reduce spectral overlap with common FRET donors like p-cyanophenylalanine, simplifying data analysis and interpretation.[3]
-
Versatile FRET Acceptor: 7AW can effectively accept energy from both intrinsic amino acids like tyrosine and other non-canonical amino acids like p-cyanophenylalanine.[3][6]
-
Enables Multi-FRET Systems: The distinct spectral properties of 7AW allow for its use in combination with other fluorophores, such as PheCN and Trp, to create multi-FRET systems for simultaneously monitoring multiple distances within a protein.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for FRET pairs involving 7-azatryptophan, as well as an example of its application in determining binding affinity.
Table 1: Spectroscopic and FRET Parameters for 7-Azatryptophan Pairs
| FRET Pair (Donor-Acceptor) | Förster Distance (R₀) (Å) | Donor Excitation (nm) | Donor Emission (nm) | Acceptor Emission (nm) | Reference |
| p-Cyanophenylalanine (PheCN) - 7-Azatryptophan (7AW) | 18.5 ± 0.5 | ~240 | ~290 | ~390 | [3] |
| Tyrosine (Tyr) - 7-Azatryptophan (7AW) | Not explicitly calculated, but FRET is observed. | ~275 | ~303 | ~390 | [6] |
Table 2: Application of Tyrosine to 7-Azatryptophan FRET in Protein-Ligand Interaction
| System | Ligand | Binding Affinity (Kᴅ) | FRET Observation | Reference |
| Hirudin (Y3AW mutant) | Thrombin | Reduced 10-fold compared to Y3W mutant | Strong quenching of 7AW fluorescence upon binding | [6] |
Experimental Protocols
Protocol 1: Incorporation of 7-Azatryptophan into Peptides and Proteins
7-Azatryptophan can be incorporated into proteins using either solid-phase peptide synthesis (SPPS) for smaller peptides or biosynthetic incorporation for larger proteins expressed in cellular systems.
A. Solid-Phase Peptide Synthesis (SPPS)
This method is suitable for the chemical synthesis of peptides and small proteins.
Materials:
-
Fmoc-L-7-azatryptophan(Boc)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
Peptide synthesis vessel
-
Automated or manual peptide synthesizer
-
Reagents for Fmoc deprotection (e.g., 20% piperidine in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Reverse-phase HPLC for purification
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles for coupling each amino acid.
-
For coupling of Fmoc-L-7-azatryptophan(Boc)-OH, use a standard coupling protocol. The Boc protecting group on the indole nitrogen prevents side reactions.
-
After synthesis is complete, wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
B. Biosynthetic Incorporation
This method allows for the site-specific incorporation of 7AW into proteins expressed in E. coli. This typically requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for 7AW and its corresponding tRNA.
-
L-7-azatryptophan
-
Growth media (e.g., M9 minimal media)
-
IPTG for induction
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the synthetase/tRNA plasmid.
-
Grow the cells in minimal media supplemented with glucose and necessary antibiotics at 37°C.
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, add L-7-azatryptophan to the media (final concentration typically 1 mM).
-
Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Purify the 7AW-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
Verify the incorporation of 7AW by mass spectrometry.
Protocol 2: FRET Assay for Monitoring Urea-Induced Protein Unfolding
This protocol describes a steady-state FRET experiment to monitor the unfolding of a protein containing a PheCN-7AW pair in the presence of a chemical denaturant.
Materials:
-
Purified protein containing a single PheCN and a single 7AW residue.
-
50 mM Phosphate buffer, pH 7.0.
-
8 M Urea stock solution in phosphate buffer.
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvette.
Procedure:
-
Prepare a series of protein samples with increasing concentrations of urea (e.g., 0 M to 8 M in 0.5 M increments) in phosphate buffer. The final protein concentration should be in the low micromolar range (e.g., 5-10 µM).
-
Allow the samples to equilibrate for at least 1 hour at room temperature.
-
Set the excitation wavelength of the fluorometer to 240 nm to selectively excite the PheCN donor.[3]
-
Set the emission scan range from 250 nm to 500 nm.
-
Record the fluorescence emission spectrum for each urea concentration.
-
To correct for any direct excitation of 7AW, record a second set of spectra for the same samples with an excitation wavelength of 310 nm, where only 7AW is excited.[3]
-
Plot the fluorescence intensity of the donor (PheCN at ~290 nm) and the acceptor (7AW at ~390 nm) as a function of urea concentration.
-
A decrease in donor fluorescence and a corresponding increase in acceptor fluorescence at low urea concentrations is indicative of FRET in the folded state. As the protein unfolds, the distance between the probes increases, leading to a decrease in FRET efficiency (increase in donor fluorescence and decrease in acceptor fluorescence).
-
The data can be fitted to a two-state unfolding model to determine the midpoint of the unfolding transition (Cₘ).
Visualizations
Caption: Principle of FRET between a donor and 7-azatryptophan.
Caption: Workflow for monitoring protein unfolding using 7AW-FRET.
Caption: Assay for detecting protein-protein interaction with 7AW.
References
- 1. Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein-water dynamics measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicolor Protein FRET with Tryptophan, Selective Coumarin-Cysteine Labeling, and Genetic Acridonylalanine Encoding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Incorporation of 7-Azatryptophan in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific incorporation of the fluorescent non-canonical amino acid, 7-azatryptophan (7-AW), into proteins for structural biology applications. This powerful technique enables the introduction of a minimally perturbing intrinsic probe for investigating protein structure, dynamics, and interactions.
Introduction to 7-Azatryptophan
7-Azatryptophan is an isostere of tryptophan where the carbon atom at the 7th position of the indole ring is replaced by a nitrogen atom. This substitution endows 7-AW with unique photophysical properties that make it an invaluable tool for structural biologists. Unlike the natural tryptophan, 7-AW exhibits a red-shifted absorption and emission spectrum, a higher quantum yield in hydrophobic environments, and a fluorescence lifetime that is highly sensitive to its local environment.[1][2] These characteristics allow for the selective excitation and monitoring of 7-AW even in the presence of multiple endogenous tryptophans, providing a clear window into specific regions of a protein.[3]
Principle of Site-Specific Incorporation
The site-specific incorporation of 7-AW into a target protein is achieved through the expansion of the genetic code. This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 7-AW and a specific codon, typically a nonsense codon like the amber stop codon (UAG), that is introduced at the desired site in the gene of interest.[4][5][6] The orthogonal synthetase charges its cognate tRNA with 7-AW, and during translation, the ribosome incorporates 7-AW at the position of the amber codon, resulting in a full-length protein with the non-canonical amino acid at a predefined position.[7]
Applications in Structural Biology and Drug Development
The unique spectral properties of 7-AW make it a versatile probe for a range of applications:
-
Fluorescence Spectroscopy: 7-AW serves as a sensitive fluorescent reporter to probe local environmental changes, protein conformational changes, and ligand binding.[8] Its fluorescence is quenched in aqueous environments and enhanced in hydrophobic pockets, providing insights into protein folding and dynamics.[2]
-
Förster Resonance Energy Transfer (FRET): The spectral overlap between the emission of a donor fluorophore (like tyrosine or another tryptophan) and the absorption of 7-AW allows for FRET-based distance measurements within a protein or between interacting proteins.[2]
-
NMR Spectroscopy: Site-specific incorporation of isotope-labeled 7-AW (e.g., ¹⁵N or ¹³C) provides a powerful tool for NMR studies.[4][9] This approach allows for the unambiguous assignment of signals from a specific residue in large proteins, enabling detailed structural and dynamic analysis of functionally important regions.[4]
-
Protein-Protein and Protein-Ligand Interactions: By incorporating 7-AW at the interface of a protein complex or a ligand-binding site, changes in its fluorescence properties upon binding can be used to characterize the interaction and screen for potential drug candidates.[3][10]
Quantitative Data: Spectral Properties of 7-Azatryptophan
The photophysical properties of 7-azatryptophan are highly dependent on the polarity of its environment. The following table summarizes key spectral parameters in various solvents.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Reference(s) |
| Water | ~288 | ~400 | Low | [2] |
| Acetonitrile | Not Specified | ~362 | Higher | [2] |
| n-Propanol | Not Specified | ~367 and ~520 | Higher | [2] |
| Diethyl ether | Not Specified | ~345 | Higher | [2] |
| In Staphylococcal Nuclease | Not Specified | 355 | Not Specified | [11] |
| In Annexin A5 | ~288 | ~358 | Not Specified | [12] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 7-Azatryptophan in E. coli
This protocol outlines the general steps for the in vivo incorporation of 7-AW into a target protein using an orthogonal synthetase/tRNA system in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the target gene with an in-frame amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal 7-AW-specific aminoacyl-tRNA synthetase (e.g., a mutant PylRS) and its cognate tRNA (pRSF-G1(7AW)RS).[4]
-
L-7-azatryptophan (7-AW)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid carrying the orthogonal synthetase/tRNA pair. Plate on selective LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.[13]
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add 7-azatryptophan to a final concentration of 1 mM.[4] Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight with shaking to enhance proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).[14]
Protocol 2: Fluorescence Spectroscopy of 7-AW Labeled Proteins
This protocol provides a general guideline for acquiring fluorescence spectra of proteins containing 7-AW.
Materials:
-
Purified 7-AW labeled protein
-
Appropriate buffer for the protein
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein in the desired buffer. The concentration will depend on the instrument and the protein's quantum yield, but a starting point is typically in the low micromolar range.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the temperature controller to the desired temperature (e.g., 20°C).[15]
-
Excitation Wavelength Selection: To selectively excite 7-AW in the presence of tryptophan, use an excitation wavelength at the red edge of the 7-AW absorption spectrum, typically around 310-320 nm.[2]
-
Emission Scan: Record the emission spectrum over a suitable wavelength range, for example, from 330 nm to 500 nm.
-
Data Analysis: Analyze the emission spectrum to determine the wavelength of maximum emission (λ_em) and the fluorescence intensity. Changes in these parameters can indicate alterations in the local environment of the 7-AW residue.
Protocol 3: NMR Spectroscopy of ¹⁵N-Labeled 7-AW Containing Proteins
This protocol describes the general procedure for acquiring a ¹H-¹⁵N HSQC spectrum of a protein specifically labeled with ¹⁵N-7-AW.
Materials:
-
Purified protein with site-specifically incorporated ¹⁵N-7-AW.
-
NMR buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl).[4]
-
NMR spectrometer equipped with a cryoprobe.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the purified, labeled protein at a concentration of 35-170 µM in the appropriate NMR buffer.[4]
-
NMR Experiment: Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton and nitrogen chemical shifts of the amide groups.
-
Data Acquisition: The acquisition time can range from 2 to 12 hours, depending on the sample concentration and spectrometer sensitivity.[4]
-
Data Analysis: The resulting spectrum will show a single cross-peak corresponding to the amide group of the incorporated ¹⁵N-7-AW residue. The chemical shifts of this peak provide information about the local structure and dynamics at that specific site.[4]
Visualizations: Workflows and Pathways
Caption: Workflow for site-specific incorporation of 7-azatryptophan.
Caption: Analytical workflows for 7-AW labeled proteins.
Caption: Principle of the orthogonal system for 7-AW incorporation.
References
- 1. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 5. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 6. Expanding the Zebrafish Genetic Code through Site-Specific Introduction of Azido-lysine, Bicyclononyne-lysine, and Diazirine-lysine [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. E. coli protein expression and purification [protocols.io]
- 14. pnas.org [pnas.org]
- 15. nist.gov [nist.gov]
Unveiling Protein Folding Pathways with 7-Azatryptophan: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the intricate process of protein folding is paramount in deciphering protein function and dysfunction in disease. 7-Azatryptophan (7-AW), a fluorescent analog of the natural amino acid tryptophan, has emerged as a powerful tool for elucidating the dynamic conformational changes that occur during protein folding. Its unique photophysical properties, including a red-shifted absorption and emission spectrum and high sensitivity to the local solvent environment, allow for precise monitoring of folding and unfolding events. When incorporated into a protein, the fluorescence of 7-AW is significantly quenched in an aqueous (unfolded) environment and enhanced in the hydrophobic core of a folded protein. This application note provides a comprehensive overview and detailed protocols for utilizing 7-azatryptophan to study protein folding pathways.
Key Principles and Applications
7-Azatryptophan's utility in protein folding studies stems from several key characteristics:
-
Environmental Sensitivity: The fluorescence quantum yield of 7-AW is highly dependent on the polarity of its microenvironment. It is strongly quenched in aqueous solutions, a characteristic of the unfolded state where the residue is solvent-exposed. Conversely, its fluorescence is significantly enhanced when buried within the hydrophobic interior of a folded protein.[1][2] This stark contrast provides a robust signal for monitoring folding transitions.
-
Spectral Properties: 7-AW exhibits absorption and emission maxima that are red-shifted compared to natural tryptophan.[1] This spectral separation allows for the selective excitation of 7-AW without significantly exciting endogenous tryptophans, enabling site-specific analysis even in proteins containing multiple tryptophan residues.
-
Förster Resonance Energy Transfer (FRET) Acceptor: 7-AW can serve as an excellent FRET acceptor when paired with a suitable donor, such as a native tryptophan or tyrosine residue.[1] The efficiency of energy transfer is dependent on the distance between the donor and acceptor, providing a molecular ruler to measure intramolecular distances and their changes during the folding process.
These properties make 7-AW a versatile probe for:
-
Monitoring real-time protein folding and unfolding kinetics.
-
Determining the thermodynamic stability of proteins.
-
Characterizing folding intermediates.
-
Probing the structure of the transition state.
-
Investigating protein-ligand and protein-protein interactions that influence folding.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from protein folding studies using 7-azatryptophan. The values are illustrative and will vary depending on the specific protein and experimental conditions.
| Parameter | Wild-Type Protein (with Trp) | 7-AW Labeled Protein | Significance |
| Folding Rate Constant (kf) | 1.2 s-1 | 1.1 s-1 | Indicates minimal perturbation of folding kinetics by 7-AW incorporation. |
| Unfolding Rate Constant (ku) | 0.05 s-1 | 0.06 s-1 | Provides insight into the stability of the folded state. |
| Equilibrium Unfolding Midpoint (Cm) | 3.5 M Urea | 3.4 M Urea | A measure of the protein's global stability. |
| Change in Free Energy of Unfolding (ΔG°H2O) | 6.2 kcal/mol | 6.0 kcal/mol | Quantifies the thermodynamic stability of the protein. |
| FRET Efficiency (E) | N/A | 0.65 (folded) -> 0.20 (unfolded) | Demonstrates a significant conformational change upon folding. |
| Fluorescence Quantum Yield (Φ) | 0.13 | 0.02 (unfolded) -> 0.25 (folded) | Highlights the environmental sensitivity of the 7-AW probe. |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing 7-azatryptophan to study protein folding.
Protocol 1: Site-Specific Incorporation of 7-Azatryptophan into a Protein
This protocol describes the biosynthetic incorporation of 7-AW into a target protein using a tryptophan-auxotrophic E. coli strain.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) ΔtrpE).
-
Expression vector containing the gene of interest with a tryptophan codon at the desired labeling site.
-
Minimal media (M9) supplemented with all amino acids except tryptophan.
-
7-Azatryptophan (indole-free).
-
L-Tryptophan.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector containing the gene of interest.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
Minimal Media Growth: The next day, pellet the cells from the starter culture by centrifugation (5000 x g, 10 min) and wash twice with M9 minimal medium to remove any residual tryptophan.
-
Induction Culture: Resuspend the cell pellet in 1 L of M9 minimal medium supplemented with all amino acids except tryptophan, and 20 mg/L of 7-azatryptophan.
-
Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Continue to grow the culture for 4-6 hours at 30°C.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Protein Purification: Purify the 7-AW labeled protein using appropriate chromatography techniques (e.g., affinity chromatography followed by size-exclusion chromatography).
-
Verification: Confirm the incorporation of 7-AW by mass spectrometry.
Protocol 2: Monitoring Protein Unfolding and Refolding using 7-AW Fluorescence
This protocol details how to perform a chemical denaturation experiment to monitor protein unfolding and refolding by tracking the fluorescence of incorporated 7-AW.
Materials:
-
Purified 7-AW labeled protein in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
High-concentration denaturant stock solution (e.g., 8 M Guanidinium Chloride (GdmCl) or 10 M Urea in the same buffer).
-
Buffer solution.
-
Spectrofluorometer with temperature control.
-
Quartz cuvette.
Procedure:
Unfolding Experiment:
-
Sample Preparation: Prepare a series of protein samples with increasing concentrations of the denaturant. This can be done by mixing appropriate volumes of the protein stock, denaturant stock, and buffer. Allow the samples to equilibrate for at least 2 hours at a constant temperature (e.g., 25°C).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of 7-AW (typically around 290-300 nm).
-
Set the emission wavelength scan range from 320 nm to 450 nm.
-
Record the fluorescence emission spectrum for each sample.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (or the wavelength of the emission maximum) as a function of the denaturant concentration. Fit the data to a sigmoidal transition curve to determine the midpoint of unfolding (Cm) and the change in free energy of unfolding (ΔG°H2O).
Refolding Experiment:
-
Denaturation: Prepare a sample of the protein in a high concentration of denaturant (e.g., 6 M GdmCl) to ensure complete unfolding.
-
Initiate Refolding: Rapidly dilute the denatured protein solution into a buffer lacking the denaturant to initiate refolding. The final protein concentration should be low enough to avoid aggregation.
-
Time-Resolved Fluorescence Measurement: Immediately after dilution, monitor the change in fluorescence intensity over time at the emission maximum of 7-AW.
-
Data Analysis: Fit the kinetic trace to an exponential function to determine the refolding rate constant (kf).
Protocol 3: FRET-Based Protein Folding Assay
This protocol outlines a method to monitor protein folding using FRET between a donor (e.g., a native Tryptophan or Tyrosine) and an acceptor (7-AW).
Materials:
-
Purified protein containing both the donor and acceptor fluorophores.
-
Denaturant solutions as described in Protocol 2.
-
Spectrofluorometer capable of measuring FRET.
Procedure:
-
Sample Preparation: Prepare samples with varying denaturant concentrations as described in the unfolding experiment of Protocol 2.
-
FRET Measurement:
-
Excite the sample at the absorption maximum of the donor fluorophore (e.g., 280 nm for Tryptophan).
-
Record the emission spectrum, which will show emission from both the donor and the acceptor (due to FRET).
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) for each sample using the following equation: E = 1 - (IDA / ID) where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor (can be determined from a control protein with only the donor).
-
Alternatively, the ratio of acceptor to donor emission intensity can be used as a measure of FRET.
-
Plot the FRET efficiency or the emission ratio as a function of denaturant concentration to monitor the folding transition.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this application note.
Caption: Experimental workflow for studying protein folding using 7-azatryptophan.
Caption: Principle of monitoring protein folding with 7-azatryptophan fluorescence.
7-Azatryptophan is a powerful and versatile fluorescent probe that provides high-resolution insights into the complex landscape of protein folding. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively employ 7-AW to investigate the kinetics, thermodynamics, and structural dynamics of protein folding pathways, ultimately contributing to a deeper understanding of protein function and the molecular basis of disease.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-Phosphopyridoxyl-7-azatryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5'-Phosphopyridoxyl-7-azatryptophan synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a unique adduct formed between pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, and 7-azatryptophan, a fluorescent analog of tryptophan.[1] This compound has potential as an intrinsic probe in optical studies of protein dynamics due to its distinct absorbance and emission spectra.[1]
Q2: What is the general principle behind the synthesis of this compound?
The synthesis is based on the formation of a Schiff base between the aldehyde group of pyridoxal 5'-phosphate and the primary amino group of 7-azatryptophan.[2][3][4] This is followed by a reduction step to form a stable secondary amine linkage. This process is a type of reductive amination.
Q3: What are the key starting materials for this synthesis?
The primary starting materials are pyridoxal 5'-phosphate (PLP) and 7-azatryptophan. It is crucial to use high-purity reagents to minimize side reactions and simplify purification. L-7-azatryptophan can be prepared from a D,L-racemic mixture.[5]
Q4: Why is 7-azatryptophan used instead of tryptophan?
7-azatryptophan is a non-coded isostere of tryptophan with interesting spectral properties, including a red-shifted absorption and fluorescence emission compared to tryptophan.[5] These properties make the resulting this compound adduct a potentially useful fluorescent probe.[1]
Q5: What are the critical factors influencing the yield of the synthesis?
Several factors can significantly impact the yield, including:
-
pH of the reaction medium: The formation of the Schiff base is pH-dependent.
-
Molar ratio of reactants: The stoichiometry of PLP and 7-azatryptophan can affect the equilibrium of the Schiff base formation.
-
Choice of reducing agent: The type and concentration of the reducing agent are critical for the efficient and selective reduction of the Schiff base.
-
Reaction time and temperature: These parameters need to be optimized for both the Schiff base formation and the reduction steps.
-
Purification method: Efficient purification is essential to isolate the desired product from starting materials, byproducts, and salts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete Schiff base formation.2. Inefficient reduction of the Schiff base.3. Degradation of starting materials or product.4. Suboptimal reaction conditions (pH, temperature, time).5. Inefficient purification. | 1. Optimize the pH of the reaction mixture (typically slightly alkaline for Schiff base formation). Monitor Schiff base formation spectrophotometrically.2. Use a fresh, appropriate reducing agent (e.g., sodium borohydride). Add the reducing agent in small portions and at a controlled temperature.3. Protect the reaction from light, as PLP and its derivatives can be light-sensitive.[6] Use degassed solvents to prevent oxidation.4. Systematically vary the reaction conditions (see Data Presentation section for an example).5. Choose an appropriate purification method, such as ion-exchange chromatography or reversed-phase HPLC, to separate the charged product from unreacted starting materials. |
| Presence of Multiple Products in Analysis (e.g., HPLC, TLC) | 1. Side reactions, such as the formation of byproducts from the reaction of the reducing agent with PLP.2. Incomplete reduction of the Schiff base.3. Degradation of the product. | 1. Control the addition of the reducing agent (e.g., add slowly at a lower temperature).2. Increase the amount of reducing agent or the reaction time for the reduction step.3. Ensure the work-up and purification steps are performed promptly and at low temperatures if necessary. Check the stability of the product at different pH values. |
| Difficulty in Purifying the Product | 1. Similar chromatographic behavior of the product and starting materials.2. The product is highly polar and water-soluble.3. Co-elution with salts from the buffer or reducing agent. | 1. Use a high-resolution purification technique like HPLC with a suitable column (e.g., C18 for reversed-phase or a strong anion exchanger for ion-exchange).2. For reversed-phase HPLC, use an ion-pairing reagent (e.g., triethylammonium acetate) to improve retention of the polar product.3. Desalt the sample before the final purification step using techniques like size-exclusion chromatography or dialysis. |
| Product Instability | 1. The 7-azatryptophan moiety may affect the overall stability of the adduct.[7]2. The phosphate group can be labile under certain pH conditions.3. The compound may be sensitive to light. | 1. Store the purified product at low temperatures (e.g., -20°C or -80°C) and in the dark.2. Prepare solutions of the product in appropriate buffers and use them fresh. Avoid strongly acidic or alkaline conditions.3. Handle the compound in vials protected from light. |
Data Presentation: Example of Reaction Optimization
The following table illustrates how quantitative data from experiments to optimize the reaction yield could be presented. The data presented here is hypothetical and for illustrative purposes only.
| Entry | Molar Ratio (PLP:7-Aza-Trp) | pH | Reducing Agent | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | 7.0 | NaBH₄ (2 eq) | 4 | 35 |
| 2 | 1:1.5 | 7.0 | NaBH₄ (2 eq) | 4 | 45 |
| 3 | 1:1.5 | 8.0 | NaBH₄ (2 eq) | 4 | 60 |
| 4 | 1:1.5 | 8.0 | NaBH₄ (4 eq) | 4 | 65 |
| 5 | 1:1.5 | 8.0 | NaBH₄ (4 eq) | 8 | 68 |
| 6 | 1:1.5 | 9.0 | NaBH₄ (4 eq) | 8 | 55 |
Experimental Protocols
Note: The following is a generalized protocol based on the known chemistry of pyridoxal 5'-phosphate and amino acids. Researchers should optimize the specific conditions for their experimental setup.
1. Preparation of L-7-azatryptophan from D,L-7-azatryptophan (if necessary)
A previously reported method involves the enantioselective hydrolysis of the Nα-acetyl-D,L-7-azatryptophan derivative using an immobilized acylase.[5] This procedure typically involves:
-
Acetylation of the D,L-7-azatryptophan racemate using acetic anhydride in acetic acid.
-
Enzymatic deacylation of the Nα-acetyl-D,L-7-azatryptophan using immobilized acylase-I in a phosphate buffer at a controlled pH.
-
Separation of the resulting L-7-azatryptophan from the unreacted Nα-acetyl-D-7-azatryptophan by chromatography.
2. Synthesis of this compound
-
Schiff Base Formation:
-
Dissolve 7-azatryptophan in a suitable aqueous buffer (e.g., phosphate or borate buffer, pH 8.0).
-
Add an equimolar or a slight excess of pyridoxal 5'-phosphate monohydrate dissolved in the same buffer.
-
Stir the reaction mixture in the dark at room temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the Schiff base (aldimine). The formation of the aldimine can be monitored by UV-Vis spectroscopy.
-
-
Reduction of the Schiff Base:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a freshly prepared aqueous solution of a reducing agent (e.g., sodium borohydride) in small portions while maintaining the temperature at 0-4°C. The amount of reducing agent should be in molar excess (e.g., 2-4 equivalents).
-
Allow the reaction to proceed at low temperature for several hours or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of an acid (e.g., dilute HCl or acetic acid) to destroy the excess reducing agent.
-
The crude reaction mixture can be initially purified by solid-phase extraction to remove salts and unreacted starting materials.
-
Final purification is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of an appropriate mobile phase (e.g., water/acetonitrile with an ion-pairing agent like triethylammonium acetate or trifluoroacetic acid).
-
Collect the fractions containing the desired product, confirm their identity by mass spectrometry and NMR, and lyophilize to obtain the final product.
-
Visualizations
Caption: A flowchart of the key steps in the synthesis of this compound.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Incorporation Efficiency of 7-Azatryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low incorporation efficiency of the non-canonical amino acid 7-azatryptophan (7-AW) into proteins.
Frequently Asked Questions (FAQs)
Q1: What is 7-azatryptophan (7-AW) and why is it used in protein research?
7-Azatryptophan is an unnatural amino acid that is an isostere of tryptophan, meaning it has a similar shape and chemical properties.[1][2] It is often incorporated into proteins as a fluorescent probe to study protein structure, folding, and interactions.[3][4][5] Its unique spectroscopic properties, including a red-shifted absorption and emission spectrum compared to tryptophan, allow for selective excitation and detection.[3][6]
Q2: What are the main challenges in incorporating 7-AW into proteins?
The primary challenge is the low incorporation efficiency, which can be attributed to several factors:
-
Competition with endogenous tryptophan: The native tryptophanyl-tRNA synthetase (TrpRS) preferentially charges the natural tryptophan onto its cognate tRNA.
-
Toxicity to the expression host: High concentrations of 7-AW can be toxic to cells, leading to poor growth and reduced protein expression.[7]
-
Inefficient recognition by the translational machinery: The ribosome and elongation factors may not efficiently recognize the tRNA charged with 7-AW.
Q3: What are the principal strategies to improve 7-AW incorporation efficiency?
There are two main approaches:
-
In vivo methods: These involve modifying the host organism, typically E. coli, to favor the incorporation of 7-AW. This includes using tryptophan-auxotrophic strains, which cannot synthesize their own tryptophan, and employing orthogonal translation systems with engineered aminoacyl-tRNA synthetases (aaRS) and tRNAs that are specific for 7-AW.[1][2][7][8][9]
-
In vitro (cell-free) methods: Cell-free protein synthesis (CFPS) systems offer a more controlled environment where the concentrations of all components, including 7-AW and the necessary translational machinery, can be optimized for efficient incorporation.[10][11][12][13][14][15]
Q4: Can I use a standard E. coli expression strain for 7-AW incorporation?
While possible to some extent, it is generally not recommended due to the strong competition from endogenous tryptophan. For efficient incorporation, it is best to use a tryptophan-auxotrophic strain or a strain engineered with an orthogonal system for 7-AW.[7][9]
Troubleshooting Guide
Problem 1: Low or no expression of the target protein containing 7-AW.
| Possible Cause | Suggested Solution |
| Toxicity of 7-AW to the host cells. | Lower the concentration of 7-AW in the growth medium. Optimize the induction conditions (e.g., lower temperature, shorter induction time). Use a cell-free protein synthesis system to bypass cellular toxicity.[7] |
| Inefficient charging of tRNA with 7-AW. | Use an engineered tryptophanyl-tRNA synthetase (TrpRS) that has a higher affinity for 7-AW.[1][2][8] Increase the concentration of the engineered TrpRS in the expression system. |
| Poor recognition of the 7-AW-charged tRNA by the ribosome. | Use an evolved orthogonal tRNA that is more efficiently recognized by the E. coli ribosome.[11] |
| Depletion of 7-AW from the medium. | Supplement the growth medium with additional 7-AW during the expression phase. Use a fed-batch fermentation strategy to maintain a constant supply of 7-AW. |
| Suboptimal expression conditions. | Optimize induction parameters such as IPTG concentration, temperature, and induction duration.[16][17] |
Problem 2: High background of tryptophan incorporation at the target site.
| Possible Cause | Suggested Solution |
| Residual tryptophan in the growth medium. | In tryptophan-auxotrophic strains, ensure complete removal of tryptophan from the medium before inducing protein expression with 7-AW. This can be achieved by washing the cells with a tryptophan-free medium.[9] |
| Cross-reactivity of the engineered TrpRS with tryptophan. | Perform negative selection during the evolution of the TrpRS to select for variants with high specificity for 7-AW over tryptophan.[1][8] |
| Use of rich media (e.g., LB). | Use a minimal medium for expression to have better control over the amino acid composition.[7] |
Problem 3: The expressed protein with 7-AW is insoluble (forms inclusion bodies).
| Possible Cause | Suggested Solution |
| High expression rate leading to misfolding. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).[16][17] |
| The presence of 7-AW perturbs protein folding. | Co-express molecular chaperones to assist in proper protein folding. Use a cell-free system where folding conditions can be optimized by adding chaperones or other folding enhancers. |
| The protein is inherently prone to aggregation. | Fuse a solubility-enhancing tag to the target protein. |
Quantitative Data Summary
The following tables summarize the available quantitative data on 7-azatryptophan incorporation efficiency. Direct comparative studies under identical conditions are limited in the literature.
Table 1: In Vivo Incorporation Efficiency of 7-Azatryptophan
| Expression System | Protein | Incorporation Efficiency (%) | Method of Quantification | Reference |
| E. coli (Trp-auxotroph) | Annexin A5 | ~80% | Amino acid analysis and mass spectrometry | [6] |
| E. coli with orthogonal PylRS/tRNA pair | Zika virus NS2B-NS3 protease | High-yielding | Mass spectrometry and NMR spectroscopy | [1][8] |
Table 2: In Vitro (Cell-Free) Incorporation Efficiency of Unnatural Amino Acids
| Cell-Free System | Protein | Unnatural Amino Acid | Incorporation Efficiency (%) | Reference |
| E. coli S30 extract | Green Fluorescent Protein (GFP) | p-acetyl-L-phenylalanine | up to 120% of wild-type expression | [11] |
| PURE system | Dihydrofolate reductase (DHFR) | BODIPY FL-aminophenylalanine | Variable, dependent on codon position | [18] |
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of 7-AW in E. coli using an Engineered TrpRS and Amber Suppression
This protocol is adapted from methodologies described for the incorporation of non-canonical amino acids using orthogonal translation systems.[19][20]
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
- Obtain or construct a second plasmid encoding the engineered 7-AW-specific tryptophanyl-tRNA synthetase (TrpRS-7AW) and its cognate suppressor tRNA (tRNA CUA).
2. Transformation:
- Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the TrpRS-7AW/tRNA plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
- Incubate overnight at 37°C.
3. Protein Expression:
- Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of minimal medium (supplemented with all canonical amino acids except tryptophan) with the overnight culture. Add the appropriate antibiotics.
- Grow the culture at 37°C with shaking to an OD 600 of 0.6-0.8.
- Add 7-azatryptophan to a final concentration of 1 mM.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
4. Cell Harvest and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
5. Verification of 7-AW Incorporation:
- Confirm the incorporation of 7-AW by mass spectrometry. The mass of the protein will be different from the wild-type protein.
- Utilize the intrinsic fluorescence of 7-AW for spectroscopic analysis.[3]
Protocol 2: Incorporation of 7-AW using a Tryptophan-Auxotrophic E. coli Strain
This protocol is based on methods for residue-specific incorporation of tryptophan analogs.[7][9]
1. Strain and Plasmid Preparation:
- Obtain a tryptophan-auxotrophic E. coli strain (e.g., RF12, a Trp-auxotrophic BL21(DE3) strain).
- Transform the auxotrophic strain with the plasmid encoding the target protein.
2. Protein Expression:
- Inoculate a single colony into 5 mL of minimal medium supplemented with a limiting amount of tryptophan (e.g., 20 µg/mL) and the appropriate antibiotic. Grow overnight at 37°C.
- Inoculate 1 L of minimal medium supplemented with a limiting amount of tryptophan and antibiotic with the overnight culture.
- Grow the culture at 37°C with shaking until the tryptophan is depleted, which is indicated by a plateau in cell growth (OD 600).
- Wash the cells to remove any residual tryptophan. Centrifuge the culture, discard the supernatant, and resuspend the cell pellet in fresh minimal medium lacking tryptophan. Repeat this washing step twice.
- Resuspend the final cell pellet in 1 L of fresh minimal medium containing 1 mM 7-azatryptophan and the appropriate antibiotic.
- Induce protein expression with IPTG (e.g., 0.5 mM).
- Incubate at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
3. Cell Harvest, Purification, and Verification:
- Follow steps 4 and 5 from Protocol 1.
Signaling Pathways and Cellular Effects
The introduction of 7-azatryptophan can have pleiotropic effects on the host cell, potentially impacting various cellular pathways. While specific signaling pathways directly affected by 7-AW are not extensively documented, we can infer potential impacts based on the role of tryptophan metabolism.
Tryptophan is a precursor for various important molecules, including NAD, and its metabolism is tightly regulated. The introduction of a tryptophan analog like 7-AW could potentially interfere with these pathways. For instance, it might affect the Pta-AckA pathway, which is involved in acetate formation and can influence L-tryptophan production.[21]
Caption: Potential cellular effects of 7-azatryptophan.
Experimental Workflows
The following diagrams illustrate the workflows for the two primary methods of 7-AW incorporation.
Caption: In vivo incorporation workflow.
Caption: Cell-free incorporation workflow.
Logical Relationships for Troubleshooting
This diagram outlines a decision-making process for troubleshooting low 7-AW incorporation efficiency.
Caption: Troubleshooting decision tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 13. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 19. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 20. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 21. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Solubility of 7-Azatryptophan Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides containing the tryptophan analog, 7-azatryptophan (7-ATrp).
Introduction to 7-Azatryptophan and Solubility
7-Azatryptophan is a non-canonical amino acid isosteric to tryptophan, where a nitrogen atom replaces the carbon at the 7th position of the indole ring. This substitution imparts unique photophysical properties, making it a valuable probe in studying protein structure and dynamics. A key characteristic of 7-ATrp is its reduced hydrophobicity compared to natural tryptophan.[1][2] Theoretically, this suggests that substituting tryptophan with 7-ATrp in a peptide sequence could lead to improved aqueous solubility. However, peptide solubility is a complex property influenced by a multitude of factors beyond the hydrophobicity of a single residue.
This guide will explore the factors influencing the solubility of 7-ATrp peptides and provide systematic strategies to overcome common solubility issues.
Frequently Asked Questions (FAQs)
Q1: Is a peptide containing 7-Azatryptophan expected to be more soluble than its Tryptophan counterpart?
In theory, yes. 7-Azatryptophan is less hydrophobic than tryptophan, which can contribute to increased overall hydrophilicity of the peptide and potentially better solubility in aqueous solutions.[1] However, other factors such as the surrounding amino acid sequence, the peptide's net charge, its propensity to form secondary structures, and its isoelectric point (pI) play a significant role in its ultimate solubility. Therefore, while substitution with 7-ATrp can be a strategy to improve solubility, it is not a guaranteed outcome.
Q2: What are the primary factors that can cause my 7-ATrp peptide to be insoluble?
Several factors can contribute to the poor solubility of your 7-ATrp peptide:
-
High Hydrophobicity: Despite the reduced hydrophobicity of 7-ATrp, if the rest of the peptide sequence contains a high proportion of other hydrophobic amino acids (e.g., Val, Ile, Leu, Phe), the overall peptide may still be insoluble in aqueous buffers.
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, the pH at which they have no net electrical charge. At this pH, intermolecular interactions can lead to aggregation and precipitation.
-
Secondary Structure Formation: The formation of stable secondary structures, such as β-sheets, can promote self-aggregation and lead to insolubility.
-
Intermolecular Hydrogen Bonding: Extensive hydrogen bonding between peptide chains can also contribute to aggregation and reduced solubility.
Q3: What initial steps should I take if my 7-ATrp peptide doesn't dissolve in water?
-
Start with a small amount: Always test the solubility of a small aliquot of your peptide before attempting to dissolve the entire sample.
-
Calculate the net charge: Determine the theoretical net charge of your peptide at neutral pH (pH 7). This will guide your choice of an acidic or basic solvent.
-
Acidic or Basic Peptides:
-
If the peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution, such as 10% acetic acid.
-
If the peptide has a net negative charge (acidic), try a dilute basic solution, like 0.1 M ammonium bicarbonate.
-
-
Neutral Peptides: If the peptide is neutral or highly hydrophobic, you may need to start with a small amount of an organic solvent.
Q4: Can I use organic solvents to dissolve my 7-ATrp peptide?
Yes, for very hydrophobic peptides, a small amount of an organic solvent can be used to initially solubilize the peptide, followed by slow, dropwise addition of the aqueous buffer. Common organic solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Isopropanol
Important: Be mindful of the final concentration of the organic solvent, as it may interfere with your downstream experiments. For cell-based assays, the final DMSO concentration should typically be below 0.5%.
Q5: Are there any specific solvents to be cautious with when working with 7-ATrp peptides?
Similar to peptides containing natural tryptophan, it is advisable to use oxygen-free solvents to prevent potential oxidation of the indole ring, although the reactivity of the 7-azaindole ring may differ.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting solubility issues with your 7-ATrp peptides.
Problem: Lyophilized 7-ATrp peptide does not dissolve in water.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Peptide is acidic or basic | Adjust the pH of the solvent. | Protocol 1: pH Adjustment |
| Peptide is highly hydrophobic | Use a small amount of organic co-solvent. | Protocol 2: Use of Organic Co-solvents |
| Peptide is aggregated | Use sonication or chaotropic agents. | Protocol 3: Disrupting Aggregates |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for peptides with a net positive (basic) or net negative (acidic) charge at neutral pH.
Materials:
-
Lyophilized 7-ATrp peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1 M Ammonium Bicarbonate
Procedure:
-
Calculate the Net Charge:
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
Sum the values to determine the net charge at neutral pH.
-
-
For Basic Peptides (Net Charge > 0): a. Attempt to dissolve a small amount of the peptide in sterile water. b. If it does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide dissolves. c. Once dissolved, you can dilute the solution with your desired aqueous buffer.
-
For Acidic Peptides (Net Charge < 0): a. Attempt to dissolve a small amount of the peptide in sterile water. b. If it does not dissolve, add 0.1 M ammonium bicarbonate dropwise while vortexing until the peptide dissolves. c. Once dissolved, dilute with your desired aqueous buffer.
Protocol 2: Use of Organic Co-solvents for Hydrophobic Peptides
This protocol is intended for peptides with high hydrophobic content that do not dissolve in aqueous solutions, even with pH adjustment.
Materials:
-
Lyophilized 7-ATrp peptide
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, deionized water or desired aqueous buffer
Procedure:
-
Add a minimal amount of DMSO or DMF (e.g., 10-50 µL) directly to the lyophilized peptide.
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while continuously vortexing.
-
If the solution becomes cloudy, you have reached the solubility limit. Stop adding the aqueous buffer.
Protocol 3: Disrupting Aggregates
This protocol can be used if you suspect your peptide has formed aggregates that are resistant to dissolution by pH adjustment or organic solvents alone.
Materials:
-
Lyophilized 7-ATrp peptide
-
Appropriate solvent (determined from Protocols 1 or 2)
-
Bath sonicator
Procedure:
-
Add the chosen solvent to the lyophilized peptide.
-
Place the vial in a bath sonicator and sonicate for 5-10 minutes.
-
Visually inspect the solution for clarity. If undissolved particles remain, repeat the sonication.
-
Alternative for stubborn aggregates: For non-biological applications, chaotropic agents like 6 M guanidinium chloride (GdmCl) or 8 M urea can be used to disrupt strong aggregates. Note that these will denature the peptide.
Data Summary
While direct quantitative comparisons of the solubility of 7-ATrp peptides versus their tryptophan counterparts are not widely available in the literature, the physicochemical properties of the individual amino acids provide some guidance.
| Amino Acid | Hydrophobicity Scale (Kyte-Doolittle) | Notes |
| Tryptophan (Trp) | -0.9 | More hydrophobic.[2] |
| 7-Azatryptophan (7-ATrp) | Not available on this scale | Generally considered less hydrophobic than Tryptophan due to the presence of the more polar pyridine ring.[1] |
| DL-7-Azatryptophan hydrate | N/A | Soluble in 1 M HCl (50 mg/ml).[4] |
Visualizations
Chemical Structures
Caption: Comparison of the chemical structures of Tryptophan and 7-Azatryptophan.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting solubility issues of 7-ATrp peptides.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting fluorescence quenching in 7-azatryptophan experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-azatryptophan (7-azaTrp) as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of my 7-azaTrp-labeled protein much lower than expected?
A1: A lower-than-expected fluorescence intensity is a common issue and can be attributed to several factors, primarily related to the unique photophysical properties of 7-azaTrp.
-
Solvent Quenching: 7-azaTrp fluorescence is notoriously sensitive to the polarity of its environment. In aqueous solutions, its fluorescence is significantly quenched.[1][2] If the 7-azaTrp residue is exposed to the aqueous solvent on the protein surface, you will observe a low quantum yield. Conversely, if the residue is buried in a hydrophobic pocket, the fluorescence intensity is expected to be higher.
-
pH-Dependent Effects: The fluorescence lifetime and intensity of 7-azaTrp are dependent on pH. Between pH 4 and 10, the fluorescence decay is typically single-exponential.[3] Outside of this range, changes in the protonation state of the 7-azaindole ring can lead to quenching. Ensure your buffer pH is within the optimal range for 7-azaTrp fluorescence.
-
Presence of Quenchers: Various molecules can act as quenchers of 7-azaTrp fluorescence. These can be components of your buffer or other molecules in your sample. Common quenching mechanisms include collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching).[4][5]
-
Protein Conformation: The local environment of the 7-azaTrp residue within the protein structure plays a critical role. Conformational changes can alter the residue's exposure to solvent or bring it into proximity with quenching amino acid residues (e.g., those with amide side chains).[5]
Q2: My fluorescence signal is fluctuating and unstable. What could be the cause?
A2: Signal instability can arise from several experimental factors.
-
Photobleaching: Prolonged exposure to the excitation light can lead to the photochemical destruction of the 7-azaTrp fluorophore, resulting in a decrease in fluorescence intensity over time.[6] Try reducing the excitation intensity or the exposure time.
-
Sample Adsorption: Proteins can adsorb to the walls of the cuvette, leading to a decrease in the concentration of the protein in the solution being measured and a corresponding drop in fluorescence.[6] This can be particularly problematic at low protein concentrations.
-
Temperature Fluctuations: Temperature can affect the rates of both radiative and non-radiative decay. Unstable temperature control can therefore lead to fluctuations in fluorescence intensity. Dynamic quenching, for instance, typically increases with temperature.[4]
Q3: I am observing a shift in the emission wavelength of 7-azaTrp. What does this indicate?
A3: A shift in the emission maximum (λmax) of 7-azaTrp is a strong indicator of a change in the polarity of its local environment.
-
Red Shift: A shift to longer wavelengths (red shift) generally indicates that the 7-azaTrp residue is in a more polar or protic environment. For example, the emission of 7-azaindole, the chromophore of 7-azaTrp, shifts from 325 nm in cyclohexane to 400 nm in water.[1]
-
Blue Shift: A shift to shorter wavelengths (blue shift) suggests that the 7-azaTrp residue has moved to a more hydrophobic (non-polar) environment, such as the interior of a protein or a binding interface.
Q4: How can I be sure that the signal I am measuring is from 7-azaTrp and not from the native tryptophan residues in my protein?
A4: Selective excitation is the key to distinguishing the fluorescence of 7-azaTrp from that of tryptophan.
-
The absorption spectrum of 7-azaTrp is red-shifted by about 10 nm compared to tryptophan.[7][8] By exciting at the red edge of the 7-azaTrp absorption band (typically between 310 and 320 nm), you can minimize the excitation of tryptophan, whose absorption is negligible in this range.[1]
Troubleshooting Guides
Problem 1: Low Fluorescence Intensity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Quenching | If possible, engineer the protein to place the 7-azaTrp residue in a more hydrophobic region. Alternatively, induce a conformational change (e.g., through ligand binding) that buries the residue. | An increase in fluorescence intensity as the 7-azaTrp is shielded from the aqueous solvent. |
| Incorrect pH | Prepare buffers at various pH values between 4 and 10 to determine the optimal pH for your specific protein context. | Identification of a pH that maximizes the fluorescence signal. |
| Presence of Quenchers | Identify potential quenchers in your buffer (e.g., ions, co-solvents). If possible, remove or replace them. Perform a Stern-Volmer analysis to characterize the quenching mechanism. | A linear Stern-Volmer plot indicates a single type of quenching (static or dynamic), while a non-linear plot suggests a combination of both. |
| Protein Denaturation | Confirm the structural integrity of your protein using techniques like Circular Dichroism (CD) spectroscopy. | A native protein structure is more likely to provide a stable and reproducible fluorescence signal. |
Problem 2: Signal Instability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Photobleaching | Reduce the excitation light intensity and/or the sample exposure time. Use a fresh sample for each measurement if necessary. | A more stable fluorescence signal over the course of the measurement. |
| Sample Adsorption | Use low-adsorption cuvettes. Consider adding a small amount of a non-ionic surfactant to your buffer, if compatible with your experiment. | A reduction in the time-dependent decrease of the fluorescence signal. |
| Temperature Fluctuations | Use a temperature-controlled fluorometer and allow the sample to equilibrate to the set temperature before measurement. | A more stable and reproducible fluorescence reading. |
Quantitative Data Summary
Table 1: Fluorescence Properties of 7-Azatryptophan and Related Compounds
| Compound | Solvent/Condition | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |
| Tryptophan | Water | ~280 | ~353 | 0.13 - 0.20 | Non-single exponential |
| 7-Azatryptophan | Water (pH 7) | ~288 | ~386-400 | ~0.01 | ~780 ps (single exponential)[3][8] |
| 7-Azatryptophan | Acetonitrile | - | - | 0.25[1] | - |
| 7-Azaindole | Cyclohexane | - | 325 | - | 1.72 ns[8] |
| 7-Azaindole | Water | - | ~386 | - | 0.82 ns[8] |
| N1-methyl-7-azaindole | Water | - | - | 0.55 | 21 ns[8] |
Experimental Protocols
Protocol 1: Stern-Volmer Analysis for Quenching Characterization
This protocol is used to determine the mechanism of fluorescence quenching (static vs. dynamic).
-
Prepare Samples: Prepare a series of samples with a constant concentration of your 7-azaTrp-labeled protein and varying concentrations of the potential quencher. Include a control sample with no quencher.
-
Fluorescence Measurement: Measure the fluorescence intensity (F) of each sample under identical conditions (excitation and emission wavelengths, temperature). Also, measure the fluorescence intensity of the control sample (F0).
-
Data Analysis: Plot F0/F versus the concentration of the quencher ([Q]).
-
Dynamic Quenching: If the quenching is purely collisional, the plot will be linear, and the slope will be the Stern-Volmer constant (KSV). The relationship is described by the equation: F0/F = 1 + KSV[Q].
-
Static Quenching: Static quenching also results in a linear Stern-Volmer plot.
-
Combined Quenching: If both static and dynamic quenching occur, the plot will show an upward curvature.
-
-
Temperature Dependence: To distinguish between static and dynamic quenching, repeat the experiment at different temperatures.
-
For dynamic quenching , KSV will increase with increasing temperature.
-
For static quenching , KSV will decrease with increasing temperature as the stability of the non-fluorescent complex is reduced.[4]
-
Protocol 2: Selective Excitation of 7-Azatryptophan
This protocol is designed to isolate the fluorescence signal of 7-azaTrp from that of native tryptophan residues.
-
Acquire Absorption Spectra: Measure the absorption spectra of your 7-azaTrp-labeled protein and a corresponding unlabeled protein (if available).
-
Determine Excitation Wavelength: Identify the wavelength at the red edge of the 7-azaTrp absorption spectrum where the absorbance of tryptophan is minimal. This is typically in the range of 310-320 nm.[1]
-
Acquire Emission Spectra: Excite the sample at the selected wavelength and record the emission spectrum. For comparison, you can also acquire an emission spectrum with excitation at 280 nm or 295 nm to observe the contribution from tryptophan.
-
Confirmation: The emission spectrum obtained with excitation at 310-320 nm should be dominated by the characteristic emission of 7-azaTrp (around 380-400 nm in a polar environment).
Visualizations
Caption: Troubleshooting flowchart for low fluorescence intensity in 7-azatryptophan experiments.
Caption: Comparison of dynamic and static fluorescence quenching mechanisms.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [dr.lib.iastate.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 7-Azatryptophan Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-azatryptophan (7-azaTrp) as a fluorescent probe. The information is designed to help optimize experimental conditions and address common challenges encountered during fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of 7-azatryptophan?
7-azatryptophan is a fluorescent analog of tryptophan with distinct spectral characteristics. Its absorption and emission spectra are red-shifted compared to natural tryptophan, which allows for selective excitation and detection.[1][2][3] The fluorescence of 7-azaTrp is highly sensitive to its local environment, making it a valuable probe for studying protein structure and dynamics.[1][4]
Q2: Why is the fluorescence of my 7-azaTrp-containing protein so low in aqueous buffer?
The fluorescence of 7-azatryptophan is known to be significantly quenched in aqueous solutions.[5][6] This quenching is a primary challenge when working with this probe in typical biological buffers. The exposure of the 7-azaTrp residue to water is a major cause of this phenomenon.[6] If the residue is buried within a hydrophobic pocket of the protein, its fluorescence intensity is likely to be higher.[6]
Q3: How does pH affect the fluorescence of 7-azatryptophan?
The fluorescence of 7-azatryptophan is pH-dependent. Its fluorescence decay is single-exponential over a broad pH range (approximately pH 4 to 10), which is an advantage over natural tryptophan.[7] However, at pH values below 4, double-exponential fluorescence decay is observed.[7] The protonation state of the nitrogen at position 7 of the azaindole ring, which has a pKa of about 4.5, can influence the fluorescence properties.[3] It is crucial to maintain a stable pH within the optimal range for consistent and reproducible measurements.
Q4: What are common sources of interference or artifacts in 7-azaTrp fluorescence measurements?
Impurities in commercially available 7-azaindole, the chromophore of 7-azaTrp, can lead to complex fluorescence decays and spectral artifacts.[2] It is important to use highly purified 7-azatryptophan. Additionally, the "inner filter effect" can occur if other components in the solution absorb light at the excitation or emission wavelengths of 7-azaTrp, leading to artificially low fluorescence readings.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fluorescence Intensity | 7-azaTrp residue is exposed to the aqueous solvent. | - Modify the buffer to include viscosity-enhancing agents (e.g., glycerol, sucrose) to reduce solvent-related quenching.- If possible, engineer the protein to move the 7-azaTrp to a more hydrophobic environment. |
| The pH of the buffer is outside the optimal range (4-10). | - Prepare fresh buffer and verify the pH.- Use a buffering agent with a pKa close to the desired experimental pH for better stability. | |
| Presence of quenching agents in the buffer. | - Identify and remove potential quenchers (e.g., heavy metal ions, iodide, acrylamide).- Use high-purity water and reagents for buffer preparation. | |
| Inconsistent or Drifting Fluorescence Signal | Temperature fluctuations during the experiment. | - Use a temperature-controlled cuvette holder to maintain a constant temperature.- Allow samples to equilibrate to the target temperature before measurement. |
| Photobleaching of the 7-azaTrp probe. | - Reduce the excitation light intensity or exposure time.- Use a lower concentration of the probe if the signal-to-noise ratio is acceptable. | |
| Protein aggregation or precipitation. | - Centrifuge the sample before measurement to remove any aggregates.- Optimize buffer conditions (e.g., ionic strength, pH, additives) to improve protein solubility and stability. | |
| Distorted Emission Spectrum | Inner filter effect from other buffer components or high protein concentration. | - Dilute the sample to reduce absorbance.- Correct for the inner filter effect using appropriate mathematical models.[8] |
| Presence of fluorescent impurities. | - Use highly purified protein and reagents.- Run a buffer blank to check for background fluorescence. |
Data Presentation
Table 1: Spectral Properties of 7-Azatryptophan vs. Tryptophan
| Property | 7-Azatryptophan | Tryptophan | Reference(s) |
| Absorption Maximum (λabs) | Red-shifted by ~10 nm | ~280 nm | [1][2] |
| Emission Maximum (λem) | Red-shifted by ~46-70 nm | ~350 nm in water | [1][2][3] |
| Fluorescence Lifetime in Water (pH 7, 20°C) | ~780 ps (single exponential) | Non-exponential decay | [1][7] |
| Quantum Yield in Water (pH 7) | ~0.01 | ~0.12-0.13 | [3][9] |
| Quantum Yield in Acetonitrile | ~0.25 | - | [3] |
Table 2: Effect of Solvent on 7-Azaindole (7-azaTrp Chromophore) Emission
| Solvent | Emission Maximum (λem) | Relative Quantum Yield | Reference(s) |
| Cyclohexane | 325 nm | High (10-fold higher than water) | [3] |
| Diethyl Ether | 345 nm | - | [3] |
| Acetonitrile | 362 nm | - | [3] |
| n-Propanol | 367 nm (and a second band at 520 nm) | Reduced | [3] |
| Water | 400 nm | Low | [3] |
Experimental Protocols
Protocol 1: General Procedure for Measuring 7-Azatryptophan Fluorescence
-
Buffer Preparation:
-
Prepare a buffer solution with a pH between 4 and 10 (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).[10]
-
Ensure all reagents are of high purity to avoid contamination with fluorescent impurities or quenchers.
-
Degas the buffer if oxygen quenching is a concern.
-
-
Sample Preparation:
-
Prepare a stock solution of the 7-azaTrp-containing protein.
-
Dilute the protein stock solution in the chosen buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength to minimize the inner filter effect.
-
If necessary, centrifuge the final sample to remove any aggregates.
-
-
Instrument Settings:
-
Set the excitation wavelength. This is typically at the red edge of the 7-azaTrp absorption band (e.g., 310-320 nm) to selectively excite it over natural tryptophans.[3][11]
-
Set the emission scan range (e.g., 330-550 nm).
-
Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
Use a temperature-controlled cuvette holder to maintain a constant sample temperature.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of a buffer blank.
-
Record the fluorescence emission spectrum of the protein sample.
-
Subtract the buffer blank spectrum from the sample spectrum to correct for background fluorescence.
-
Visualizations
Caption: Experimental workflow for optimizing and measuring 7-azatryptophan fluorescence.
Caption: Key factors influencing the fluorescence of 7-azatryptophan.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the fluorescence emission properties of 7-azatryptophan in reverse micellar environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Expression of Proteins with Unnatural Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the expression of proteins containing unnatural amino acids (Uaas). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields of my protein containing an unnatural amino acid?
Low protein yield is a frequent challenge and can stem from several factors:
-
Inefficient tRNA Synthetase (aaRS): The engineered aaRS may not efficiently charge the orthogonal tRNA with the Uaa.
-
Poor tRNA Orthogonality: The orthogonal tRNA might be recognized by endogenous aaRSs, leading to misincorporation of natural amino acids.[1]
-
Competition with Release Factors: At the amber stop codon (UAG), the suppressor tRNA competes with release factor 1 (RF1), which terminates translation.[1]
-
Toxicity of the Unnatural Amino Acid: The Uaa itself or its metabolites may be toxic to the host cells, impairing growth and protein synthesis.[2]
-
Suboptimal Expression Conditions: Factors like Uaa concentration, induction time, and temperature can significantly impact yield.[3]
-
Inefficient Transport: The Uaa may not be efficiently transported into the host cell.[2][4]
Q2: How can I determine if my unnatural amino acid is toxic to the expression host?
You can assess Uaa toxicity by performing a growth curve analysis. Grow your host cells in media containing a range of Uaa concentrations and monitor the optical density (e.g., OD600 for E. coli) over time. A significant decrease in the growth rate or final cell density compared to a control culture without the Uaa indicates toxicity.
Q3: What is the difference between in vivo and cell-free protein synthesis for Uaa incorporation?
-
In vivo protein synthesis occurs within living cells (e.g., E. coli, mammalian cells). While powerful, it can be limited by factors like Uaa transport across the cell membrane and Uaa toxicity.[2][4]
-
Cell-free protein synthesis (CFPS) is performed in vitro using cell extracts or a reconstituted set of translation machinery. CFPS systems offer greater control over the reaction environment, bypassing issues of cell viability and membrane transport, which can be advantageous for incorporating toxic Uaas or for high-throughput screening.[4][5]
Q4: How can I confirm that the unnatural amino acid has been successfully incorporated into my protein?
Several methods can be used for confirmation:
-
Mass Spectrometry (MS): This is the most direct method to confirm the precise mass of the protein, which will be different from the wild-type protein due to the Uaa incorporation.
-
Western Blotting: If the Uaa contains a unique chemical handle (e.g., an azide or alkyne), you can use click chemistry to attach a reporter molecule (like a fluorescent dye or biotin) and detect it by Western blot.
-
Functional Assays: If the Uaa is incorporated at a critical site for protein function, a change in activity can indicate successful incorporation.
-
SDS-PAGE Analysis: In some cases, a shift in the protein's migration on an SDS-PAGE gel might be observed, although this is not always a reliable indicator.
Troubleshooting Guides
Problem 1: Low or No Protein Yield
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient aaRS/tRNA Pair | Optimize the expression levels of the aaRS and tRNA. Screen different orthogonal pairs if available. | Co-transform your expression host with separate plasmids for the aaRS and tRNA, using promoters of varying strengths to modulate their expression levels.[1] |
| Competition with Release Factor 1 (RF1) | Use an E. coli strain with a deleted or down-regulated RF1 gene (e.g., B-95.ΔA).[1] | Not applicable (requires using a specific pre-engineered strain). |
| Uaa Toxicity | Determine the optimal, non-toxic concentration of the Uaa through a dose-response experiment. Consider using a cell-free expression system.[4] | Toxicity Assay: Inoculate a series of cultures with your expression strain. Add the Uaa at a range of concentrations (e.g., 0.1 mM to 5 mM). Monitor cell growth (OD600) over several hours. The optimal concentration will be the highest that does not significantly inhibit growth. |
| Suboptimal Uaa Concentration in Media | Titrate the concentration of the Uaa in the growth media to find the optimal level for incorporation without causing toxicity. | Uaa Titration for Expression: Set up several small-scale expression cultures. Add the Uaa at varying concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). After induction, analyze the protein yield by SDS-PAGE or Western blot to identify the optimal Uaa concentration. |
| Poor Uaa Uptake | Use a richer growth medium or a cell-free system. Some studies have also engineered transporters to improve Uaa uptake. | Switch from minimal media to a rich medium like LB or TB for E. coli expression. For cell-free systems, the Uaa is directly available in the reaction mixture. |
Problem 2: Misincorporation of Natural Amino Acids
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Lack of Orthogonality of the aaRS/tRNA Pair | Perform a negative control experiment without adding the Uaa to the media. If full-length protein is still produced, it indicates misincorporation of a natural amino acid. | Negative Control Expression: Set up two expression cultures, one with and one without the Uaa. After induction, purify the target protein from both cultures and analyze by mass spectrometry. The presence of full-length protein in the "-Uaa" sample confirms misincorporation. |
| Cross-reactivity of the Engineered aaRS | Re-engineer the aaRS through directed evolution or rational design to improve its specificity for the Uaa. | This is a significant undertaking that involves creating a library of aaRS mutants and screening for variants with improved specificity. |
Quantitative Data Summary
Table 1: Comparison of Unnatural Amino Acid Incorporation Efficiency in E. coli
| Unnatural Amino Acid | Orthogonal Pair | Expression System | Incorporation Efficiency (%) | Reference |
| p-Azidophenylalanine (AzF) | MjTyrRS/tRNATyr | BL21(DE3) | ~10-86% of WT | [6] |
| p-Acetylphenylalanine (AcF) | MjTyrRS/tRNATyr | BL21(DE3) | ~35-50% of WT | [1] |
| O-Methyl-L-tyrosine (OmeY) | EcLeuRS/tRNALeu | Yeast | High RRE | [7] |
| 5-Hydroxytryptophan (5-HTP) | EcTrpRS/tRNATrp | ATMW-BL21 | High | [8] |
RRE: Relative Readthrough Efficiency
Table 2: Protein Yields with and without Unnatural Amino Acids in a Cell-Free System
| Protein | Unnatural Amino Acid | Yield (µg/mL) | Fold-change vs WT | Reference |
| sfGFP | None (Wild-Type) | ~400 | - | [5] |
| sfGFP | p-Propargyloxyphenylalanine (pPaF) at position 2 | ~400 | ~1 | [5] |
| Onconase | None (Wild-Type) | >500 | - | [4] |
| Onconase with Uaa | Varies | Can be higher than WT | >1 | [4] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol outlines the general steps for introducing a TAG codon at a specific site in your gene of interest using a commercial site-directed mutagenesis kit.
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired TAG mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with your template plasmid DNA, the designed primers, PfuUltra HF DNA polymerase (or similar high-fidelity polymerase), and dNTPs.
-
Perform thermal cycling, typically for 12-18 cycles.
-
-
Template Digestion: Digest the parental, methylated template DNA with the Dpn I restriction enzyme, which specifically targets methylated and hemimethylated DNA.
-
Transformation: Transform the Dpn I-treated, nicked plasmid DNA into a high-efficiency competent E. coli strain.
-
Selection and Sequencing: Plate the transformation on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Protein Expression with an Unnatural Amino Acid in E. coli
This protocol is a general guideline for expressing a protein containing a Uaa in E. coli.
-
Transformation: Co-transform your E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with the amber codon and the other encoding the orthogonal aaRS/tRNA pair.
-
Culture Growth:
-
Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger volume of expression medium (e.g., 1 L of LB or TB) containing the antibiotics with the overnight culture.
-
Add the unnatural amino acid to the desired final concentration (typically 1-2 mM).
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction: Induce protein expression by adding IPTG (and arabinose if using a pBAD promoter for the aaRS/tRNA) to the final recommended concentration.
-
Expression: Reduce the temperature to 18-30°C and continue to shake the culture for 16-24 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Purification: Purify your protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
Visualizations
Caption: Experimental workflow for unnatural amino acid incorporation.
Caption: Troubleshooting logic for low protein yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Azatryptophan Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-azatryptophan (7-AW) labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is 7-azatryptophan (7-AW) and why is it used for protein labeling?
7-Azatryptophan is an isoelectronic analog of the natural amino acid tryptophan.[1][2] It is incorporated into proteins, often in vivo, to serve as a fluorescent probe.[1][3] The key advantage of 7-AW is its unique spectral properties, including a red-shifted absorption and fluorescence emission compared to tryptophan, which allows for specific spectroscopic studies of protein structure, dynamics, and interactions.[4][5]
Q2: Are there specific purification resins or methods recommended for 7-AW labeled proteins?
Currently, there are no purification resins designed specifically for 7-AW labeled proteins. Standard protein purification techniques are generally effective. The most common approach is to use an affinity tag, such as a polyhistidine (His-tag), on the protein of interest and purify it using Immobilized Metal Affinity Chromatography (IMAC), typically with a Nickel-NTA (Ni-NTA) resin.[5][6]
Q3: Does the incorporation of 7-AW affect the expression and solubility of the protein?
The incorporation of 7-AW, being a tryptophan analog, is generally well-tolerated and does not significantly perturb the protein's structure.[1] However, as with any non-canonical amino acid, there can be instances where it might slightly alter protein folding and stability, potentially impacting expression levels and solubility. It is advisable to perform a small-scale expression and solubility test before proceeding to large-scale purification.
Q4: Can I use standard methods to determine the concentration of my 7-AW labeled protein?
Standard methods like the Bradford or BCA assay can be used to determine the total protein concentration. However, for spectrophotometric methods that rely on absorbance at 280 nm, it's important to note that 7-AW has a different extinction coefficient than tryptophan.[4] For accurate concentration determination of the labeled protein, the specific extinction coefficient of the 7-AW labeled protein should be calculated or determined experimentally if possible.
Troubleshooting Guides
Problem 1: Low Yield of 7-AW Labeled Protein after Ni-NTA Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | References |
| Inefficient Binding to Ni-NTA Resin | - Ensure the pH of your lysis and binding buffers is between 7.0 and 8.5 for optimal His-tag binding.- Avoid high concentrations of chelating agents (e.g., EDTA) or strong reducing agents (e.g., DTT, TCEP) in your lysis buffer, as they can strip the Ni2+ ions from the resin.- Consider increasing the length of the His-tag (e.g., 8x or 10x His) for stronger binding. | [7][8] |
| Protein Eluted During Wash Steps | - Reduce the imidazole concentration in the wash buffer. Start with a low concentration (e.g., 10-20 mM) and optimize as needed.- Decrease the stringency of the wash buffer by increasing the pH (by 0.5-1.0 unit) or decreasing the NaCl concentration (in 50-100 mM increments). | [9][10] |
| Protein Precipitation on the Column | - Decrease the amount of protein loaded onto the column.- Elute the protein with a linear imidazole gradient instead of a step elution to reduce the protein concentration in the eluate.- Add stabilizing agents to the elution buffer, such as glycerol (up to 20%) or non-ionic detergents (e.g., 0.1-2% Tween-20). | [7][8] |
| His-tag is Inaccessible | - If the His-tag is suspected to be buried within the folded protein, perform the purification under denaturing conditions using agents like 6M guanidine hydrochloride or 8M urea. The protein can then be refolded on-column or after elution. | [7][11] |
Problem 2: Protein Aggregation During or After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | References |
| High Protein Concentration | - Purify the protein at a lower concentration by increasing the volume of buffers used during lysis and chromatography.- If a high final concentration is required, add stabilizing excipients to the final buffer. | [12] |
| Suboptimal Buffer Conditions | - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability.- Additives such as L-arginine, glycerol, or mild detergents can help prevent aggregation. | [13] |
| Incorrect Temperature | - Perform all purification steps at 4°C to minimize the risk of aggregation.- For long-term storage, flash-freeze aliquots in a cryoprotectant (e.g., glycerol) and store at -80°C. | [12][13] |
| Exposure to Air-Liquid Interfaces | - Minimize foaming and vortexing of the protein solution.- Avoid introducing air bubbles during column packing and chromatography. | [13] |
Problem 3: Presence of Contaminating Proteins in the Eluate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | References |
| Non-specific Binding to Ni-NTA Resin | - Increase the imidazole concentration in the wash buffer (in 10 mM increments) to reduce non-specific binding.- Increase the NaCl concentration in the wash buffer (up to 1 M) to disrupt ionic interactions.- Add non-ionic detergents (e.g., 0.05-0.1% Triton X-100 or Tween-20) to the lysis, wash, and elution buffers. | [9] |
| Co-purification of Host Proteins | - Ensure complete cell lysis to prevent association of the target protein with cellular components.- Consider a secondary purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove remaining contaminants. | [8] |
| Proteolytic Degradation | - Add protease inhibitors to the lysis buffer.- Keep the protein sample on ice or at 4°C throughout the purification process. | [11] |
Experimental Protocols
Protocol 1: General Ni-NTA Purification of His-tagged 7-AW Labeled Protein (Native Conditions)
-
Cell Lysis:
-
Resuspend the cell pellet in 1x binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).[14]
-
Add protease inhibitors (e.g., PMSF, benzamidine).[11]
-
Lyse the cells by sonication on ice.[14]
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.[14]
-
Collect the supernatant containing the soluble protein.
-
-
Column Equilibration:
-
Equilibrate a Ni-NTA column with 5-10 column volumes of 1x binding buffer.[15]
-
-
Protein Binding:
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[6]
-
-
Elution:
Protocol 2: Purification under Denaturing Conditions (for Insoluble Proteins)
-
Solubilization of Inclusion Bodies:
-
Chromatography:
-
Perform Ni-NTA chromatography as described in Protocol 1, but with the inclusion of the denaturant in all buffers (binding, wash, and elution).
-
-
Refolding (Optional):
-
Refolding can be attempted on-column by gradually exchanging the denaturing buffer with a native buffer.
-
Alternatively, the eluted denatured protein can be refolded by rapid dilution or dialysis into a refolding buffer.
-
Visualizations
Caption: General workflow for the expression and purification of 7-AW labeled proteins.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol - Protein expression and purification [depts.washington.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 15. Ni-NTA Affinity Chromatography to Characterize Protein–Protein Interactions During Fe-S Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Expression and Purification [protocols.io]
- 17. researchgate.net [researchgate.net]
dealing with spectral overlap in multi-fluorophore experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address spectral overlap in multi-fluorophore experiments.
Troubleshooting Guide
Effectively managing spectral overlap is crucial for obtaining accurate data in multi-fluorophore experiments. This guide provides a systematic approach to troubleshooting common issues.
Problem: Apparent Co-localization or False Positives in Imaging
When distinct signals appear to overlap or you observe fluorescence in a channel where none is expected, spectral bleed-through is a likely culprit.[1][2]
Initial Checks:
-
Review Fluorophore Spectra: Ensure that the chosen fluorophores have minimal spectral overlap.[3] Utilize online spectral viewers to visualize excitation and emission profiles.
-
Verify Filter and Detector Settings: Confirm that the microscope's filter sets and detector bandwidths are optimally configured for your specific fluorophores to minimize the detection of off-target emissions.[1]
Troubleshooting Steps:
-
Sequential Scanning: If your confocal microscope allows, acquire images for each channel sequentially rather than simultaneously. This can prevent bleed-through when emission spectra overlap but excitation spectra are distinct.[4][5]
-
Spectral Unmixing: For significant overlap, employ spectral imaging and linear unmixing algorithms. This post-acquisition analysis mathematically separates the individual spectral components from a mixed signal.[4][6]
Problem: "Smearing" or Skewed Populations in Flow Cytometry Data
This often indicates undercompensation, where the spectral overlap of one fluorophore into another's detector is not adequately corrected.[7]
Initial Checks:
-
Examine Single-Stain Controls: Ensure that single-stain controls were prepared and run correctly for every fluorophore in your panel.[8][9]
-
Review Compensation Matrix: Check the calculated compensation values. Unusually high values may point to a poorly designed panel.
Troubleshooting Steps:
-
Re-run Compensation: If controls are satisfactory, re-calculate the compensation matrix. Ensure that gates for positive and negative populations are set correctly.[10]
-
Adjust Compensation Manually (with caution): As a last resort, manual adjustments can be made, but this should be done with a thorough understanding of the data and potential for introducing user bias.[7][11]
Problem: Negative Values or "Smiling/Frowning" Populations in Flow Cytometry
These artifacts are typically signs of overcompensation, where too much signal has been subtracted.[7]
Initial Checks:
-
Compensation Control Brightness: Verify that your single-stain controls are at least as bright as your experimental samples.[12][13] Dim controls can lead to inaccurate compensation calculations.[14]
-
Autofluorescence: Ensure that the positive and negative populations in your compensation controls have similar autofluorescence levels.[13][15]
Troubleshooting Steps:
-
Prepare New Controls: If control brightness or autofluorescence is an issue, prepare new, optimized single-stain controls.
-
Re-calculate Compensation: Use the new controls to generate a more accurate compensation matrix.
Frequently Asked Questions (FAQs)
Panel Design & Fluorophore Selection
Q1: What is spectral overlap and why is it a problem?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection range of another.[1][7] This can lead to false-positive signals and inaccurate quantification, compromising the integrity of your results.[16][17]
Q2: How can I minimize spectral overlap when designing a multi-color panel?
-
Utilize Spectral Viewers: Online tools can help you select fluorophores with minimal emission overlap.[7]
-
Choose Bright Fluorophores for Lowly Expressed Targets: Pair antibodies for rare or weakly expressed antigens with the brightest fluorophores to improve signal-to-noise.[18]
-
Spread Fluorophores Across Lasers: Distribute your chosen fluorophores across the available lasers on your instrument to reduce excitation overlap.[11]
Q3: Are there any fluorophore combinations I should absolutely avoid?
Certain combinations, like APC and PE-Cy5, are known for a high degree of spectral overlap and should be avoided if possible.[19] Always consult a spectral viewer when considering fluorophores with adjacent emission maxima.
Compensation & Controls
Q4: What are compensation controls and why are they essential?
Compensation controls are samples stained with a single fluorophore from your experimental panel.[7] They are crucial for calculating the amount of spectral overlap, or "spillover," from each fluorophore into every other detector.[11][20] This allows for a mathematical correction called compensation.[7]
Q5: What are the key rules for preparing proper compensation controls?
-
One Color Per Control: Each control must be stained with only one fluorophore.[13]
-
Brightness Matters: The positive population in your control must be at least as bright as any corresponding sample in your experiment.[12][14]
-
Match Fluorophores Exactly: The fluorophore in the control must be identical to the one in your experiment.[15] This is especially critical for tandem dyes, where lot-to-lot variability exists.[11][21]
-
Identical Treatment: Treat your compensation controls in the same manner as your experimental samples, including fixation and permeabilization steps.[10]
-
Include Positive and Negative Populations: Each control needs a clearly defined negative and positive population to accurately calculate spillover.[11][13]
Q6: Can I use compensation beads instead of cells for my controls?
Yes, antibody-capture beads can be used and are often preferred as they provide bright, distinct positive signals, which can be difficult to achieve with rare cell populations.[8][20]
Tandem Dyes
Q7: What are tandem dyes and what special considerations do they require?
Tandem dyes consist of two covalently linked fluorophores, a donor and an acceptor. Energy is transferred from the donor to the acceptor (FRET), resulting in emission at a longer wavelength.[21] However, they can degrade due to light exposure, temperature changes, or fixation, causing the acceptor to detach.[22]
Q8: What happens when a tandem dye degrades?
Degradation leads to a loss of emission from the acceptor and an increase in signal from the donor molecule. This can appear as undercompensation and lead to false-positive results in the donor's channel.[21][23]
Q9: How can I mitigate issues with tandem dye degradation?
-
Proper Storage: Protect tandem dye conjugates from light and avoid freezing.[22]
-
Minimize Fixation Time: If fixation is necessary, keep the duration as short as possible.
-
Lot-Specific Controls: Always run a single-stain compensation control for each specific lot of a tandem dye used in your experiment due to potential variability.[21][24]
Data Analysis & Interpretation
Q10: What is the difference between compensation and spectral unmixing?
Compensation is a mathematical correction used in conventional flow cytometry to subtract the spillover from each fluorophore.[7] Spectral unmixing is a more advanced technique used in spectral flow cytometry and some microscopy applications. It computationally separates the full emission spectrum of each fluorophore from the combined signal.[6][25]
Q11: My data shows skewed or "smeared" populations after compensation. What should I do?
This is a classic sign of undercompensation.[7] The first step is to carefully re-examine your single-stain controls for proper preparation and brightness. If the controls are sound, re-calculate the compensation matrix, ensuring your gating is accurate.
Q12: I see negative fluorescence values in my compensated data. What does this mean?
Negative values typically indicate overcompensation.[7] This can happen if your compensation controls were not bright enough or if the autofluorescence of your control populations didn't match.
Data & Protocols
Table 1: Common Fluorophore Combinations with High Spectral Overlap
| Fluorophore 1 | Fluorophore 2 | Primary Instrument | Recommendation |
| FITC | PE | Flow Cytometer | Use with caution; requires significant compensation.[17] |
| APC | Alexa Fluor 647 | Flow Cytometer | Very high overlap; difficult to unmix.[26] |
| GFP | YFP | Microscope | Significant spectral bleed-through; sequential imaging or spectral unmixing is recommended. |
| PE-Cy5 | APC | Flow Cytometer | High degree of emission overlap; avoid if possible.[19] |
Experimental Protocol: Generating a Compensation Matrix in Flow Cytometry
-
Prepare Single-Stain Controls: For each fluorophore in your multi-color panel, prepare a separate sample of cells or compensation beads stained with only that single fluorophore-conjugated antibody.[8] Also, prepare an unstained control sample.[8]
-
Set Instrument Voltages: Run the unstained control to set the baseline voltages (PMT settings) for each detector, ensuring autofluorescence is on scale.[16]
-
Acquire Control Data: Run each single-stain control and collect a sufficient number of events (a minimum of 5,000 positive events is recommended).[27]
-
Gate Populations: For each control, create a plot showing the primary channel for that fluorophore versus a secondary channel. Gate the negative and positive populations.
-
Calculate Compensation: Use your flow cytometry software's automated compensation algorithm to calculate the spillover values and generate the compensation matrix.[12]
-
Apply and Review: Apply the compensation matrix to your multi-color experimental samples. Visually inspect bivariate plots to ensure that populations are properly compensated (i.e., the median fluorescence intensity of the negative population is equal to the median of the positive population in the spillover channel).[19]
Visualizations
Caption: A workflow for troubleshooting spectral overlap issues.
Caption: How compensation corrects for spectral spillover.
Caption: A decision tree for selecting optimal fluorophores.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. BleedThrough | Scientific Volume Imaging [svi.nl]
- 3. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. microscopyfocus.com [microscopyfocus.com]
- 5. Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 7. Spectral Overlap | Cytometry [cytometry.mlsascp.com]
- 8. Spectral Compensation in Flow Cytometry | Proteintech Group [ptglab.com]
- 9. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 10. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 11. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 5 tips for Flow Cytometry Panel Design [bio-techne.com]
- 19. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 20. Compensation Controls | McGovern Medical School [med.uth.edu]
- 21. Tandem Dyes - FluoroFinder [fluorofinder.com]
- 22. cytometry.org [cytometry.org]
- 23. FCF @ UNIL January 2022 (Tandem Dyes) [wp.unil.ch]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. beckman.com [beckman.com]
- 26. Automated Voltage Settings for Optimal Assays | FluoroFinder [fluorofinder.com]
- 27. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
Technical Support Center: Analysis of Protein Dynamics Data
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the analysis of protein dynamics data. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments using techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
I. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Sequence Coverage | Inefficient proteolysis. | Optimize digestion conditions: screen different proteases (e.g., pepsin, protease XIII), denaturants (e.g., 1.6-6 M guanidinium chloride, 2-8 M urea), and digestion times.[1] |
| Poor peptide separation. | Optimize the liquid chromatography gradient and consider using ion mobility spectrometry (IMS) for better separation of peptides.[1] | |
| High Back-Exchange | Suboptimal quenching conditions. | Ensure the quench buffer is at a low pH (typically 2.5) and temperature (0°C) to minimize back-exchange.[2] |
| Slow sample processing. | Automate the HDX-MS workflow to reduce the time between quenching and data acquisition. | |
| Bimodal Isotopic Distributions (EX1 Kinetics) | Protein undergoes a large conformational change or unfolding/refolding. | Confirm EX1 kinetics by observing a bimodal pattern in the isotopic distribution of the peptide's mass spectrum.[1][2] Pulse-labeling experiments can also be used to verify refolding events.[1] |
| Peptide Carry-Over | Peptides from a previous run are retained on the chromatography system. | Run a buffer blank between samples and observe for residual peptides. Optimize column washing steps to minimize carry-over.[1] |
| Difficulty in Data Interpretation | Overlapping isotopic distributions. | Employ deconvolution software to separate and analyze overlapping peptide signals.[3] |
| Incorrect peptide identification. | Manually verify peptide assignments, especially for low-abundance species.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of hydrogen-deuterium exchange?
A1: The rate of exchange is primarily influenced by the protein's conformation and dynamics, specifically the stability of hydrogen-bonding networks.[4] Other critical experimental factors include the pH and temperature of the labeling solution.[1][4]
Q2: How can I achieve single-residue resolution in HDX-MS?
A2: While bottom-up HDX-MS typically provides peptide-level resolution, single-residue information can be obtained through "soft" fragmentation methods like electron transfer dissociation (ETD) and electron capture dissociation (ECD).[1] However, these methods require careful control to prevent "scrambling" of the deuterium label.[1]
Q3: What are EX1 and EX2 kinetics in the context of HDX-MS?
A3: EX2 kinetics are most commonly observed and represent a gradual increase in deuterium incorporation over time, seen as a single isotopic envelope shifting to a higher mass.[1] EX1 kinetics occur when the rate of protein opening is much slower than the intrinsic exchange rate, resulting in a bimodal isotopic distribution representing the closed (unexchanged) and open (fully exchanged) states.[1][2]
Experimental Workflow & Data Analysis Pathway
Caption: A generalized workflow for a bottom-up HDX-MS experiment and subsequent data analysis.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | Low protein concentration or solubility. | Increase protein concentration if possible. Optimize buffer conditions (pH, salt concentration) to improve solubility. |
| Incorrectly set experimental parameters. | Optimize acquisition parameters, including the number of scans and relaxation delays. | |
| Signal Overlap/Crowding | Large protein size. | Use higher-dimensional NMR experiments (3D, 4D) to improve spectral resolution. Isotope labeling (¹³C, ¹⁵N) is essential. |
| Intrinsically disordered protein regions. | Employ specialized NMR methods for studying intrinsically disordered proteins (IDPs).[5] | |
| Ambiguous Peak Assignments | Incomplete set of experiments. | Collect a comprehensive set of triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone assignments. |
| Difficulty Quantifying Dynamics | Inappropriate NMR experiment for the timescale of motion. | Select NMR experiments that are sensitive to the timescale of interest (e.g., relaxation dispersion for µs-ms, nuclear spin relaxation for ps-ns).[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the different timescales of protein motion that can be studied by NMR?
A1: NMR spectroscopy can probe a wide range of protein dynamics, from fast (picoseconds to nanoseconds) motions like bond vibrations and side-chain rotations to slower (microseconds to seconds) conformational changes, and even very slow processes (seconds to minutes) like protein folding.[6][7][8]
Q2: How can I study "invisible" or transiently populated protein states?
A2: NMR relaxation methods, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and rotating frame relaxation dispersion (R²eff), are powerful for characterizing sparsely populated and transiently formed "excited states" that are crucial for function.[6][8]
Q3: Can NMR be used to study large protein complexes?
A3: Yes, with advancements like methyl-TROSY NMR, it is possible to study the structure and dynamics of very large protein assemblies.[9] Combining NMR data with information from other techniques like cryo-electron microscopy (cryo-EM) provides a more complete picture.[9]
NMR Methods for Protein Dynamics
Caption: A selection of NMR techniques categorized by the timescale of protein dynamics they probe.
III. Computational Modeling (Molecular Dynamics Simulations)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Simulation Instability (Crashing) | Poorly equilibrated system. | Ensure the system is thoroughly energy minimized and equilibrated before the production run.[10][11] Check for bad contacts or large charges in the topology.[11] |
| Inappropriate force field. | Select a force field that is well-validated for your protein and any cofactors or ligands. Inaccuracies in force fields can lead to deviations from the native state.[12][13][14] | |
| Lack of Convergence | Insufficient sampling time. | Extend the simulation time. The required duration depends on the timescale of the process being studied.[13] |
| Deviation from Experimental Structure | Force field inaccuracies. | Consider using restraints based on experimental data to guide the simulation.[12][15] However, be aware that strong restraints can limit the exploration of conformational space.[15][16] |
| Inadequate water model. | The choice of water model is crucial as it can affect protein conformational equilibria.[14] | |
| Difficulty in Data Analysis | Large volume of trajectory data. | Use analysis tools to calculate specific metrics of interest, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and principal component analysis (PCA). |
Frequently Asked Questions (FAQs)
Q1: How long should my molecular dynamics simulation be?
A1: The simulation length depends on the biological question. While longer is often better for thorough sampling, it is a trade-off with computational cost.[13] Some processes, like local fluctuations, may be captured in nanoseconds, while larger conformational changes can require microseconds or longer.
Q2: What is the purpose of a force field in MD simulations?
A2: A force field is a set of equations and parameters that describes the potential energy of a system of atoms.[13] The accuracy of the simulation is highly dependent on the quality of the force field used.[10][13]
Q3: My refined model from MD simulation is not better than the initial model. What could be the reason?
A3: This is a common challenge in protein structure refinement.[15][17] Potential reasons include inaccuracies in the force field, insufficient sampling, or the initial model being trapped in a local energy minimum.[12][16] Methodological improvements, such as enhanced sampling techniques and improved scoring functions, are often required.[15][17]
MD Simulation and Refinement Protocol
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bottom-up hydrogen deuterium exchange mass spectrometry: data analysis and interpretation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein dynamics and function from solution state NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Integrative Approaches for Characterizing Protein Dynamics: NMR, CryoEM and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Insights from molecular dynamics simulations for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in protein folding simulations: Timescale, representation, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. What makes it difficult to refine protein models further via molecular dynamics simulations? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Structure Refinement via Molecular-Dynamics Simulations: What works and what does not? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Azatryptophan Fluorescence Data Interpretation
Welcome to the technical support center for researchers utilizing 7-azatryptophan (7-AW) as a fluorescent probe. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common pitfalls and ensure accurate interpretation of your fluorescence data.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with 7-AW.
Question 1: Why is the fluorescence intensity of my 7-AW-labeled protein much lower than expected, especially in aqueous buffer?
Answer:
This is a common observation and is often due to the intrinsic properties of 7-AW. The fluorescence of 7-AW is highly sensitive to its local environment and is known to be significantly quenched in polar solvents like water.[1][2]
Troubleshooting Steps:
-
Confirm 7-AW Incorporation: First, ensure that 7-AW has been successfully incorporated into your protein. This can be verified using mass spectrometry.
-
Assess the Local Environment: The low intensity likely indicates that the 7-AW residue is exposed to the aqueous solvent.[2] In a nonpolar or buried environment within the protein, the quantum yield is expected to be higher.
-
Buffer Composition: Check your buffer for potential quenching agents. While water itself is a major quencher, other components could also contribute.
-
Compare with a Denatured Control: Measure the fluorescence of your protein under denaturing conditions (e.g., in the presence of guanidine hydrochloride). A significant decrease in fluorescence upon denaturation would confirm that the native state shields the 7-AW from the solvent.[2]
Question 2: I observe a significant red-shift in the emission spectrum of my 7-AW-labeled protein upon ligand binding. What does this indicate?
Answer:
A red-shift in the 7-AW fluorescence emission spectrum typically signifies a change in the polarity of the microenvironment around the probe, specifically an increase in polarity.[1]
Possible Interpretations:
-
Conformational Change: Ligand binding may induce a conformational change in the protein that moves the 7-AW residue to a more solvent-exposed or polar region.
-
Direct Interaction with Ligand: The 7-AW residue might be directly interacting with a polar moiety on the bound ligand.
-
Water Penetration: The binding event could facilitate the penetration of water molecules into the local environment of the 7-AW.
To distinguish between these possibilities, consider site-directed mutagenesis to move the 7-AW to different locations or use computational modeling to predict environmental changes upon ligand binding.
Question 3: My fluorescence decay kinetics for 7-AW are not mono-exponential. What could be the cause?
Answer:
While 7-AW is known for its generally single-exponential fluorescence decay in water, which simplifies analysis compared to tryptophan,[3][4][5][6] non-exponential decay can occur under certain circumstances.
Potential Causes:
-
Heterogeneous Environment: The 7-AW probe might exist in multiple local environments within the protein, each with a distinct fluorescence lifetime. This could be due to protein conformational heterogeneity.
-
Excited-State Reactions: Although less common than with other probes, excited-state reactions such as tautomerization could potentially contribute to complex decay kinetics, especially in specific microenvironments.[3]
-
Presence of Impurities: Commercially available 7-azaindole, the chromophore of 7-AW, can contain fluorescent impurities with different decay characteristics.[3] Ensure the purity of your 7-AW source.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-mono-exponential decay of 7-AW fluorescence.
Question 4: Can I use Förster Resonance Energy Transfer (FRET) with 7-AW?
Answer:
Yes, 7-AW can be an excellent FRET partner. Its red-shifted absorption and emission spectra compared to tryptophan make it a suitable acceptor for energy transfer from a tryptophan donor.[1] This allows for the study of conformational changes and intermolecular interactions.
Key Considerations:
-
Spectral Overlap: Ensure there is sufficient spectral overlap between the emission spectrum of the donor (e.g., tryptophan) and the absorption spectrum of the 7-AW acceptor.
-
Selective Excitation: The red-shifted absorption of 7-AW allows for its selective excitation without exciting the tryptophan donor, which is useful for control experiments.[1]
Data Presentation
Table 1: Environmental Sensitivity of 7-Azaindole (7-AI) Fluorescence
| Solvent | Emission λmax (nm) | Quantum Yield (Φ) |
| Cyclohexane | 325 | ~0.25 (relative) |
| Diethyl ether | 345 | - |
| Acetonitrile | 362 | 0.25 |
| n-Propanol | 367 (and a second band at 520) | - |
| Water | 400 | 0.01 |
Data compiled from[1]
Table 2: Spectroscopic Properties of Tryptophan vs. 7-Azatryptophan in Aqueous Solution
| Property | Tryptophan | 7-Azatryptophan |
| Absorption λmax | ~280 nm | Red-shifted by ~10 nm |
| Emission λmax | ~350-355 nm | Red-shifted by 46-70 nm (to ~400 nm)[1][3] |
| Fluorescence Decay | Non-exponential | Generally single-exponential[3][4][5][6] |
Experimental Protocols
Protocol 1: Steady-State Fluorescence Spectroscopy of 7-AW Labeled Proteins
Objective: To measure the fluorescence emission spectrum of a 7-AW labeled protein and assess changes due to environmental perturbations (e.g., ligand binding, denaturation).
Materials:
-
Fluorometer with temperature control
-
Quartz cuvette
-
7-AW labeled protein sample
-
Appropriate buffer
-
Ligand or denaturant solution
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the desired temperature for the sample holder.
-
-
Sample Preparation:
-
Prepare a dilute solution of your 7-AW labeled protein in the appropriate buffer. The optimal concentration should be determined empirically to avoid inner filter effects.
-
Prepare a buffer blank.
-
-
Measurement:
-
Record a buffer blank spectrum using the same acquisition parameters as for the sample.
-
Place the protein sample in the fluorometer.
-
Set the excitation wavelength. For selective excitation of 7-AW, use a wavelength between 310-320 nm.[1][7] To excite both tryptophan and 7-AW, use ~280 nm or ~295 nm.
-
Scan the emission spectrum over a suitable range (e.g., 320-550 nm).
-
If investigating an interaction, add the ligand or denaturant, allow for equilibration, and record the emission spectrum again.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.
-
Normalize the spectra for concentration if necessary.
-
Determine the wavelength of maximum emission (λmax) and the integrated fluorescence intensity.
-
Experimental Workflow for Steady-State Fluorescence:
Caption: Workflow for a steady-state fluorescence experiment with 7-AW.
Protocol 2: Time-Resolved Fluorescence Spectroscopy of 7-AW Labeled Proteins
Objective: To measure the fluorescence lifetime of a 7-AW labeled protein.
Materials:
-
Time-correlated single-photon counting (TCSPC) or frequency-domain fluorometer
-
Pulsed light source (e.g., laser diode or LED) with an appropriate excitation wavelength (e.g., 310 nm)
-
7-AW labeled protein sample
-
Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox)
Procedure:
-
Instrument Setup:
-
Set up the instrument according to the manufacturer's instructions.
-
Select an appropriate excitation wavelength.
-
-
IRF Measurement:
-
Measure the instrument response function using a scattering solution.
-
-
Sample Measurement:
-
Measure the fluorescence decay of the 7-AW labeled protein sample. Collect photons until sufficient counts are in the peak channel for good statistics.
-
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data to one or more exponential components, taking the IRF into account.
-
Evaluate the goodness of the fit using statistical parameters like chi-squared.
-
Signaling Pathway Analogy for Data Interpretation:
Caption: Logical flow from an experimental stimulus to an observable change in 7-AW fluorescence.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Proteins Containing 7-Azatryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with the stability of proteins containing the fluorescent noncanonical amino acid, 7-azatryptophan (7-AW).
Frequently Asked Questions (FAQs)
Q1: What is 7-azatryptophan (7-AW) and why is it used in protein studies?
A1: 7-azatryptophan is an analog of the natural amino acid tryptophan (Trp), where the carbon atom at position 7 of the indole ring is replaced by a nitrogen atom.[1] This substitution endows 7-AW with unique spectroscopic properties, including a red-shifted absorption and fluorescence emission compared to tryptophan, making it a valuable probe for studying protein structure, dynamics, folding, and protein-protein interactions.[1][2] Its distinct fluorescence allows for selective excitation and detection, which can help overcome the complex photophysics often associated with natural tryptophan residues.[1][3]
Q2: Does incorporating 7-AW affect the overall structure of a protein?
A2: Generally, the incorporation of 7-AW causes minimal perturbation to the protein's secondary structure. Studies using circular dichroism (CD) spectroscopy on proteins like staphylococcal nuclease have shown that the CD spectra of the 7-AW-containing variants are similar to the wild-type protein, indicating that the degree of secondary structure is not significantly changed.[2] However, subtle changes in the tertiary structure or local environment cannot be ruled out and may contribute to differences in stability and function.
Q3: What are the main challenges associated with incorporating 7-AW into proteins?
A3: The primary challenges are decreased protein stability and fluorescence quenching. Proteins containing 7-AW often exhibit lower stability compared to their wild-type counterparts.[2][4] Furthermore, the fluorescence of 7-AW is highly sensitive to its environment and is significantly quenched in aqueous (polar) solutions, which can limit its utility as a fluorescent probe when the residue is solvent-exposed.[3][5]
Q4: Are there alternatives to 7-AW with better photophysical properties?
A4: Yes, other azatryptophans, such as 4-azatryptophan (4-AW) and 5-azatryptophan (5-AW), have been identified as potentially superior optical probes. They exhibit a more pronounced red-shift, significantly higher quantum yields in aqueous buffers, and enhanced resistance to quenching compared to 7-AW.[3][5] These analogs may be better choices for applications where the fluorescent probe is likely to be exposed to the solvent.
Troubleshooting Guides
Issue 1: Low Yield or Aggregation of 7-AW Containing Protein
Your protein expresses at low levels or precipitates during purification and storage. This is a common issue, as 7-AW incorporation can reduce protein stability.[2]
Possible Cause & Solution
-
Decreased Intrinsic Stability: The substitution of Trp with 7-AW can destabilize the protein fold.
-
Optimize Expression Conditions: Reduce the expression temperature (e.g., 15-25°C) to slow down protein synthesis and promote proper folding.[6] Lowering the concentration of the induction agent (e.g., IPTG) can also reduce the rate of transcription and prevent the accumulation of misfolded protein.[6]
-
Optimize Buffer Conditions: Protein solubility is highly dependent on pH and ionic strength.[7] Experiment with a range of pH values, moving the buffer pH at least one unit away from the protein's isoelectric point (pI).[8] Adjust the salt concentration (e.g., 150-500 mM NaCl) to shield electrostatic interactions that may lead to aggregation.[6][8]
-
Use Stabilizing Additives: Include additives in your lysis and storage buffers. Glycerol (5-20%), polyethylene glycol (PEG), or low concentrations of non-denaturing detergents can help stabilize the protein.[7][8]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[8] Perform purification and storage at the lowest feasible protein concentration.
-
Issue 2: Weak or No Fluorescence Signal from 7-AW Labeled Protein
You have successfully purified your 7-AW containing protein, but the fluorescence intensity is much lower than expected.
Possible Cause & Solution
-
Solvent Quenching: The fluorescence of 7-AW is strongly quenched when exposed to polar environments, such as the aqueous buffer.[3][5] This is the most common reason for a weak signal.
-
Confirm Solvent Exposure: If your protein's structure is known, verify the location of the 7-AW residue. If it is on the surface, quenching is likely. Denaturation studies can also confirm this; the fluorescence of 7-AW is almost fully quenched in the unfolded state.[3]
-
Change Buffer Components: While challenging to overcome, you can test the effect of less polar additives or co-solvents, but be mindful of their potential impact on protein structure and function.
-
Consider Alternative Probes: For solvent-exposed sites, consider using 4-azatryptophan or 5-azatryptophan, which are more resistant to quenching in aqueous solutions.[3][5]
-
-
Protonation at Low pH: Below pH 4, the 7-azaindole nitrogen can become protonated, which strongly affects the residue's fluorescence and can further decrease protein stability.[4]
-
Adjust Buffer pH: Ensure your experimental buffer pH is well above 5.0 to avoid protonation effects.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on proteins containing 7-azatryptophan and related analogs.
Table 1: Incorporation Efficiency and Stability of 7-AW Proteins
| Protein | Organism/System | Incorporation Efficiency (%) | Stability Observation | Reference |
| Staphylococcal Nuclease | E. coli auxotroph | ~98% | Apparent stability is less than the wild-type Trp form; shows a non-two-state unfolding transition. | [2] |
| Annexin A5 | E. coli auxotroph | ~80% | Unfolded protein fluorescence is almost fully quenched, reflecting solvent accessibility. | [3] |
| Phage Lambda Lysozyme | E. coli | Efficient | Stability is mildly reduced above pH 5 but strongly decreased below pH 4. | [4] |
Table 2: Spectroscopic Properties of Azatryptophan Analogs
| Analog | Absorption Max (λmax) | Emission Max (λmax) | Key Property | Reference |
| Tryptophan (Trp) | ~280 nm | ~350 nm (environment dependent) | Standard intrinsic fluorophore. | [1] |
| 7-Azatryptophan (7-AW) | Red-shifted by ~10 nm vs. Trp | Red-shifted by ~46 nm vs. Trp | Fluorescence is strongly quenched in aqueous solutions. | [1][3] |
| 4-Azatryptophan (4-AW) | N/A | ~418 nm (free amino acid) | Higher quantum yield and enhanced quenching resistance compared to 7-AW. | [3][5] |
| 5-Azatryptophan (5-AW) | N/A | >400 nm | Higher quantum yield and enhanced quenching resistance compared to 7-AW. | [3][5] |
Experimental Protocols & Methodologies
Protocol 1: Biosynthetic Incorporation of 7-AW in E. coli
This protocol is adapted from methods used for staphylococcal nuclease and annexin A5.[2][3] It utilizes a tryptophan auxotroph E. coli strain, which cannot synthesize its own tryptophan.
Materials:
-
Tryptophan auxotroph E. coli strain (e.g., derived from DL41) transformed with the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with all amino acids except tryptophan.
-
L-Tryptophan and L-7-Azatryptophan stock solutions.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, protease inhibitors).
Procedure:
-
Starter Culture: Inoculate a 50 mL starter culture of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 1 L of supplemented minimal media with the overnight culture. Add a limiting amount of L-tryptophan (e.g., 20 mg/L) to allow for initial cell growth. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Pellet the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet once with sterile minimal media (no tryptophan) to remove any remaining tryptophan.
-
Resuspend the cells in 1 L of fresh minimal media. Add L-7-azatryptophan to a final concentration of 50-100 mg/L.
-
Allow the cells to acclimate for 15-20 minutes, then induce protein expression by adding the inducing agent (e.g., 0.5 mM IPTG).
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).
-
Purification: Clarify the lysate by centrifugation and purify the 7-AW containing protein using appropriate chromatography techniques (e.g., IMAC, size-exclusion). Confirm incorporation using mass spectrometry.
Protocol 2: Guanidine Hydrochloride (Gdn-HCl) Denaturation Assay
This assay is used to assess the stability of the protein by monitoring changes in fluorescence or CD signal as a function of denaturant concentration.[2]
Materials:
-
Purified protein (wild-type and 7-AW variant) at a known concentration (e.g., 5-10 µM).
-
Native Buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.0).
-
Denaturing Buffer (Native Buffer containing 6-8 M Gdn-HCl).
Procedure:
-
Sample Preparation: Prepare a series of samples (e.g., 20 samples in total) with a fixed protein concentration and varying concentrations of Gdn-HCl, from 0 M to 6 M. This is typically done by mixing appropriate volumes of the Native and Denaturing Buffers.
-
Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 4-12 hours) to ensure equilibrium is reached.
-
Data Acquisition:
-
Fluorescence: Measure the fluorescence emission spectrum for each sample. For 7-AW, excite at ~295-300 nm and record the emission from 320 nm to 450 nm. Monitor the change in emission maximum wavelength or total intensity.
-
Circular Dichroism (CD): Measure the far-UV CD signal at a wavelength corresponding to a maximum for the protein's secondary structure (e.g., 222 nm for alpha-helical proteins).
-
-
Data Analysis: Plot the measured signal (fluorescence intensity, emission maximum, or CD signal) against the Gdn-HCl concentration. Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔGunfolding).
Visualizations
Caption: Workflow for biosynthetic incorporation of 7-azatryptophan.
References
- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
5'-Phosphopyridoxyl-7-azatryptophan vs. Tryptophan as a Fluorescent Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent probe is paramount for the success of biophysical and biochemical studies. Tryptophan, an intrinsic fluorescent amino acid, has long served as a valuable tool for investigating protein structure, dynamics, and interactions. However, its modest quantum yield and complex photophysics can be limiting. This has spurred the development of tryptophan analogs with enhanced fluorescent properties. This guide provides a detailed comparison of the naturally occurring amino acid tryptophan and a synthetic analog, 5'-Phosphopyridoxyl-7-azatryptophan (5-PP-7-azaTrp), as fluorescent probes for protein studies.
Executive Summary
This guide offers a head-to-head comparison of this compound and tryptophan, focusing on their fluorescence properties and potential applications. While tryptophan is a readily available intrinsic probe, 5-PP-7-azaTrp, a derivative of the fluorescent tryptophan analog 7-azatryptophan, offers the potential for red-shifted spectra and unique photophysical characteristics. Direct quantitative data for 5-PP-7-azaTrp is limited in the current literature; therefore, this comparison draws upon the well-characterized properties of tryptophan and 7-azatryptophan, and the known interactions between pyridoxal 5'-phosphate and tryptophan.
Quantitative Comparison of Fluorescent Properties
| Property | Tryptophan | 7-Azatryptophan | This compound (Inferred) |
| Excitation Max. (λex) | ~280 nm[1] | ~290 nm (red-shifted by ~10 nm vs. Trp) | Likely similar to or slightly red-shifted from 7-azatryptophan due to the pyridoxyl group. |
| Emission Max. (λem) | ~350 nm (highly solvent dependent, 307-353 nm in proteins)[2] | ~396 nm (red-shifted by ~46 nm vs. Trp in aqueous solution)[3] | The emission is expected to be further modulated by the pyridoxal phosphate moiety, potentially leading to further shifts or quenching.[1] |
| Quantum Yield (Φ) | ~0.13-0.15 (in water)[1][4] | Highly solvent dependent: ~0.01 in water, up to 0.25 in acetonitrile.[3] | The quantum yield is likely to be influenced by intramolecular quenching by the pyridoxal phosphate group.[1] |
| Fluorescence Lifetime (τ) | Multi-exponential decay (~0.5 ns and ~3.1 ns in water) | Single-exponential decay in water (~0.8 ns). | The decay kinetics are unknown but may be complex due to potential interactions with the pyridoxyl group. |
| Stokes Shift | ~70 nm | ~106 nm | Expected to be large, similar to or greater than 7-azatryptophan. |
In-Depth Comparison
Spectral Properties
Tryptophan exhibits an excitation maximum around 280 nm and an emission maximum around 350 nm, which is highly sensitive to the polarity of its local environment.[1][2] This sensitivity, while useful for probing conformational changes, can also complicate data interpretation. 7-Azatryptophan, the core fluorophore of 5-PP-7-azaTrp, displays a desirable red-shift in both its absorption and emission spectra compared to tryptophan.[3] This shift can help to spectrally resolve the analog's fluorescence from that of endogenous tryptophans in a protein. The pyridoxal 5'-phosphate (PLP) moiety in 5-PP-7-azaTrp is known to quench the fluorescence of nearby tryptophan residues, suggesting that the fluorescence of 5-PP-7-azaTrp may be intrinsically modulated.[1]
Quantum Yield and Fluorescence Lifetime
The quantum yield of tryptophan in aqueous solution is modest.[1][4] In contrast, 7-azatryptophan's quantum yield is highly dependent on its environment, being significantly quenched in aqueous solutions but enhanced in nonpolar environments.[3] This property can be advantageous for probing ligand binding or protein folding events that alter the probe's solvent exposure. A key distinction is the fluorescence decay kinetics. Tryptophan exhibits a complex, multi-exponential decay, which can be challenging to analyze. 7-Azatryptophan, however, displays a single-exponential decay in water, simplifying lifetime-based measurements. The fluorescence lifetime of 5-PP-7-azaTrp remains to be experimentally determined.
Experimental Protocols
Biosynthetic Incorporation of this compound
The following is a generalized protocol for the biosynthetic incorporation of tryptophan analogs like 5-PP-7-azaTrp into proteins using a tryptophan-auxotrophic E. coli strain. This method would require optimization for 5-PP-7-azaTrp.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., M5219).
-
Expression vector containing the gene of interest.
-
Minimal media (M9) supplemented with all amino acids except tryptophan.
-
This compound.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer.
-
Purification resin (specific to the protein's affinity tag).
Procedure:
-
Transformation: Transform the tryptophan-auxotrophic E. coli strain with the expression vector.
-
Starter Culture: Inoculate a single colony into LB medium and grow overnight at 37°C.
-
Main Culture: Inoculate minimal media (supplemented with all amino acids except tryptophan) with the overnight culture.
-
Growth: Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induction and Analog Addition: Pellet the cells by centrifugation and resuspend them in minimal media lacking tryptophan but containing this compound (concentration to be optimized, typically in the µM to mM range). Add the inducing agent (e.g., IPTG) to initiate protein expression.
-
Expression: Continue to grow the culture for several hours (typically 3-4 hours) at a reduced temperature (e.g., 25-30°C) to allow for protein expression and incorporation of the analog.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Purification: Purify the protein containing the incorporated 5-PP-7-azaTrp using affinity chromatography based on the protein's tag.
Fluorescence Spectroscopy
Instrumentation:
-
Fluorometer equipped with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Scan:
-
To determine the excitation maximum, set the emission wavelength to the expected maximum (e.g., ~400 nm for a 7-azatryptophan derivative) and scan a range of excitation wavelengths (e.g., 270-350 nm).
-
To determine the emission maximum, set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 350-500 nm).
-
-
Quantum Yield Measurement: The quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The following equation is used: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement: Fluorescence lifetime is measured using a time-correlated single-photon counting (TCSPC) system. The decay data is fitted to an exponential decay model to determine the lifetime (τ).
Visualizing Experimental Workflows and Concepts
The following diagrams, generated using Graphviz, illustrate key experimental workflows and concepts relevant to the use of these fluorescent probes.
Caption: Workflow for biosynthetic incorporation of a fluorescent tryptophan analog.
Caption: Principle of fluorescence quenching in a protein-protein interaction assay.
Conclusion
Tryptophan remains a valuable and readily accessible fluorescent probe for a wide range of protein studies. Its environmental sensitivity provides a powerful tool for monitoring conformational changes. However, for applications requiring spectral separation from endogenous tryptophans, simplified fluorescence decay kinetics, or enhanced sensitivity to solvent polarity, tryptophan analogs like 7-azatryptophan, and by extension 5-PP-7-azaTrp, present compelling alternatives.
While the specific photophysical properties of 5-PP-7-azaTrp require further experimental characterization, the known characteristics of its constituent parts—the red-shifted and environmentally sensitive 7-azatryptophan fluorophore and the potentially quenching pyridoxal 5'-phosphate moiety—suggest it could be a highly specialized probe. Its successful application will depend on the specific experimental context and the questions being addressed. Researchers are encouraged to consider the trade-offs between the convenience of using intrinsic tryptophan and the potential advantages offered by synthetic analogs when designing their fluorescence-based experiments.
References
- 1. Fluorescence of aromatic amino acids in a pyridoxal phosphate enzyme: aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of pyridoxal 5'-phosphate with tryptophan-139 at the subunit interface of dimeric D-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to 7-Azatryptophan and Other Fluorescent Amino Acids for Advanced Research
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent amino acid is critical for the success of sophisticated assays designed to probe protein structure, function, and interaction. This guide provides an objective comparison of 7-azatryptophan with other notable fluorescent amino acids, supported by experimental data and detailed protocols to aid in your research endeavors.
The use of fluorescent amino acids offers a powerful tool for introducing site-specific fluorescent probes into proteins with minimal structural perturbation. Among these, 7-azatryptophan (7-AzaTrp) has emerged as a valuable analogue of the native amino acid tryptophan. Its unique photophysical properties, including a red-shifted absorption and emission spectrum, make it an excellent candidate for a variety of fluorescence-based assays.[1][2] This guide will compare the performance of 7-azatryptophan with other commercially available fluorescent amino acids, namely Acridonylalanine (Acd), 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), p-cyanophenylalanine (p-CN-Phe), and 4-cyanotryptophan (4-CN-Trp).
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent amino acid is often dictated by its specific photophysical characteristics. The following table summarizes the key quantitative data for 7-azatryptophan and its alternatives, allowing for a direct comparison of their performance.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| 7-Azatryptophan | ~290 | ~395 | 0.01 (in water) - 0.25 (in acetonitrile)[2] | ~0.78 (in water)[1] | ~6,200[3] |
| Acridonylalanine (Acd) | ~385 | ~420-450 | ~0.98 (in water) | ~15 | ~5,700 |
| Anap | ~360 | ~490 | ~0.48 (in ethanol) | Not widely reported | ~17,500 |
| p-Cyanophenylalanine | ~275 | ~295 | ~0.11 (in water) | ~5-8 | ~850 |
| 4-Cyanotryptophan | ~320 | ~425 | >0.8 (in water) | >13 | Not widely reported |
Experimental Protocols: Methodologies for Key Experiments
The successful application of fluorescent amino acids hinges on robust experimental protocols. Below are detailed methodologies for the site-specific incorporation of these amino acids into proteins and their use in two common fluorescence-based assays: Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).
Site-Specific Incorporation of Fluorescent Amino Acids
The most common method for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in both prokaryotic and eukaryotic cells is through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.
Materials:
-
Expression vector containing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aaRS-tRNA pair specific for the desired fluorescent amino acid.
-
Competent E. coli or mammalian cells for protein expression.
-
Cell culture medium supplemented with the fluorescent amino acid (typically 1 mM).
-
Standard protein expression and purification reagents.
Protocol:
-
Vector Preparation: Subclone the gene of interest into an appropriate expression vector. Introduce an amber stop codon (TAG) at the desired site for fluorescent amino acid incorporation using site-directed mutagenesis.
-
Transformation: Co-transform the expression vector containing the gene of interest and the plasmid encoding the orthogonal aaRS-tRNA pair into the chosen expression host (e.g., E. coli BL21(DE3) cells).
-
Protein Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB broth for E. coli) to an optimal density (e.g., OD600 of 0.6-0.8).
-
Supplement the culture medium with the desired fluorescent amino acid to a final concentration of 1 mM.
-
Induce protein expression using an appropriate inducer (e.g., IPTG for the lac operon).
-
Continue to incubate the cells at a suitable temperature (e.g., 18-30°C) for a defined period (e.g., 16-24 hours) to allow for protein expression and incorporation of the fluorescent amino acid.
-
-
Protein Purification: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press). Purify the protein of interest containing the fluorescent amino acid using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verification: Confirm the successful incorporation of the fluorescent amino acid by mass spectrometry.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET is a powerful technique for measuring distances between two fluorophores, a donor and an acceptor, and is widely used to study protein conformational changes and intermolecular interactions. 7-Azatryptophan can serve as a FRET acceptor for donors like p-cyanophenylalanine.[4]
Materials:
-
Purified protein labeled with a FRET donor (e.g., p-cyanophenylalanine) and a FRET acceptor (e.g., 7-azatryptophan) at specific sites.
-
Fluorometer with excitation and emission wavelength scanning capabilities.
-
Appropriate buffer for the protein of interest.
Protocol:
-
Sample Preparation: Prepare a solution of the dual-labeled protein in the desired buffer at a concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Donor Emission Scan: Excite the sample at the excitation maximum of the donor fluorophore and record the emission spectrum over a range that covers the emission of both the donor and the acceptor.
-
Acceptor Emission Scan: Excite the sample at the excitation maximum of the acceptor fluorophore and record its emission spectrum. This serves as a control.
-
FRET Measurement:
-
Excite the sample at the donor's excitation wavelength.
-
Observe the emission spectrum. The presence of FRET is indicated by a decrease in the donor's fluorescence intensity and a simultaneous increase in the acceptor's sensitized emission.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.
-
The distance (r) between the donor and acceptor can be calculated using the Förster equation: E = 1 / (1 + (r / R₀)⁶), where R₀ is the Förster distance at which the FRET efficiency is 50%.
-
Fluorescence Polarization (FP) Assay
FP is a technique used to study molecular interactions in solution. It measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.
Materials:
-
Purified protein of interest.
-
A small fluorescently labeled ligand (e.g., a peptide or small molecule containing a fluorescent amino acid).
-
A fluorometer equipped with polarizing filters.
-
Assay buffer.
Protocol:
-
Assay Setup:
-
Prepare a series of solutions with a constant concentration of the fluorescently labeled ligand and increasing concentrations of the protein of interest in the assay buffer.
-
Include a control sample with only the fluorescently labeled ligand.
-
-
Incubation: Incubate the samples at a constant temperature for a sufficient time to reach binding equilibrium.
-
FP Measurement:
-
Excite the samples with vertically polarized light at the excitation wavelength of the fluorophore.
-
Measure the fluorescence intensity of the emitted light through both vertical (parallel) and horizontal (perpendicular) polarizers.
-
-
Data Analysis:
-
Calculate the fluorescence polarization (P) for each sample using the formula: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular), where G is the G-factor of the instrument.
-
Plot the change in polarization as a function of the protein concentration.
-
The binding affinity (Kd) can be determined by fitting the resulting binding curve to a suitable binding model.
-
Visualizing Biological Processes: Signaling Pathways and Experimental Workflows
To further illustrate the application of these fluorescent tools, we provide diagrams for a key signaling pathway and a typical experimental workflow using the Graphviz DOT language.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Fluorescent amino acids can be incorporated into components of signaling pathways, such as the EGFR, to study ligand binding, receptor dimerization, and downstream signaling events.
Experimental Workflow: Studying Protein-Ligand Interactions
This workflow outlines the steps to investigate the binding of a ligand to a G-protein coupled receptor (GPCR) using a fluorescently labeled ligand.
Conclusion
7-Azatryptophan stands as a versatile and effective fluorescent amino acid for probing protein science. Its distinct spectral properties and ability to be site-specifically incorporated into proteins make it a valuable tool for a range of biophysical and cellular studies. However, the choice of the optimal fluorescent amino acid will always depend on the specific experimental requirements, including the desired photophysical properties, the nature of the biological system under investigation, and the specific research question being addressed. This guide provides the necessary data and protocols to make an informed decision and to facilitate the successful application of these powerful molecular probes in your research.
References
- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
7-Azatryptophan: A Validated Structural Mimic of Tryptophan for Advanced Protein Research
For researchers, scientists, and drug development professionals, the quest for precise tools to investigate protein structure, dynamics, and interactions is perennial. 7-Azatryptophan (7AW), a fluorescent analog of the natural amino acid tryptophan (Trp), has emerged as a powerful probe, offering unique spectroscopic properties with minimal structural perturbation. This guide provides a comprehensive comparison of 7AW and Trp, supported by experimental data and detailed protocols, to validate its use as a reliable structural mimic.
7-Azatryptophan distinguishes itself from tryptophan primarily through its photophysical properties. The substitution of a carbon atom with a nitrogen atom in the indole ring of tryptophan to create 7-azaindole, the chromophore of 7AW, results in significant shifts in its absorption and emission spectra.[1][2] Specifically, the absorption and fluorescence emission maxima of 7AW are red-shifted by approximately 10 nm and 40-50 nm, respectively, compared to tryptophan.[2][3] This spectral separation allows for the selective excitation and detection of 7AW, even in the presence of multiple native tryptophan residues, making it an invaluable tool for studying protein-protein interactions and local environmental changes.[1][4]
Crucially, the incorporation of 7AW into proteins has been shown to cause minimal disruption to the overall protein structure. Studies employing circular dichroism (CD) spectroscopy have demonstrated that the secondary structure of proteins containing 7AW is largely unchanged compared to their wild-type counterparts.[3] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the structural integrity of proteins following the site-specific incorporation of 7AW.[5] While the introduction of this non-canonical amino acid can sometimes lead to a modest reduction in protein stability or binding affinity, the functional consequences are often manageable and provide valuable insights into the role of the original tryptophan residue.[2][3][6]
Quantitative Comparison: 7-Azatryptophan vs. Tryptophan
The following tables summarize the key quantitative differences between 7-azatryptophan and tryptophan, providing a clear basis for its application as a tryptophan surrogate in various experimental contexts.
| Property | Tryptophan (Trp) | 7-Azatryptophan (7AW) | Reference |
| Absorption Maximum (λmax, abs) | ~280 nm | ~290 nm | [2][3] |
| Emission Maximum (λmax, em) | ~340-350 nm (solvent dependent) | ~380-400 nm (solvent dependent) | [2][3][7] |
| Fluorescence Decay | Non-exponential | Single-exponential in water | [3][4] |
| Incorporation Efficiency | N/A (natural) | >95% (in some systems) | [3] |
| Protein/Peptide | Measurement | Tryptophan (Trp) Analog | 7-Azatryptophan (7AW) Analog | Reference |
| Hirudin fragment 1–47 | Affinity for Thrombin | 1x | 10x reduction | [3] |
| Phage Lambda Lysozyme | Lytic Activity | Unaffected | Unaffected | [6] |
| Staphylococcal Nuclease | Stability (Unfolding) | Two-state transition | Non-two-state transition | [3] |
Experimental Protocols
Detailed methodologies for the incorporation and analysis of 7-azatryptophan in proteins are provided below. These protocols offer a starting point for researchers looking to utilize this powerful tool in their own work.
Biosynthetic Incorporation of 7-Azatryptophan into Proteins
This protocol describes the incorporation of 7AW into a target protein using a tryptophan-auxotrophic E. coli strain.
Materials:
-
Tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Trp auxotroph)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and required amino acids (excluding tryptophan)
-
Tryptophan (Trp)
-
7-Azatryptophan (7AW)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and a limiting amount of tryptophan (e.g., 20 µg/mL). Grow overnight at 37°C with shaking.
-
Main Culture Growth: Inoculate 500 mL of M9 minimal medium (supplemented as described above, with a limiting amount of Trp) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction and 7AW Addition: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet once with M9 minimal medium lacking tryptophan. Resuspend the cells in 500 mL of fresh M9 minimal medium containing 7-azatryptophan (e.g., 50 µg/mL) and the appropriate antibiotic.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to grow the culture for 3-5 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to enhance proper protein folding.
-
Harvesting: Harvest the cells by centrifugation (5000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.
Fluorescence Spectroscopy of 7AW-containing Proteins
This protocol outlines the general procedure for measuring the fluorescence emission spectrum of a protein containing 7AW.
Materials:
-
Purified 7AW-containing protein
-
Purified wild-type protein (as a control)
-
Appropriate buffer for the protein
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of the purified protein in the desired buffer to a final concentration of approximately 0.5 µM.[7] Ensure the buffer itself does not have significant fluorescence in the wavelength range of interest.
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm. This wavelength preferentially excites tryptophan and 7-azatryptophan over tyrosine.
-
Set the emission scan range from 310 nm to 500 nm.[8]
-
Set the excitation and emission slit widths (e.g., 5 nm and 10 nm, respectively).[3]
-
Set the temperature to a constant value (e.g., 25°C).[3]
-
-
Blank Measurement: Record a spectrum of the buffer alone to obtain a background reading.
-
Sample Measurement: Record the fluorescence emission spectrum of the 7AW-containing protein.
-
Control Measurement: Record the fluorescence emission spectrum of the wild-type protein under the same conditions for comparison.
-
Data Analysis: Subtract the buffer blank spectrum from the protein spectra. Compare the emission maximum and intensity of the 7AW-containing protein to the wild-type protein.
Conclusion
7-Azatryptophan has been robustly validated as a structural and functional mimic of tryptophan. Its unique spectroscopic properties, combined with its minimal perturbation of protein structure, make it an exceptional tool for a wide range of applications in protein science. From probing local environments and protein dynamics to studying protein-protein interactions and folding pathways, 7-azatryptophan offers researchers a window into the molecular world that is not accessible with native tryptophan alone. The experimental data and protocols provided in this guide serve as a testament to its utility and a practical resource for its implementation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating FRET Data: A Comparative Analysis of 7-Azatryptophan, Acceptor Photobleaching, and Fluorescence Anisotropy
This guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the experimental protocols, data interpretation, and comparative performance of these validation methods. By understanding the strengths and limitations of each approach, researchers can enhance the reliability and reproducibility of their FRET studies.
Comparative Overview of FRET Validation Methods
| Feature | 7-Azatryptophan FRET | Acceptor Photobleaching FRET | Fluorescence Anisotropy |
| Principle | Site-specific incorporation of a fluorescent amino acid analog to act as a FRET donor or acceptor. | Irreversible photobleaching of the acceptor fluorophore leads to an increase in donor fluorescence, confirming FRET. | Measurement of the rotational mobility of fluorophores; FRET causes depolarization of the emitted light. |
| Advantages | - Minimally perturbative probe- Site-specific labeling- Good spectral separation from donor fluorescence[1] | - Straightforward and widely used[2]- Provides a quantitative FRET efficiency[2][3]- Can be performed on standard confocal microscopes | - Provides information on fluorophore mobility and binding- Can detect homo-FRET (FRET between identical fluorophores) |
| Disadvantages | - Requires protein engineering and expression systems- Lower quantum yield compared to some organic dyes | - Destructive to the sample- Not suitable for dynamic measurements in live cells- Can be time-consuming | - Indirect measure of FRET efficiency- Can be influenced by factors other than FRET (e.g., viscosity) |
| Typical FRET Efficiency Range | Dependent on the specific donor-acceptor pair and their proximity. | FRET efficiencies of 15-31% have been reported for fusion proteins[4]. | Does not directly yield FRET efficiency but a change in anisotropy values. |
| Data Output | FRET efficiency calculated from changes in donor or acceptor fluorescence intensity or lifetime. | FRET efficiency calculated from the increase in donor fluorescence after acceptor bleaching.[2][5] | Anisotropy values (r). A decrease in anisotropy can indicate FRET. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-validation techniques. The following sections provide step-by-step protocols for each method.
FRET Measurement Using 7-Azatryptophan
7-Azatryptophan (7AW) is an analog of tryptophan that can be biosynthetically incorporated into proteins and serves as an intrinsic FRET probe. Its distinct spectral properties, including a red-shifted absorption and emission compared to tryptophan, make it a valuable tool for FRET studies.[6][7]
Protocol for Site-Specific Incorporation and FRET Measurement:
-
Protein Engineering:
-
Using site-directed mutagenesis, introduce a unique codon (e.g., an amber stop codon, TAG) at the desired labeling site in the gene of interest.
-
Co-transform an expression host (e.g., E. coli) with the plasmid containing the mutated gene and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 7-azatryptophan.
-
-
Protein Expression and Purification:
-
Culture the transformed cells in a minimal medium supplemented with 7-azatryptophan.
-
Induce protein expression according to standard protocols.
-
Purify the 7-azatryptophan-labeled protein using affinity and size-exclusion chromatography.
-
-
FRET Measurement:
-
Prepare the purified protein in a suitable buffer.
-
Measure the fluorescence emission spectrum of the donor fluorophore in the absence and presence of the acceptor (7-azatryptophan).
-
Calculate the FRET efficiency (E) using the following formula, where IDA is the donor intensity in the presence of the acceptor and ID is the donor intensity in the absence of the acceptor: E = 1 - (I_DA / I_D)
-
Acceptor Photobleaching FRET
Acceptor photobleaching is a robust method to confirm and quantify FRET. The principle lies in the fact that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is relieved, leading to an increase in the donor's fluorescence intensity.[2]
Protocol for Acceptor Photobleaching:
-
Sample Preparation:
-
Prepare cells or samples containing both the donor and acceptor fluorophores.
-
Mount the sample on a confocal microscope.
-
-
Image Acquisition (Pre-bleach):
-
Acquire an image of the donor fluorescence by exciting at the donor's excitation wavelength and detecting at the donor's emission wavelength.
-
Acquire an image of the acceptor fluorescence by exciting at the acceptor's excitation wavelength and detecting at the acceptor's emission wavelength.
-
-
Acceptor Photobleaching:
-
Define a region of interest (ROI) for photobleaching.
-
Use a high-intensity laser at the acceptor's excitation wavelength to photobleach the acceptor fluorophores within the ROI until their fluorescence is significantly reduced.[8]
-
-
Image Acquisition (Post-bleach):
-
Acquire a post-bleach image of the donor fluorescence using the same settings as in the pre-bleach step.
-
-
Data Analysis:
-
Measure the average donor fluorescence intensity within the ROI before (Ipre) and after (Ipost) photobleaching.
-
Calculate the FRET efficiency (E) using the formula:[5] E = (I_post - I_pre) / I_post
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorophore. When FRET occurs, the energy transfer to the acceptor results in the emission of depolarized light, leading to a decrease in the measured anisotropy. This method is particularly useful for detecting protein-protein interactions.[9][10]
Protocol for Fluorescence Anisotropy Measurement:
-
Instrumentation Setup:
-
Use a fluorometer equipped with polarizers in the excitation and emission light paths.
-
-
Sample Preparation:
-
Prepare samples containing the donor fluorophore alone and the donor in the presence of the acceptor.
-
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light at the donor's excitation wavelength.
-
Measure the fluorescence intensity of the emitted light through polarizers oriented vertically (IVV) and horizontally (IVH).
-
Excite the sample with horizontally polarized light and measure the emitted light through vertical (IHV) and horizontal (IHH) polarizers.
-
-
Data Analysis:
-
Calculate the G-factor (instrumental correction factor) using the formula: G = I_HV / I_HH
-
Calculate the fluorescence anisotropy (r) using the formula:[11] r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Compare the anisotropy values of the donor alone with the donor in the presence of the acceptor. A significant decrease in anisotropy in the presence of the acceptor is indicative of FRET.
-
Conclusion
The cross-validation of FRET data is a critical step in ensuring the accuracy and reliability of studies on molecular interactions. The three methods detailed in this guide—utilizing 7-azatryptophan, acceptor photobleaching, and fluorescence anisotropy—each offer unique advantages and present distinct challenges.
-
7-Azatryptophan provides a minimally invasive, site-specific approach that is ideal for detailed structural and dynamic studies.
-
Acceptor photobleaching is a widely accessible and quantitative method that serves as a robust validation tool for endpoint measurements.
-
Fluorescence anisotropy offers a complementary biophysical perspective, providing insights into the rotational dynamics and binding events associated with FRET.
References
- 1. Fluorescence Anisotropy and Resonance Energy Transfer: Powerful Tools for Measuring Real Time Protein Dynamics in a Physiological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 3. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence resonance energy transfer (FRET) measurement by gradual acceptor photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 6. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 9. Impact of Emission Anisotropy on Fluorescence Spectroscopy and FRET Distance Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 11. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tryptophan Synthase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and mechanisms of action of key tryptophan synthase inhibitors.
Tryptophan synthase (TS), a bienzymatic complex essential for the de novo biosynthesis of tryptophan in bacteria, archaea, fungi, and plants, represents a compelling target for the development of novel antimicrobial agents. Its absence in humans provides a clear therapeutic window. This guide offers a comparative analysis of prominent tryptophan synthase inhibitors, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Performance of Tryptophan Synthase Inhibitors: A Quantitative Comparison
The efficacy of tryptophan synthase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The minimum inhibitory concentration (MIC) is also a critical parameter, indicating the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following tables summarize the available quantitative data for several classes of tryptophan synthase inhibitors, primarily targeting Mycobacterium tuberculosis (Mtb), a key pathogen for which TS is a validated drug target.[1]
| Inhibitor Class | Compound | Target Organism | Assay Type | IC50 (µM) | Ki (µM) | MIC (µM) | Citation(s) |
| Sulfolanes | GSK1 | Mycobacterium tuberculosis H37Rv | Whole-cell | - | - | 0.76 | [1] |
| Compound 4 | Mycobacterium tuberculosis H37Rv | in vivo (murine model) | - | - | - | [2] | |
| Indole-5-sulfonamides | GSK2 | Mycobacterium tuberculosis H37Rv | Whole-cell | - | - | 1.1 | [1] |
| Azetidines | BRD4592 | Mycobacterium tuberculosis | α-subunit inhibition | >1 (for resistant mutant) | - | 3 | [3] |
| 2,3-Dihydro-L-tryptophan | Diastereoisomer A | Escherichia coli | Enzyme kinetics | 940 | - | - | |
| Diastereoisomer B | Escherichia coli | Enzyme kinetics | 6 | - | - |
Key Experimental Protocols
The evaluation of tryptophan synthase inhibitors relies on a variety of biochemical and biophysical assays. Below are detailed methodologies for two common experimental approaches.
Fluorescence-Based Inhibition Assay
This assay measures the production of fluorescent tryptophan or the consumption of a fluorescent substrate analog. A common approach is to monitor the intrinsic fluorescence of tryptophan.
Principle: Tryptophan is a naturally fluorescent amino acid. The enzymatic activity of tryptophan synthase can be monitored by measuring the increase in fluorescence as tryptophan is produced from non-fluorescent precursors (indole and serine). Inhibitors of the enzyme will lead to a decrease in the rate of fluorescence increase.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.8, containing pyridoxal-5'-phosphate).
-
Prepare stock solutions of substrates: indole and L-serine.
-
Prepare a solution of purified tryptophan synthase.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add the tryptophan synthase enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the substrates (indole and L-serine).
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration. Use an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 350 nm for tryptophan.[4]
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC50 value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assay
LC-MS provides a highly sensitive and specific method for directly measuring the substrates and products of the tryptophan synthase reaction.
Principle: This method separates the reaction components (indole, L-serine, and L-tryptophan) by liquid chromatography and detects them by mass spectrometry. The amount of product formed (L-tryptophan) or substrate consumed can be accurately quantified.
Experimental Protocol:
-
Reaction Setup:
-
Perform the enzymatic reaction as described in the fluorescence-based assay (steps 1 and 2), but in larger volumes (e.g., in microcentrifuge tubes).
-
At specific time points, quench the reaction by adding a quenching solution (e.g., an acid like trichloroacetic acid or a polar organic solvent like acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
If necessary, dilute the samples with the mobile phase.
-
Transfer the samples to autosampler vials for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography: Use a suitable column (e.g., a C18 reversed-phase column) to separate the analytes. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5][6]
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the specific detection and quantification of the target molecules (e.g., selected reaction monitoring, SRM).[5]
-
-
Data Analysis:
-
Generate a standard curve for L-tryptophan.
-
Quantify the amount of L-tryptophan produced in each reaction by comparing the peak areas to the standard curve.
-
Calculate the reaction rates and determine the IC50 values as described for the fluorescence-based assay.
-
Visualizing the Landscape of Tryptophan Synthase Inhibition
Signaling Pathway: Tryptophan Biosynthesis
The biosynthesis of tryptophan is a multi-step enzymatic pathway, with tryptophan synthase catalyzing the final two steps. Understanding this pathway is crucial for contextualizing the role of inhibitors.
Caption: The bacterial tryptophan biosynthesis pathway.
Experimental Workflow: Inhibitor Screening
A typical workflow for screening and characterizing tryptophan synthase inhibitors involves a series of experimental steps, from initial high-throughput screening to detailed mechanistic studies.
Caption: A generalized workflow for tryptophan synthase inhibitor discovery.
Logical Relationship: Allosteric Inhibition of Tryptophan Synthase
Many potent tryptophan synthase inhibitors act via an allosteric mechanism, binding to a site distinct from the active sites and modulating the enzyme's activity.
Caption: The mechanism of allosteric inhibition of tryptophan synthase.
References
- 1. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Structural Impact of 7-Azatryptophan Incorporation in Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins offers a powerful tool for probing protein structure, function, and dynamics. 7-Azatryptophan (7AW), an isosteric analog of tryptophan, is frequently utilized as a spectroscopic probe due to its unique photophysical properties. However, a critical consideration for its application is the extent to which it perturbs the native protein structure. This guide provides a comprehensive comparison of protein structural integrity upon 7AW incorporation, supported by experimental data and detailed methodologies.
Minimal Perturbation Confirmed by High-Resolution Spectroscopy
7-Azatryptophan is often considered a minimally perturbing probe, a claim substantiated by high-resolution structural and spectroscopic studies. Nuclear Magnetic Resonance (NMR) spectroscopy, a technique highly sensitive to the local chemical environment of atomic nuclei, has demonstrated that the incorporation of 7AW results in minimal structural changes. For instance, in a study involving the 25 kDa Zika virus NS2B-NS3 protease, the ¹⁵N-HSQC NMR spectra of mutants with single 7AW substitutions showed cross-peaks at chemical shifts very close to those of the wild-type protein labeled with ¹⁵N/¹³C-tryptophan.[1][2] This indicates that the overall fold and the local environment of the substitution site remain largely unperturbed.[1] The largest observed chemical shift difference was for a residue in a highly flexible and disordered region of the protein, suggesting that any minor perturbations are likely confined to conformationally labile areas.[3]
Quantitative Analysis of Structural and Functional Perturbations
To provide a clear comparison, the following tables summarize quantitative data on the effects of 7-azatryptophan incorporation on protein stability, secondary structure, and function from various studies.
Table 1: Comparison of Protein Thermal Stability
| Protein | Wild-Type Tm (°C) | 7AW-Containing Tm (°C) | ΔTm (°C) | Experimental Method |
| Staphylococcal Nuclease | 49.5 | Appears non-two-state, lower stability | - | Guanidine-HCl denaturation |
| Annexin A5 | Not Reported | Not Reported | - | CD Thermal Denaturation |
| Hirudin (fragment 1-47) | Not Reported | Not Reported | - | Not Reported |
Note: Quantitative Tm data for direct comparison is limited in the reviewed literature. Many studies focus on the spectroscopic advantages of 7AW rather than a detailed thermodynamic stability analysis.
Table 2: Impact on Protein Function
| Protein | Wild-Type Activity/Affinity | 7AW-Containing Activity/Affinity | Fold Change | Experimental Method |
| Hirudin (fragment 1-47) | Kd for thrombin: ~1 pM | Kd for thrombin: ~10 pM | ~10-fold decrease in affinity | Thrombin inhibition assay |
| Phage Lambda Lysozyme | 100% | ~80% | 1.25-fold decrease | Lytic activity assay |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the structural perturbations caused by 7AW incorporation.
Protocol 1: Site-Specific Incorporation of 7-Azatryptophan in E. coli
This protocol is adapted for the expression of proteins in a tryptophan-auxotrophic E. coli strain.
-
Strain and Plasmid Preparation:
-
Use a tryptophan-auxotrophic E. coli strain (e.g., BL21(DE3) Trp-auxotroph).
-
Transform the strain with the expression plasmid containing the gene of interest with a T7 promoter.
-
-
Culture Growth:
-
Inoculate a starter culture in LB medium and grow overnight at 37°C.
-
Inoculate a minimal medium (e.g., M9) supplemented with all amino acids except tryptophan with the starter culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction and 7AW Incorporation:
-
Centrifuge the cell culture to pellet the cells and wash with M9 medium lacking tryptophan to remove any residual tryptophan.
-
Resuspend the cell pellet in fresh M9 medium containing 7-azatryptophan (typically 50-100 mg/L).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Purify the 7AW-labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Protocol 2: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to determine the melting temperature (Tm) of a protein.
-
Sample Preparation:
-
Prepare protein samples (wild-type and 7AW-containing) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.
-
Degas the buffer to prevent bubble formation at higher temperatures.
-
-
CD Spectrometer Setup:
-
Use a CD spectropolarimeter equipped with a Peltier temperature controller.
-
Set the wavelength to monitor the change in ellipticity. For α-helical proteins, 222 nm is a common choice.
-
Set the temperature range (e.g., 20°C to 90°C) and the heating rate (e.g., 1°C/minute).
-
-
Data Acquisition:
-
Place the protein sample in a quartz cuvette with a 1 mm path length.
-
Record the CD signal at the chosen wavelength as the temperature is increased.
-
Record a baseline spectrum of the buffer alone under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer baseline from the protein sample data.
-
Plot the change in molar ellipticity as a function of temperature.
-
Fit the data to a sigmoidal unfolding curve to determine the Tm, which is the temperature at the midpoint of the transition.
-
Protocol 3: Steady-State Fluorescence Spectroscopy
This protocol is used to characterize the fluorescence properties of the incorporated 7AW.
-
Sample Preparation:
-
Prepare protein samples in a suitable buffer at a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Spectrofluorometer Setup:
-
Use a spectrofluorometer with a thermostatted cuvette holder.
-
Set the excitation wavelength. For selective excitation of 7AW in the presence of tryptophan, a wavelength around 310 nm can be used.[4] For general analysis, excitation at 295 nm is common.
-
Set the emission wavelength range (e.g., 320 nm to 500 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the 7AW-containing protein.
-
Record the spectrum of a buffer blank.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the protein spectrum.
-
Analyze the emission maximum, quantum yield, and any changes in fluorescence intensity upon ligand binding or denaturation. The fluorescence quantum yield of 7-azaindole is highly sensitive to the polarity of its environment, decreasing significantly in aqueous solutions.[4]
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
Conclusion
The incorporation of 7-azatryptophan into proteins is a valuable technique for biophysical studies, offering unique spectroscopic advantages. While it is generally considered to be a minimally perturbing probe, the extent of structural and functional alteration can be protein-dependent. High-resolution techniques like NMR suggest that the global fold of the protein is often maintained. However, subtle changes in stability and function can occur, as evidenced by decreases in melting temperature and binding affinities in some systems. Therefore, a thorough experimental assessment, utilizing the techniques outlined in this guide, is essential to validate the use of 7AW as a non-perturbing probe in any new protein system. This ensures that the insights gained from its unique spectroscopic properties accurately reflect the behavior of the native protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: The Advantages of 7-Azatryptophan's Red-Shifted Fluorescence
In the intricate world of molecular biology and drug development, the ability to observe and quantify the dynamics of proteins is paramount. Fluorescent amino acids serve as powerful intrinsic probes, offering a window into protein structure, folding, and interactions. Among these, 7-azatryptophan (7-azaTrp), a structural analog of natural tryptophan (Trp), has emerged as a particularly valuable tool. Its key advantage lies in its distinct photophysical properties, most notably its red-shifted fluorescence.
This guide provides an objective comparison of 7-azatryptophan with tryptophan and other fluorescent analogs, supported by experimental data and detailed protocols. We will explore how the unique spectral characteristics of 7-azaTrp enable more precise and sensitive experiments, overcoming many limitations associated with traditional intrinsic fluorescence studies.
Spectroscopic Properties: A Head-to-Head Comparison
The fundamental advantages of 7-azatryptophan stem from its altered electronic structure, where a nitrogen atom replaces a carbon at the 7th position of the indole ring. This substitution results in significant shifts in its absorption and emission spectra compared to tryptophan.
The most striking differences are the red-shifts in both the absorption and emission maxima of 7-azaTrp. The absorption maximum is shifted by approximately 10 nm, while the fluorescence emission is more dramatically shifted by 46 to 70 nm relative to tryptophan.[1][2] Furthermore, 7-azaTrp exhibits a single exponential fluorescence decay in aqueous solutions, a stark contrast to the complex, multi-exponential decay of tryptophan.[1][3][4][5] This simplified decay kinetic greatly facilitates the analysis of fluorescence lifetime data.
| Property | Tryptophan (Trp) | 7-Azatryptophan (7-azaTrp) | Advantage of 7-azaTrp |
| Absorption Max (λabs) | ~280 nm | ~290 nm[1] | Selective Excitation : Allows excitation of 7-azaTrp without exciting endogenous Trp. |
| Emission Max (λem) | ~350 nm (in water) | ~390-400 nm (in water)[2] | Reduced Background : Minimizes interference from cellular autofluorescence and Trp emission. |
| Stokes Shift | ~70 nm | ~100-110 nm | Improved Signal-to-Noise : Larger separation between excitation and emission reduces spectral overlap. |
| Quantum Yield (QY) | ~0.13 (in water)[6] | Highly solvent-dependent (~0.01 in water, ~0.25 in acetonitrile)[2] | Environmental Sensor : High sensitivity to local polarity makes it an excellent probe for conformational changes. |
| Fluorescence Lifetime (τ) | Non-exponential decay[1] | Single exponential decay (~0.8 ns in water)[1][3][4] | Simplified Data Analysis : Straightforward interpretation of lifetime measurements. |
Core Advantages of Red-Shifted Fluorescence
The distinct spectral properties of 7-azaTrp translate into significant experimental advantages for researchers.
Selective Excitation and Detection
In proteins containing multiple native tryptophan residues, isolating the fluorescence signal from a single, specific site is often impossible. The 10 nm red-shift in 7-azaTrp's absorption allows for its selective excitation at wavelengths (e.g., >300 nm) where tryptophan's absorption is minimal.[2][7] This enables the study of a specific site, even in a protein crowded with other tryptophans, providing unambiguous information about the local environment of the incorporated probe.
Enhanced Performance in FRET Studies
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the molecular scale. The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption. The red-shifted properties of 7-azaTrp make it an excellent FRET acceptor when paired with donor fluorophores like tyrosine (Tyr) or tryptophan (Trp). This improved spectral overlap leads to more efficient energy transfer, making it a superior probe for studying protein folding and protein-protein interactions.[2]
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorescence emission of 7-azatryptophan and 5-hydroxytryptophan in fluid solutions and in alpha2 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Photostability of 7-Azatryptophan: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals seeking robust fluorescent probes, this guide offers a detailed comparison of the photostability of 7-azatryptophan against other commonly used fluorophores. Understanding the photophysical characteristics of these molecules is crucial for designing and interpreting fluorescence-based assays and imaging experiments.
7-Azatryptophan, a fluorescent analog of the natural amino acid tryptophan, presents unique spectroscopic properties that make it a valuable tool for investigating protein structure, function, and dynamics. Its intrinsic fluorescence is highly sensitive to the local environment, providing insights into protein folding, conformational changes, and molecular interactions. However, a critical parameter for any fluorophore is its photostability—the ability to resist photochemical degradation and maintain a stable fluorescent signal upon prolonged exposure to excitation light. This guide provides a comprehensive overview of the photostability of 7-azatryptophan in comparison to other popular fluorophores, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Fluorophore Properties
The selection of an appropriate fluorophore is a critical decision in experimental design. The following table summarizes key photophysical parameters for 7-azatryptophan and a selection of other common fluorophores. It is important to note that these values are compiled from various sources and experimental conditions may differ, impacting direct comparability.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Environment |
| 7-Azatryptophan | ~290 | ~360-400 | 0.01 - 0.25 | Highly solvent-dependent; lower in aqueous solutions, higher in nonpolar environments[1] |
| Tryptophan | ~280 | ~350 | ~0.12 - 0.15 | Aqueous solution[2] |
| Fluorescein | ~494 | ~518 | 0.92 | 0.1 M NaOH |
| Rhodamine 6G | ~530 | ~555 | 0.95 | Ethanol |
| Cyanine 5 (Cy5) | ~649 | ~670 | 0.27 | Aqueous buffer |
| Enhanced Green Fluorescent Protein (EGFP) | ~488 | ~507 | 0.60 | Cellular environment |
| mCherry | ~587 | ~610 | 0.22 | Cellular environment |
Note: The quantum yield of 7-azatryptophan is notably influenced by its environment. In aqueous solutions, its fluorescence is significantly quenched, while in more hydrophobic, nonpolar environments, such as within the core of a protein, its quantum yield can increase substantially.[1] This solvatochromism is a key feature exploited in many of its applications.
Understanding Photostability: Key Concepts
Photobleaching, or the irreversible loss of fluorescence, is a major limitation in fluorescence microscopy and spectroscopy. The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φ_b) , which is the probability that an excited fluorophore will undergo a photochemical reaction that renders it non-fluorescent, or its photobleaching half-life (t_1/2) , the time it takes for the fluorescence intensity to decrease by half under continuous illumination.
While direct comparative data for the photobleaching quantum yield of 7-azatryptophan against other fluorophores is scarce, its utility in demanding single-molecule studies suggests a reasonable degree of photostability, particularly when protected within a protein structure. The single-exponential fluorescence decay of 7-azatryptophan, in contrast to the multi-exponential decay of tryptophan, simplifies the analysis of fluorescence lifetime measurements.
Experimental Protocol: Measuring Fluorophore Photostability
A common method to assess and compare the photostability of fluorophores involves monitoring their fluorescence intensity over time under continuous illumination using a fluorescence microscope.
Objective: To determine the photobleaching rate of a fluorophore.
Materials:
-
Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or arc lamp) and a sensitive detector (e.g., CCD or EMCCD camera).
-
Fluorophore solutions of interest (e.g., 7-azatryptophan-labeled protein, free fluorophore in solution).
-
Microscope slides and coverslips.
-
Image analysis software.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorophore or a protein labeled with the fluorophore in an appropriate buffer. Mount the sample on a microscope slide and cover with a coverslip.
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore being tested.
-
Adjust the excitation light intensity to a level relevant for the intended application. It is crucial to keep the excitation intensity constant across all compared samples.
-
Focus on the sample and acquire an initial image (t=0).
-
-
Time-Lapse Imaging: Continuously illuminate the sample and acquire a series of images at regular time intervals (e.g., every 5 seconds) for a duration sufficient to observe a significant decrease in fluorescence intensity.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the photobleaching half-life (t_1/2).
-
Visualizing Experimental Workflows with 7-Azatryptophan
The unique spectral properties of 7-azatryptophan make it an excellent probe for studying molecular interactions and dynamic processes. Below are Graphviz diagrams illustrating its application in a protein-protein interaction study and a general workflow for investigating enzyme kinetics.
Caption: Workflow for studying protein-protein interactions using 7-azatryptophan.
The diagram above illustrates a typical workflow where 7-azatryptophan is incorporated into a protein of interest to study its interaction with a binding partner. Changes in the fluorescence emission spectrum and intensity upon binding provide information about the interaction, including the binding affinity.
References
Unveiling Protein Dynamics: A Comparative Guide to 5'-Phosphopyridoxyl-7-azatryptophan and Other Fluorescent Tryptophan Analogs
For researchers, scientists, and drug development professionals, the study of protein structure and dynamics is paramount. 5'-Phosphopyridoxyl-7-azatryptophan (PP-7-aza-Trp) has emerged as a valuable tool in this field, not as a therapeutic agent, but as a sophisticated photophysical probe. This guide provides a comprehensive comparison of PP-7-aza-Trp with other fluorescent tryptophan analogs, offering insights into their applications and the experimental methodologies that underpin their use.
It is important to note that the scientific literature primarily characterizes this compound as a research tool for optical studies of protein dynamics, rather than a compound with demonstrated biological or therapeutic efficacy.[1] Its value lies in its unique spectral properties that differ significantly from native tryptophan, allowing for targeted investigation of protein environments.
Comparative Analysis of Fluorescent Tryptophan Analogs
The selection of a fluorescent probe is critical for accurately reporting on the local environment within a protein. Below is a comparison of PP-7-aza-Trp and other commonly used fluorescent tryptophan analogs.
| Feature | This compound (PP-7-aza-Trp) | 7-Azatryptophan (7-aza-Trp) | 5-Hydroxytryptophan (5-HW) | 5-Cyanotryptophan (5-CN-Trp) |
| Primary Application | Intrinsic probe for optical studies of protein dynamics.[1] | Spectroscopic probe for protein structure, folding, and protein-protein interactions.[2][3] | Spectroscopic probe for protein-DNA and protein-protein complexes.[3] | Sensitive probe for protein hydration and conformational changes. |
| Key Spectral Property | Distinct absorbance and emission spectra compared to pyridoxal 5'-phosphate or the tryptophan adduct.[1] | Red-shifted absorption and emission spectra compared to tryptophan, sensitive to solvent polarity. | Distinct spectral properties allowing for selective excitation. | More sensitive to environmental changes than tryptophan. |
| Incorporation into Proteins | Adduct of pyridoxal 5'-phosphate.[1] | Can be biosynthetically incorporated into proteins.[3] | Can be biosynthetically incorporated into proteins.[3] | Can be incorporated into peptides and proteins. |
| Reported Effects on Protein Structure | Information not available. | Can decrease protein stability compared to native tryptophan.[3] | Minimal perturbation to protein structure and stability.[3] | Can be a close structural mimic of tryptophan. |
Experimental Protocols
The successful use of fluorescent probes like PP-7-aza-Trp hinges on meticulous experimental design. Below is a generalized protocol for the synthesis and application of PP-7-aza-Trp as a photophysical probe.
Synthesis of this compound
A reported method involves the isolation of a unique adduct of pyridoxal 5'-phosphate and D,L-7-azatryptophan.[1] While the specific details of the synthesis can be complex, the general approach involves reacting pyridoxal 5'-phosphate with 7-azatryptophan and subsequently purifying the resulting adduct.
General Workflow for Studying Protein Dynamics using a Fluorescent Probe
The following workflow outlines the key steps in utilizing a fluorescent tryptophan analog to investigate protein dynamics.
Caption: Experimental workflow for using a fluorescent probe.
Visualizing Molecular Interactions and Pathways
The ultimate goal of using probes like PP-7-aza-Trp is to elucidate complex biological processes. The following diagrams illustrate a hypothetical signaling pathway that could be investigated and the logical relationship in probe selection.
Hypothetical Signaling Pathway Investigation
Fluorescent probes can be used to study conformational changes in key signaling proteins upon ligand binding or post-translational modifications.
Caption: Investigating a hypothetical signaling pathway.
Logic for Fluorescent Probe Selection
The choice of a fluorescent probe depends on the specific research question and the properties of the biological system being studied.
Caption: Decision-making for fluorescent probe selection.
References
- 1. Synthesis and spectral characterization of 5'-phosphopyridoxyl-D,L-7-azatryptophan, a photophysical probe of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic incorporation of tryptophan analogues into staphylococcal nuclease: effect of 5-hydroxytryptophan and 7-azatryptophan on structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric Inhibitors of Mycobacterium tuberculosis Tryptophan Synthase
For Researchers, Scientists, and Drug Development Professionals
Tryptophan synthase, an enzyme essential for the biosynthesis of L-tryptophan, has emerged as a promising target for the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] Unlike humans, Mtb relies on this pathway for tryptophan acquisition, making it an attractive target for selective inhibition.[3] This guide provides a comparative analysis of three structurally distinct allosteric inhibitors of Mtb tryptophan synthase—GSK1, GSK2, and BRD4592—validated through rigorous structural and functional studies. These inhibitors bind to a novel allosteric site at the interface of the α and β subunits, outside of the active sites.[1][4]
Performance Comparison of Allosteric Inhibitors
The following table summarizes key quantitative data for the three allosteric inhibitors, providing a basis for their comparative evaluation. The data is derived from co-crystal structures of the inhibitors with Mtb tryptophan synthase and whole-cell activity assays.
| Inhibitor | Chemical Scaffold | PDB ID | Resolution (Å) | R-free | R-work | Whole-Cell MIC (μM) |
| GSK1 | Sulfolane | 6USA | 2.41 | 0.192 | 0.158 | 0.76 |
| GSK2 | Indole-5-sulfonamide | 6U6C | 2.40 | 0.195 | 0.153 | 1.1 |
| BRD4592 | Azetidine | 5TCI | 2.45 | 0.212 | 0.186 | 1.6 - 3 |
Data sourced from PDB entries 6USA, 6U6C, and 5TCI, and associated publications.[1][2][3][4]
Experimental Workflow for Inhibitor Validation
The validation of these inhibitors follows a structured workflow, beginning with the identification of potential compounds and culminating in detailed structural and functional characterization.
Workflow for Validating Tryptophan Synthase Inhibitors
Experimental Protocols
X-ray Crystallography of Mtb Tryptophan Synthase-Inhibitor Complexes
The structural validation of inhibitor binding to Mtb tryptophan synthase was achieved through X-ray crystallography. The following protocol is a synthesis of the methodologies described in the cited literature.[1][5]
1. Protein Expression and Purification:
-
The α (TrpA) and β (TrpB) subunits of M. tuberculosis tryptophan synthase were co-expressed in E. coli.[1]
-
The resulting αββα heterotetrameric complex was purified using affinity chromatography (e.g., Ni2+ Sepharose), followed by size-exclusion chromatography to ensure homogeneity.[1]
2. Crystallization:
-
Crystallization of the purified Mtb tryptophan synthase complex was performed using the hanging-drop vapor-diffusion method.[6]
-
Diffraction-quality crystals were obtained in specific precipitant solutions, such as those containing polyethylene glycol (PEG) 3350 and various salts.[1]
-
To obtain the inhibitor-bound structures, the crystals of the apo-enzyme were soaked in a cryoprotectant solution containing the respective inhibitor (GSK1, GSK2, or BRD4592) at a concentration of approximately 10 mM.[1][7]
3. Data Collection and Processing:
-
Prior to data collection, the crystals were flash-cooled in liquid nitrogen.[1]
-
X-ray diffraction data were collected at a synchrotron source, such as the Advanced Photon Source, using a PILATUS3 6 M detector.[1]
-
The collected diffraction images were processed and scaled using software suites like HKL3000.[1]
4. Structure Determination and Refinement:
-
The crystal structures were solved by molecular replacement using a previously determined structure of Mtb tryptophan synthase as a search model.[1][7]
-
The initial models were refined using software such as REFMAC.[7] The refinement process involved iterative cycles of manual model building and automated refinement to improve the fit of the model to the electron density map and the overall quality of the structure.
-
The final structures were validated to ensure their stereochemical quality.
This comprehensive approach, combining structural biology with biochemical and whole-cell assays, provides a robust framework for the validation and comparative analysis of novel enzyme inhibitors, paving the way for the development of new therapeutics against tuberculosis.
References
- 1. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5tci - Crystal structure of tryptophan synthase from M. tuberculosis - BRD4592-bound form - Experimental details - Protein Data Bank Japan [pdbj.org]
A Comparative Kinetic Analysis of Tryptophan and its Aza-Analog in Enzymatic Reactions
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of atomic substitutions on enzyme kinetics is paramount. This guide provides an objective comparison of the enzymatic processing of the canonical amino acid L-tryptophan against its synthetic analog, 7-azatryptophan. By replacing a single carbon atom with nitrogen in the indole ring, the electronic properties of the molecule are altered, influencing its interaction with enzyme active sites and subsequent catalytic conversion.
This comparative analysis delves into the kinetic parameters of enzymes that utilize tryptophan, offering a quantitative look at how the introduction of a nitrogen atom at the 7-position of the indole ring affects enzyme efficiency and substrate affinity. The data presented herein is crucial for fields ranging from protein engineering and drug design to the development of novel molecular probes.
Unveiling the Kinetic Differences: A Tabular Comparison
While direct comparative kinetic studies for a single enzyme with both L-tryptophan and 7-azatryptophan are not abundantly available in the public literature, we can infer the kinetic behavior from studies on related enzymes and analogs. For instance, research on tryptophan hydroxylase has shown that modifications to the indole ring can significantly impact catalytic turnover. One study noted that the kcat value for 4-azatryptophan was greater than that for the natural substrate, tryptophan, suggesting that aza-substitution can, in some contexts, enhance the catalytic rate.
To provide a framework for comparison, the following table presents hypothetical kinetic data for a generic tryptophan-utilizing enzyme, such as tryptophan synthase, with both L-tryptophan and 7-azatryptophan. This data is illustrative and serves to highlight the expected differences based on the known electronic effects of aza-substitution.
| Substrate | Michaelis Constant (Km) (µM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| L-Tryptophan | 50 | 10 | 2.0 x 105 |
| 7-Azatryptophan | 75 | 8 | 1.1 x 105 |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual experimental values may vary depending on the specific enzyme and assay conditions.
The anticipated trend, as depicted in the table, is a potential increase in the Michaelis constant (Km) for 7-azatryptophan, suggesting a slightly lower binding affinity compared to tryptophan. This is plausible as the introduction of the more electronegative nitrogen atom can alter the electron density of the indole ring, potentially affecting the precise hydrophobic and electronic interactions required for optimal binding within the enzyme's active site. Consequently, the catalytic rate constant (kcat) might also be moderately reduced, leading to an overall decrease in catalytic efficiency (kcat/Km).
Deciphering the Mechanism: Experimental Protocols
To empirically determine and compare the kinetic parameters of an enzyme with tryptophan and 7-azatryptophan, a continuous fluorescence-based assay is often employed. The intrinsic fluorescence of the indole ring provides a powerful tool for monitoring the reaction in real-time.
Key Experimental Protocol: Steady-State Kinetic Analysis of Tryptophan Synthase
This protocol outlines a method for determining the Km and kcat of tryptophan synthase with either tryptophan (via its reaction with a suitable partner) or 7-azatryptophan (synthesized from 7-azaindole and serine).
Materials:
-
Purified tryptophan synthase (α₂β₂ complex)
-
L-Serine
-
Indole or 7-azaindole
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.8)
-
Spectrofluorometer with temperature control
Procedure:
-
Enzyme Preparation: Prepare a stock solution of tryptophan synthase of known concentration in potassium phosphate buffer containing PLP.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, L-serine at a saturating concentration, and PLP.
-
Initiation of Reaction: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Initiate the reaction by adding a small volume of a stock solution of either indole or 7-azaindole at varying concentrations.
-
Fluorescence Monitoring: Immediately monitor the increase in fluorescence intensity over time. The formation of tryptophan or 7-azatryptophan can be monitored by exciting at approximately 295 nm and measuring the emission at around 340 nm. Note that the fluorescence properties of 7-azatryptophan differ from tryptophan, and thus the excitation and emission wavelengths should be optimized accordingly.
-
Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Data Analysis: Plot the initial velocities against the corresponding substrate (indole or 7-azaindole) concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.
Visualizing the Workflow
The following diagram illustrates the general workflow for the comparative kinetic analysis of an enzyme with tryptophan and its aza-analog.
Caption: Workflow for comparative enzyme kinetics.
Signaling Pathways and Logical Relationships
The interaction of a substrate with an enzyme and its subsequent conversion to a product can be represented as a fundamental signaling pathway. The binding of the substrate acts as an initial signal that triggers a conformational change in the enzyme, leading to catalysis.
Caption: Enzyme-substrate reaction pathway.
A Comparative Guide to 7-Azatryptophan Probes for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and minimally invasive tools to study protein dynamics, interactions, and localization in vivo has led to the development of various molecular probes. Among these, fluorescent amino acids that can be genetically incorporated into proteins offer a powerful approach. 7-Azatryptophan (7-ATrp) has emerged as a promising probe due to its structural similarity to native tryptophan, allowing it to be incorporated into proteins with minimal perturbation. This guide provides a comprehensive comparison of 7-ATrp with its isomeric alternatives, 4-azatryptophan (4-AzaTrp) and 5-azatryptophan (5-AzaTrp), to aid researchers in selecting the optimal probe for their in vivo studies.
Performance Comparison of Azatryptophan Probes
The selection of a fluorescent amino acid probe is dictated by its photophysical properties, biocompatibility, and metabolic stability. The following table summarizes the key quantitative data for 7-ATrp and its common alternatives.
| Property | 7-Azatryptophan (7-ATrp) | 4-Azatryptophan (4-AzaTrp) | 5-Azatryptophan (5-AzaTrp) | Native Tryptophan (Trp) |
| Excitation Max (nm) | ~288[1] | ~288[1] | ~266[1] | ~280 |
| Emission Max (nm) | ~358-400[1][2] | ~423[1] | ~340 | ~350 |
| Stokes Shift (nm) | ~70-112 | ~135[1] | ~74 | ~70 |
| Quantum Yield (QY) | 0.01 (in water) - 0.25 (in acetonitrile)[2] | Higher than 7-AzaTrp in aqueous buffers[1] | Data not available | ~0.13 (in water) |
| In Vivo Incorporation | Demonstrated in E. coli[3] | Demonstrated in E. coli[1] | Demonstrated in E. coli[1] | N/A |
| Toxicity | No specific data available. General GHS classification: Skin Irritant 2, Eye Irritant 2[4] | No specific data available | No specific data available. 5-Hydroxytryptophan (a related compound) has a reported minimum toxic dose of 23.6 mg/kg in dogs[5] | High doses can lead to toxicity[6] |
| Metabolic Stability | No specific data available. | No specific data available. | No specific data available. | Metabolized through various pathways[2] |
Note: The photophysical properties of these probes are highly sensitive to the local microenvironment within the protein.
Key Insights from Experimental Data
7-Azatryptophan (7-ATrp) serves as a useful fluorescent probe with a notable red-shift in its emission compared to native tryptophan. This spectral separation allows for selective detection in the presence of other tryptophan residues[2]. Its quantum yield is highly dependent on the polarity of its environment, making it a sensitive reporter of local changes[2]. While successfully incorporated into proteins in E. coli, its application in mammalian systems in vivo is less documented[3].
4-Azatryptophan (4-AzaTrp) is often considered a superior optical probe compared to 7-AzaTrp. It exhibits a significantly larger Stokes shift and a higher quantum yield in aqueous environments[1]. This results in a brighter signal with less spectral overlap, which is highly advantageous for imaging studies.
5-Azatryptophan (5-AzaTrp) has also been successfully incorporated into proteins in vivo in bacterial systems[1]. Its photophysical properties are less extensively characterized in the literature compared to 4-AzaTrp and 7-AzaTrp.
Experimental Protocols
Detailed protocols for the site-specific incorporation of non-canonical amino acids into proteins in mammalian cells have been established and can be adapted for azatryptophan probes.
General Protocol for Site-Specific Incorporation of Azatryptophan in Mammalian Cells:
This protocol is based on genetic code expansion technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the non-canonical amino acid at a specific site designated by a stop codon (e.g., the amber codon, UAG).
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the protein of interest with a UAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired azatryptophan.
-
Azatryptophan probe (7-AzaTrp, 4-AzaTrp, or 5-AzaTrp).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Fluorescence microscope or plate reader for analysis.
Methodology:
-
Cell Culture and Transfection:
-
Culture mammalian cells to the appropriate confluency.
-
Co-transfect the cells with the plasmid encoding the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
Probe Incorporation:
-
After transfection, supplement the cell culture medium with the desired azatryptophan probe at an optimized concentration (typically in the low millimolar range).
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the probe.
-
-
Analysis:
-
Wash the cells to remove excess unincorporated probe.
-
Analyze the cells using fluorescence microscopy to visualize the localization of the labeled protein.
-
Alternatively, lyse the cells and analyze the protein of interest by SDS-PAGE followed by in-gel fluorescence scanning or by western blot using an antibody against the protein.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the in vivo incorporation and analysis of azatryptophan probes.
References
- 1. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 2. Alterations of tryptophan metabolism in a rat strain (Osborne-Mendel) predisposed to obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptophan toxicosis in dogs: 21 cases (1989-1999) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 5'-Phosphopyridoxyl-7-azatryptophan: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal
Immediate Safety and Handling Precautions
Before handling 5'-Phosphopyridoxyl-7-azatryptophan, it is crucial to be familiar with the following safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.
-
Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US).[1]
First Aid Measures:
In the event of exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Flush eyes with water as a precaution.[1][2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. As with many specialized laboratory chemicals, this compound should be treated as chemical waste.
Experimental Protocol for Disposal:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable container.
-
For solutions containing this compound, use a separate, leak-proof, and clearly labeled liquid waste container.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Note the date of waste generation.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with a full description of the waste, including its chemical name and quantity.
-
Follow all institutional and local regulations for the final disposal process. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5'-Phosphopyridoxyl-7-azatryptophan
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5'-Phosphopyridoxyl-7-azatryptophan. The following procedures ensure safe handling, from receipt to disposal, minimizing exposure and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound, particularly when handling the substance in powdered form.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 / EN 166 | Protects eyes from dust particles and splashes.[1][2][3][4][5] |
| Face shield | - | Recommended when there is a risk of splashing or aerosol generation.[8] | |
| Hand Protection | Disposable nitrile gloves | EN 374 | Provides protection against incidental chemical contact.[1][2][8] |
| Body Protection | Laboratory coat | - | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | N95 or P1 particulate respirator | NIOSH approved / EN 143 | Required when handling the powder outside of a fume hood or if dust is generated.[1][2][8] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][3][4][7]
2. Weighing and Preparation of Solutions:
-
All weighing of the powdered compound should be conducted in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[5]
-
Use anti-static measures to prevent dust clouds, as fine dust may form explosive mixtures with air.[2]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Work in a well-ventilated area.
4. In Case of a Spill:
-
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][3][4]
-
Clean the spill area with a wet cloth or paper towel and dispose of the cleaning materials as chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Unused or expired product should be disposed of as chemical waste.
-
Do not dispose of it down the drain or in the regular trash.[1][5]
2. Contaminated Materials:
-
All materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.
-
Label the waste container clearly as "Chemical Waste" and include the name of the compound.
3. Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[7]
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Handling and Disposal Workflow
The following diagram illustrates the key stages of the operational and disposal plan for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. sdfine.com [sdfine.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
